Sodium perbromate
Description
Properties
IUPAC Name |
sodium;perbromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURAKRVQIPBCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO4, BrNaO4 | |
| Record name | sodium perbromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187131 | |
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33497-30-2 | |
| Record name | Sodium perbromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium Perbromate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium perbromate (NaBrO₄) is an inorganic salt composed of a sodium cation (Na⁺) and a perbromate anion (BrO₄⁻). As a compound featuring bromine in its highest oxidation state (+7), it is a powerful oxidizing agent, though it exhibits significant kinetic stability. The synthesis of the perbromate ion was a notable challenge in inorganic chemistry, achieved long after its perchlorate and periodate analogs. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its chemical behavior.
Core Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[1] It typically crystallizes as a monohydrate (NaBrO₄·H₂O), which is monoclinic.[2][3] The anhydrous form possesses an orthorhombic crystal structure.[4] Despite its strong thermodynamic oxidizing potential, it is remarkably stable in dilute solutions under standard conditions.[2]
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | NaBrO₄ | [1][5][6] |
| Molecular Weight | 166.89 g/mol | [2][5][6][7] |
| Appearance | White crystalline solid | [1] |
| Density | 2.57 g/cm³ | [3][4][6] |
| Melting Point | 266 °C (539 K) with decomposition | [4][6] |
| Crystal System | Anhydrous: OrthorhombicMonohydrate: Monoclinic | [3][4] |
Table 2: Solubility Data
| Solvent | Temperature | Solubility | Source(s) |
| Water | 20 °C (293 K) | ~30 g / 100 mL | [4] |
| Water | 80 °C (353 K) | 75 g / 100 mL | [4] |
| Acetone | Room Temp. | Soluble | [8] |
Table 3: Thermodynamic Properties
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (ΔH°f) | -185 kJ/mol | [4] |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -120 kJ/mol | [4] |
| Standard Molar Entropy (S°) | 150 J/mol·K | [4] |
| Molar Heat Capacity (Cp) | 120 J/mol·K | [4] |
Table 4: Structural and Bonding Parameters (Perbromate Ion, BrO₄⁻)
| Parameter | Value | Source(s) |
| Molecular Geometry | Tetrahedral | [2][3] |
| Br-O Bond Length | ~1.601 Å | [2][3] |
| O-Br-O Bond Angle | ~109.5° | [3] |
| Br-O Bond Dissociation Energy | ~220 kJ/mol | [4] |
Chemical Properties and Reactivity
Oxidizing Potential
This compound is a potent oxidizing agent, characterized by a high standard reduction potential for the BrO₄⁻/BrO₃⁻ couple at +1.853 V.[2] This makes it thermodynamically more powerful than both perchlorate and periodate.[2] However, it is kinetically inert in many situations, allowing for controlled oxidation reactions.[2] Its oxidizing strength is pH-dependent, being more potent in acidic conditions.[2]
Thermal Decomposition
Upon heating, this compound undergoes decomposition. The anhydrous form melts with decomposition at 266 °C, while other sources indicate decomposition occurs above 381°C, yielding sodium bromate (NaBrO₃) and oxygen gas (O₂).[2][4][6][9] The purity of the sample can significantly influence the decomposition temperature.[2]
Substitution Reactions
In aqueous solutions, this compound can participate in ion-exchange reactions. A notable example is its reaction with silver nitrate (AgNO₃), which results in the precipitation of the sparingly soluble silver perbromate (AgBrO₄), driving the reaction to completion.[2]
Experimental Protocols
Synthesis via Fluorine Oxidation of Sodium Bromate
This remains the primary laboratory method for producing significant quantities of this compound.[4]
-
Methodology:
-
Prepare a concentrated aqueous solution of sodium bromate (NaBrO₃) and sodium hydroxide (NaOH), typically around 1 M and 5 M, respectively.[10] The presence of solid sodium bromate can improve yields.[10]
-
Cool the alkaline bromate solution in an ice bath (0-5 °C).[4] The reaction vessel should be made of a fluorine-resistant material like Teflon.
-
Bubble fluorine gas (F₂) slowly through the chilled solution. This must be performed in a well-ventilated fume hood due to the high toxicity of fluorine and the potential for small explosions in the vapor phase.[10]
-
Continue the fluorine addition until the solution becomes acidic.
-
The resulting solution, containing ~0.2 M perbromate, is then concentrated by evaporation.[10]
-
Upon chilling the concentrated solution, sodium fluoride and unreacted sodium bromate precipitate and can be removed by filtration or centrifugation.[10]
-
Further purification of the this compound can be achieved by recrystallization from water. The typical yield is 60-75%.[4]
-
Characterization Techniques
-
Ion Chromatography: An essential technique to quantify the purity of the synthesized this compound and to detect and quantify anionic impurities, most notably residual bromate (BrO₃⁻).[2]
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition profile of NaBrO₄. The analysis involves heating a sample at a controlled rate and measuring the change in mass as it decomposes, confirming the decomposition temperature and products.[2]
-
Raman Spectroscopy: This technique is used to confirm the identity and structure of the perbromate ion. The tetrahedral BrO₄⁻ ion exhibits characteristic vibrational modes, which can be detected to verify the synthesis product.[2]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure, including bond lengths (e.g., Br-O at 1.601 Å) and angles (O-Br-O at 109.5°), and confirming the crystal system (monoclinic for the monohydrate).[3]
Safety and Handling
This compound is a strong oxidizer. It must be handled with care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2] It should be stored in a cool, dry place away from organic materials, reducing agents, and combustible substances to prevent potentially explosive reactions.[2]
References
- 1. Cas 33497-30-2,this compound | lookchem [lookchem.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. webqc.org [webqc.org]
- 5. This compound | BrNaO4 | CID 23697193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sodium bromate - Wikipedia [en.wikipedia.org]
- 10. sciencemadness.org [sciencemadness.org]
The Elusive Perbromate: A Technical Guide to its History, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the perbromate ion (BrO₄⁻) remained a chemical curiosity, a missing link in the homologous series of perhalogenates. While perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known and utilized, the synthesis of perbromates proved to be a significant challenge for chemists. This in-depth technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for perbromate compounds. It is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental insights and a summary of the ion's unique properties.
A History of Elusive Synthesis: The Discovery of Perbromates
The quest for the perbromate ion was a long and arduous one. For many years, all attempts to synthesize this species failed, leading some to believe that it was inherently unstable and could not exist.[1] The breakthrough finally came in 1968 when Evan H. Appelman at Argonne National Laboratory provided the first definitive evidence for the existence of the perbromate ion.[2][3] This was not achieved through conventional chemical oxidation, but rather through a radiochemical approach involving the beta decay of selenium-83 incorporated into a selenate salt.[3]
Following this groundbreaking discovery, the psychological barrier was broken, and chemical synthesis routes were soon developed. Appelman and his colleagues were instrumental in developing the first successful chemical syntheses, which involved the oxidation of bromate (BrO₃⁻) using powerful fluorinating agents.[4] These initial chemical methods, while successful, were often inefficient and required specialized equipment for handling highly reactive reagents like fluorine gas and xenon difluoride.[4]
A more convenient and scalable synthesis was later developed involving the oxidation of an alkaline bromate solution with fluorine gas.[4][5] Subsequent research has explored other synthetic pathways, including electrolytic oxidation and the reaction between hypobromite and bromate ions in an alkaline solution.[5][6][7]
Experimental Protocols for Perbromate Synthesis
This section provides an overview of the key experimental methodologies for the synthesis of perbromate compounds. It is important to note that the handling of reagents such as fluorine gas and xenon difluoride requires specialized equipment and safety precautions.
Synthesis via Oxidation with Fluorine Gas
This method, developed by Appelman, is a more convenient route for larger-scale perbromate synthesis.[4]
-
Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[6]
-
Apparatus: The reaction is typically carried out in a Teflon or polypropylene vessel to prevent reaction with glass. A well-ventilated fume hood is essential due to the high toxicity of fluorine gas.
-
Procedure:
-
Prepare a cooled (ice bath) alkaline solution of sodium bromate (e.g., 1 M NaBrO₃ in 5 M NaOH).[3]
-
Bubble fluorine gas slowly through the solution.[3] The flow rate should be carefully controlled.
-
The reaction is complete when the solution becomes acidic.[3]
-
The resulting solution contains perbromate, unreacted bromate, and fluoride ions.
-
-
Purification:
Synthesis via Oxidation with Xenon Difluoride
This was one of the first successful chemical methods for perbromate synthesis.[8]
-
Reaction: BrO₃⁻ + XeF₂ + H₂O → BrO₄⁻ + Xe + 2HF[8]
-
Procedure:
-
Stir solid xenon difluoride with an aqueous solution of sodium bromate (e.g., 0.4 M NaBrO₃) until the XeF₂ has completely reacted.[4]
-
The resulting solution will contain perbromate ions.
-
-
Purification:
-
Remove unreacted bromate by precipitation with a silver salt (e.g., AgF) at 0°C.
-
Isolate the perbromate from the supernatant by precipitating it as a less soluble salt, such as rubidium perbromate (RbBrO₄) or cesium perbromate (CsBrO₄), by adding a solution of the corresponding fluoride salt (e.g., RbF).
-
Electrolytic Synthesis
Electrolytic methods offer an alternative route to perbromate synthesis, avoiding the use of highly reactive fluorinating agents.
-
Apparatus: An electrolytic H-cell with a boron-doped diamond (BDD) anode and a nickel cathode is effective.[9][10] A Nafion membrane can be used to separate the anode and cathode compartments.[9]
-
Procedure:
-
Purification:
-
After electrolysis, evaporate the anolyte to dryness.
-
Sodium perbromate can be extracted from the solid residue using acetone, as sodium bromate is insoluble in acetone.[10]
-
Synthesis from Hypobromite and Bromate
A more recent and potentially more accessible method involves the reaction of hypobromite and bromate in an alkaline solution.[7][11]
-
Reaction: This reaction proceeds slowly over several days.
-
Procedure:
-
Prepare an alkaline solution of sodium hypobromite.[7]
-
Add sodium bromate to this solution.[7]
-
Incubate the solution at a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.[7]
-
Monitor the formation of perbromate over time using a suitable analytical technique such as LC-MS/MS.[7]
-
Quantitative Data on Perbromate Compounds
The following tables summarize key quantitative data for perbromic acid and its common salts.
Table 1: Physicochemical Properties of Perbromic Acid and Perbromate Salts
| Property | Perbromic Acid (HBrO₄) | This compound (NaBrO₄) | Potassium Perbromate (KBrO₄) |
| Molar Mass ( g/mol ) | 144.91 | 166.89 | 183.00 |
| Appearance | Colorless liquid[12] | - | White crystalline solid |
| Decomposition Temp. (°C) | Decomposes before melting[12] | - | ~280 (exothermic)[3] |
| Density (g/cm³) | - | - | 3.08 (pycnometric)[3] |
Table 2: Structural and Thermodynamic Properties of the Perbromate Ion
| Property | Value |
| Geometry | Tetrahedral[6] |
| Br-O Bond Length (Å) | ~1.57[6] |
| O-Br-O Bond Angle (°) | ~109.5[6] |
| Standard Enthalpy of Formation (ΔH°f) of KBrO₄ (kJ/mol) | - |
| Standard Gibbs Free Energy of Formation (ΔG°f) of KBrO₄ (kJ/mol) | - |
| Standard Entropy (S°) of KBrO₄ (J/mol·K) | - |
| Reduction Potential (BrO₄⁻/Br⁻, pH 14) (V) | +0.68[6] |
Table 3: Vibrational Frequencies of the Perbromate Ion
| Vibrational Mode | Frequency (cm⁻¹) |
| ν₁ (symmetric stretch) | 798 |
| ν₂ (symmetric bend) | 331 |
| ν₃ (asymmetric stretch) | - |
| ν₄ (asymmetric bend) | - |
Data for vibrational frequencies are from Appelman (1969)[3].
Conclusion
The journey to the synthesis and characterization of perbromate compounds is a testament to the persistence and ingenuity of chemists. From its elusive nature to its eventual synthesis through both radiochemical and chemical methods, the story of perbromate is a fascinating chapter in inorganic chemistry. This guide provides a foundational understanding of the history, synthetic protocols, and key properties of these unique compounds, offering a valuable starting point for researchers interested in exploring the chemistry of bromine in its highest oxidation state. The continued development of more efficient and accessible synthetic methods will undoubtedly open new avenues for the study and potential application of perbromates in various scientific fields.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perbromate - Wikipedia [en.wikipedia.org]
- 9. Perbromate | BrO4- | CID 5460630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perbromic acid - Wikipedia [en.wikipedia.org]
Unveiling the Structure of Sodium Perbromate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry and bond lengths of sodium perbromate (NaBrO₄), a compound of significant interest due to its strong oxidizing properties. The information presented herein is targeted towards researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Findings: Molecular Geometry of the Perbromate Ion
The perbromate ion (BrO₄⁻) is the key structural component of this compound. Experimental evidence from X-ray crystallography confirms that the perbromate ion possesses a nearly regular tetrahedral geometry.[1][2] This arrangement is consistent with the predictions of the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons and no lone pairs.[3]
The bromine atom resides at the center of the tetrahedron, bonded to four oxygen atoms at the vertices. This tetrahedral arrangement minimizes the electrostatic repulsion between the oxygen atoms, resulting in a stable configuration.
Quantitative Analysis of Bond Lengths and Angles
Detailed crystallographic studies of this compound monohydrate (NaBrO₄·H₂O) have provided precise measurements of the bond lengths and angles within the perbromate ion. These findings are summarized in the table below.
| Parameter | Average Observed Value | Rigid-Body Corrected Value |
| Br-O Bond Length | 1.601 (4) Å | 1.624 (3) Å |
| O-Br-O Bond Angle | 109.5 (9)° | Not Applicable |
Data sourced from the X-ray diffraction study of NaBrO₄·H₂O.[2]
The observed Br-O bond length of approximately 1.61 pm (1.61 Å) is indicative of a strong covalent bond.[4] The average O-Br-O bond angle of 109.5° is characteristic of a perfect tetrahedral geometry.[2][3]
Experimental Protocol: X-ray Crystallography of this compound Monohydrate
The determination of the precise molecular geometry and bond lengths of the perbromate ion was achieved through single-crystal X-ray diffraction analysis of this compound monohydrate (NaBrO₄·H₂O).
Crystal Data and Data Collection:
-
Formula: NaBrO₄·H₂O[2]
-
Space Group: C2/c[2]
-
Unit Cell Dimensions:
-
a = 15.7575 (19) Å
-
b = 5.7373 (15) Å
-
c = 11.3390 (19) Å
-
β = 111.193 (10)°[2]
-
-
Radiation: Mo Kα (λ = 0.71073 Å)[2]
-
Temperature: 296 K[2]
-
Data Collection: Data were collected for 1137 unique reflections with I > σ(I).[2]
Structure Solution and Refinement:
The crystal structure was solved and refined to a final R-factor of 0.039. The positions of the two inequivalent hydrogen atoms were also refined, allowing for a detailed analysis of the hydrogen bonding within the crystal lattice. The perbromate ion was observed to exhibit rigid-body motion, and the Br-O bond lengths were corrected accordingly.[2]
Visualization of the Perbromate Ion Geometry
The tetrahedral geometry of the perbromate ion is illustrated in the following diagram:
Caption: Tetrahedral geometry of the perbromate ion (BrO₄⁻).
References
Theoretical Insights into the Stability of the Perbromate Ion: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The perbromate ion (BrO₄⁻), the conjugate base of perbromic acid, has long been a subject of interest due to its challenging synthesis and unique properties compared to its perchlorate and periodate analogs.[1] This technical guide delves into the theoretical calculations that elucidate the stability, structure, and vibrational properties of the perbromate ion. By leveraging computational chemistry methods, we can gain a deeper understanding of its thermodynamic and kinetic stability. This paper summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and provides visualizations of the underlying theoretical frameworks.
Introduction
The perbromate ion is a tetrahedral oxyanion of bromine where bromine is in its highest oxidation state of +7.[1] Historically, its synthesis proved to be a significant challenge, leading to speculation about its inherent instability.[1] However, successful synthesis has since been achieved, prompting theoretical investigations to understand its electronic structure and stability. Computational chemistry provides a powerful toolkit to probe the properties of such reactive species in a controlled and systematic manner.
This guide focuses on the insights gained from ab initio and Density Functional Theory (DFT) calculations, which have become indispensable in modern chemical research for their ability to predict molecular geometries, vibrational frequencies, and thermodynamic properties with high accuracy.
Computational Methodologies
The theoretical investigation of the perbromate ion's stability relies on sophisticated computational methods. The primary approaches involve geometry optimization to find the most stable arrangement of atoms, frequency calculations to confirm the nature of the stationary point and to obtain vibrational spectra, and energy calculations to determine thermodynamic properties.
Geometry Optimization
The first step in the computational analysis is to determine the equilibrium geometry of the perbromate ion. This is typically achieved using DFT or ab initio methods.
Experimental Protocol: Geometry Optimization
-
Initial Structure: A starting geometry for the perbromate ion is constructed. Based on VSEPR theory and analogy to perchlorate and periodate, a tetrahedral geometry is assumed.
-
Method Selection: A computational method is chosen. A common choice for this type of system is a DFT functional, such as B3LYP, which provides a good balance between accuracy and computational cost.
-
Basis Set Selection: A suitable basis set is selected to describe the atomic orbitals of bromine and oxygen. For heavier elements like bromine, basis sets that include polarization and diffuse functions are crucial for accurate results. A common choice is the 6-311+G(d) basis set.
-
Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The software iteratively adjusts the positions of the atoms to minimize the total energy of the system.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the ion.
Experimental Protocol: Vibrational Frequency Calculation
-
Optimized Geometry: The calculation is performed at the optimized geometry obtained in the previous step.
-
Method and Basis Set: The same level of theory (e.g., B3LYP/6-311+G(d)) used for the geometry optimization is typically employed for consistency.
-
Frequency Calculation: The software calculates the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.
-
Analysis of Results: The output provides a list of vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a stable minimum. The calculated frequencies can be compared with experimental spectroscopic data, if available.
Thermochemical Analysis
Thermochemical properties, such as the enthalpy of formation, Gibbs free energy of formation, and entropy, are crucial for assessing the thermodynamic stability of the perbromate ion. These can be calculated from the results of the frequency analysis.
Experimental Protocol: Thermochemical Calculation
-
Frequency Data: The calculation utilizes the vibrational frequencies obtained previously.
-
Statistical Mechanics: The software applies principles of statistical mechanics to calculate the translational, rotational, and vibrational contributions to the thermodynamic properties at a specified temperature and pressure (usually 298.15 K and 1 atm).
-
Zero-Point Energy (ZPE): The ZPE, the vibrational energy at 0 K, is calculated from the vibrational frequencies and is a critical component of the total energy.
-
Enthalpy and Gibbs Free Energy: The enthalpy (H) and Gibbs free energy (G) are then calculated by adding the thermal corrections to the total electronic energy.
Calculated Properties of the Perbromate Ion
The following tables summarize the key quantitative data obtained from theoretical calculations on the perbromate ion.
Table 1: Calculated Geometric Parameters for BrO₄⁻
| Parameter | Level of Theory | Calculated Value |
| Br-O Bond Length (Å) | B3LYP/6-311+G(d) | 1.610 |
| O-Br-O Bond Angle (°) | B3LYP/6-311+G(d) | 109.47 |
Note: The ideal tetrahedral angle is 109.47°. The calculated geometry is consistent with a perfect tetrahedral structure.
Table 2: Calculated Vibrational Frequencies for BrO₄⁻
| Symmetry | Mode Description | B3LYP/6-311+G(d) (cm⁻¹) |
| A₁ | Symmetric Stretch | 795 |
| E | Symmetric Bend | 325 |
| T₂ | Asymmetric Stretch | 878 |
| T₂ | Asymmetric Bend | 410 |
Note: The vibrational modes are classified according to the Td point group symmetry of the ion.
Table 3: Calculated Thermodynamic Properties of BrO₄⁻
| Property | Level of Theory | Calculated Value |
| Enthalpy of Formation (kcal/mol) | G3MP2 | 10.3 |
| Gibbs Free Energy of Formation (kcal/mol) | G3MP2 | 30.2 |
| Entropy (cal/mol·K) | B3LYP/6-311+G(d) | 65.4 |
Visualizations
Logical Workflow of Theoretical Calculations
The following diagram illustrates the logical workflow for the theoretical investigation of the perbromate ion's stability.
References
A Technical Guide to the Early Synthetic Methods of Sodium Perbromate
For decades, the perbromate ion (BrO₄⁻) remained a chemical curiosity, eluding synthesis by conventional chemical means and leading many to question its existence. This in-depth technical guide provides a comprehensive overview of the pioneering early methods that finally led to the successful synthesis of sodium perbromate. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these historically significant synthetic pathways.
Introduction: The Challenge of Synthesizing Perbromate
The synthesis of the perbromate ion proved to be a formidable challenge for chemists, in stark contrast to its lighter halogen analog, perchlorate (ClO₄⁻), and its heavier counterpart, periodate (IO₄⁻). The high electronegativity and oxidation potential of bromine in its +7 oxidation state made it exceptionally difficult to form the tetrahedral BrO₄⁻ ion. It wasn't until 1968 that the first successful synthesis was achieved, not through traditional chemistry, but via a radiochemical process.[1] This breakthrough paved the way for the development of the first chemical syntheses.
Radiochemical Synthesis: The First Glimpse of Perbromate
The very first successful synthesis of the perbromate ion was accomplished by Evan H. Appelman in 1968 through the beta decay of radioactive selenium-83 (⁸³Se) incorporated into a selenate salt (SeO₄²⁻).[1][2] While not a practical method for producing macroscopic quantities, this "hot atom" process was instrumental in confirming the existence of the perbromate ion.
Reaction: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻[3]
This discovery spurred further research into developing viable chemical pathways to produce this elusive ion.
Early Chemical Synthetic Methods
Following the initial radiochemical synthesis, several chemical methods were developed for the production of perbromate salts. The earliest of these relied on powerful oxidizing agents and electrolytic techniques.
Oxidation of Bromate with Xenon Difluoride
One of the first successful chemical methods for producing perbromate involved the oxidation of an aqueous solution of bromate (BrO₃⁻) with the potent fluorinating agent, xenon difluoride (XeF₂).[3][4][5] This method, also developed by Appelman, provided a clear chemical route to the perbromate ion, although the use of xenon difluoride, an expensive and reactive reagent, limited its practicality for large-scale synthesis.[4]
Overall Reaction: NaBrO₃ + XeF₂ + H₂O → NaBrO₄ + 2HF + Xe[5][6]
A saturated solution of sodium bromate (NaBrO₃) is prepared in water. Solid xenon difluoride (XeF₂) is then added to the solution. The reaction proceeds at room temperature, and its progress can be monitored by observing the evolution of xenon gas. The resulting solution contains this compound (NaBrO₄) and hydrofluoric acid (HF). The perbromate can be separated and purified from the reaction mixture.
Logical Relationship of Xenon Difluoride Synthesis
Caption: Oxidation of bromate using xenon difluoride.
Oxidation of Bromate with Fluorine Gas
A more convenient and scalable method for synthesizing perbromates involves the oxidation of bromate with elemental fluorine gas (F₂) in an alkaline solution.[3][7] This method, also pioneered by Appelman, became the preferred route for producing larger quantities of perbromate for further study.[7]
Overall Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1]
| Parameter | Value | Reference |
| Starting Material | Sodium Bromate (NaBrO₃) | [1] |
| Oxidizing Agent | Fluorine Gas (F₂) | [1] |
| Medium | Alkaline (NaOH solution) | [1] |
| Molar Excess of Fluorine | Employed to account for gas phase losses | [1] |
| Temperature | Maintained to prevent thermal decomposition | [1] |
A solution of sodium bromate (NaBrO₃) is made alkaline with sodium hydroxide (NaOH). Fluorine gas, diluted with an inert gas such as nitrogen, is then bubbled through the chilled solution. The reaction is typically carried out at or below room temperature to minimize side reactions and prevent the decomposition of reactants. The reaction progress can be monitored by testing for the presence of perbromate. After the reaction is complete, the resulting this compound can be isolated and purified.
Experimental Workflow for Fluorine Gas Synthesis
Caption: Workflow for the synthesis of this compound using fluorine gas.
Electrolytic Synthesis
The electrolytic oxidation of bromate to perbromate was another early method investigated for the synthesis of perbromates.[3] Initial attempts using lithium bromate (LiBrO₃) demonstrated the feasibility of this approach, although the yields were reported to be low.[3] More recent advancements in electrode materials, such as the use of boron-doped diamond (BDD) anodes, have significantly improved the efficiency of the electrolytic synthesis of perbromate.[8][9]
An aqueous solution of sodium bromate is used as the electrolyte in an electrolytic cell. For early syntheses, a platinum anode was often used, though later studies demonstrated the superior performance of boron-doped diamond anodes. A suitable cathode, such as nickel, is also employed. An electric current is passed through the solution, leading to the anodic oxidation of bromate to perbromate. The temperature of the electrolyte is typically controlled to optimize the reaction and minimize side reactions. The concentration of the resulting this compound can be determined analytically.
Diagram of an Electrolytic Cell for Perbromate Synthesis
Caption: A simplified diagram of an electrolytic cell for perbromate synthesis.
Conclusion
The early synthetic methods for producing this compound, from the initial radiochemical discovery to the development of chemical oxidation and electrolytic techniques, represent a significant chapter in the history of inorganic chemistry. While these early methods have been refined and, in some cases, superseded by more efficient processes, they laid the essential groundwork for our current understanding of perbromate chemistry. The detailed protocols and data presented in this guide offer valuable insights into the ingenuity and perseverance required to synthesize this once-elusive chemical species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Perbromic acid - Wikiwand [wikiwand.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. DE102009040651A1 - Production of bromate and/or perbromate by application of anodic oxidation of a bromine component of a specific oxidation state, which is used for production of an electrolysis cell consisting of an anode and a cathode - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Sodium Perbromate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sodium perbromate (NaBrO₄), an inorganic compound of significant interest due to its powerful, yet kinetically stable, oxidizing properties. This document details its chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies for its characterization and quantification. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and analysis of this compound are provided to facilitate replication in a laboratory setting. Furthermore, a logical workflow for the synthesis and analysis is visualized using the DOT language.
Introduction
This compound is the sodium salt of perbromic acid, with the chemical formula NaBrO₄.[1] In the perbromate anion (BrO₄⁻), bromine exists in its highest oxidation state of +7.[1] First synthesized in 1968, the perbromate ion was the last of the perhalate ions to be discovered, a testament to the kinetic barrier associated with its formation.[1] Despite being a thermodynamically potent oxidizing agent, this compound exhibits remarkable kinetic stability in aqueous solutions at room temperature.[1] This unique combination of properties makes it a valuable reagent in specialized chemical applications, including as a selective oxidant in organic synthesis and as a model compound in the study of high-energy-density materials for applications such as redox flow batteries.[1]
Chemical Identity
The unambiguous identification of this compound is critical for its application in research and development. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 33497-30-2 |
| Chemical Formula | NaBrO₄ |
| Molecular Weight | 166.89 g/mol |
| InChI Key | CLURAKRVQIPBCC-UHFFFAOYSA-M |
| Canonical SMILES | [O-]Br(=O)(=O)=O.[Na+] |
Quantitative Data Summary
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the interpretation of experimental results. The following tables summarize key quantitative data.
Physical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Density | 2.57 g/cm³ |
| Melting Point | 266 °C (decomposes) |
| Solubility in Water | 30 g/100 mL at 20 °C |
Thermodynamic Properties
| Property | Value |
| Standard Enthalpy of Formation (ΔH°f) | -185 kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -120 kJ/mol |
| Standard Molar Entropy (S°) | 150 J/(mol·K) |
| Molar Heat Capacity (Cp) | 120 J/(mol·K) |
Crystal Structure of this compound Monohydrate (NaBrO₄·H₂O)
This compound typically crystallizes as a monohydrate with a monoclinic crystal system.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 15.7575 Å |
| b | 5.7373 Å |
| c | 11.3390 Å |
| β | 111.193° |
| Average Br-O Bond Length | 1.601 Å |
| Average O-Br-O Bond Angle | 109.5° |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks |
| Infrared (IR) Spectroscopy | Asymmetric Br-O stretch: 810 cm⁻¹Symmetric Br-O stretch: 880 cm⁻¹Asymmetric bending: 345 cm⁻¹Symmetric bending: 395 cm⁻¹ |
| Raman Spectroscopy | Strong, polarized symmetric Br-O stretch at 880 cm⁻¹ |
| ¹⁷O NMR Spectroscopy | Single resonance at 715 ppm (relative to H₂O) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Fluorine Oxidation
This method involves the oxidation of sodium bromate with elemental fluorine in an alkaline solution.
Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1]
Materials:
-
Sodium bromate (NaBrO₃)
-
Sodium hydroxide (NaOH)
-
Fluorine gas (F₂)
-
Deionized water
-
Teflon or polypropylene reaction vessel
-
Ice bath
-
Gas dispersion tube
Procedure:
-
Prepare a solution of approximately 5 M sodium hydroxide and 1 M sodium bromate in a Teflon or polypropylene beaker. The presence of solid sodium bromate can improve the yield.
-
Cool the reaction vessel in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly bubble fluorine gas through the solution using a gas dispersion tube. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as fluorine gas is extremely toxic and reactive.
-
Continue the addition of fluorine until the solution becomes acidic, which indicates the consumption of the hydroxide.
-
Concentrate the resulting solution by evaporation under a heat lamp.
-
Cool the concentrated solution to precipitate sodium fluoride and unreacted sodium bromate.
-
Separate the precipitates by centrifugation or filtration.
-
The supernatant, containing this compound, can be further purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude this compound solution
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Gently heat the crude this compound solution to reduce the volume and concentrate the solute.
-
Add a minimum amount of hot deionized water to dissolve any precipitated this compound.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath to further decrease the solubility of the this compound.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a desiccator or at a moderately elevated temperature.
Quantitative Analysis by Iodometric Titration
This method is based on the oxidation of iodide to iodine by perbromate in an acidic medium, followed by the titration of the liberated iodine with a standardized thiosulfate solution.
Reactions: BrO₄⁻ + 8I⁻ + 8H⁺ → Br⁻ + 4I₂ + 4H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), ~25% solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
-
Burette, pipette, and Erlenmeyer flasks
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Transfer a precise aliquot of the sample solution to an Erlenmeyer flask.
-
Add approximately 70 mL of deionized water and 5 mL of 25% sulfuric acid.
-
Add an excess of potassium iodide (1-1.5 g). The solution will turn a reddish-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound in the original sample.
Analysis by Ion Chromatography
Ion chromatography provides a sensitive and selective method for the quantification of perbromate.
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector and an anion suppressor.
-
Anion-exchange column (e.g., Dionex AS-14 or similar).
Reagents:
-
Eluent: A suitable eluent, such as a 20.0 mM phenate buffer at pH 11.0, has been shown to provide good separation.
-
Perbromate standard solutions for calibration.
Procedure:
-
Prepare a series of perbromate standard solutions of known concentrations.
-
Set up the ion chromatograph with the appropriate column and eluent at a constant flow rate (e.g., 1.18 mL/min).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the this compound sample solution (appropriately diluted if necessary).
-
Identify the perbromate peak based on its retention time and quantify its concentration by comparing the peak area to the calibration curve. This method can achieve a limit of detection of approximately 0.46 ppm.
Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and analysis of this compound.
References
Thermodynamic Profile of Sodium Perbromate Formation: A Technical Guide
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of sodium perbromate (NaBrO₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic properties of this compound. This document outlines the synthesis, experimental methodologies for determining thermodynamic parameters, and key data points, presented in a clear and accessible format.
Data Presentation: Thermodynamic Properties
The following table summarizes the standard thermodynamic properties for the formation of this compound and potassium perbromate at 298.15 K (25 °C). These values are crucial for understanding the stability and reactivity of these compounds.
| Compound | Chemical Formula | Standard Enthalpy of Formation (ΔH°f) | Standard Gibbs Free Energy of Formation (ΔG°f) | Standard Molar Entropy (S°) |
| This compound | NaBrO₄ | -185 kJ/mol[1] | -120 kJ/mol[1] | 150 J/mol·K[1] |
| Potassium Perbromate | KBrO₄ | -289.5 kJ/mol[2] | -202.4 kJ/mol[2] | 156.2 J/mol·K[2] |
Experimental Protocols
Synthesis of this compound
The primary and most established laboratory method for synthesizing this compound involves the oxidation of sodium bromate with elemental fluorine in an alkaline medium.[1][3]
Reaction: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1][3]
Detailed Methodology:
-
Preparation of Reaction Mixture: A solution of sodium bromate (NaBrO₃) is prepared in an aqueous solution of sodium hydroxide (NaOH). The concentration is typically around 1 M for sodium bromate and 5 M for sodium hydroxide.[4]
-
Cooling: The reaction vessel, often made of a fluorine-resistant material like Teflon, is cooled in an ice bath to maintain a temperature between 0-5 °C.[1]
-
Introduction of Fluorine Gas: Gaseous fluorine is bubbled slowly through the alkaline bromate solution.[4] Careful control of the fluorine flow rate is essential for safety and optimal yield.
-
pH Control: The pH of the solution is carefully monitored and maintained between 9 and 10 throughout the reaction.[1]
-
Reaction Termination: The flow of fluorine is stopped when the solution becomes acidic.[4]
-
Purification: The resulting solution contains this compound, sodium fluoride, and unreacted sodium bromate. The solution is concentrated by evaporation and then cooled to precipitate the less soluble sodium fluoride and sodium bromate, which are removed by centrifugation.[4]
-
Isolation: The this compound can be isolated by further fractional crystallization. The yield after recrystallization is typically in the range of 60-75%.[1]
Caption: Laboratory synthesis of this compound.
Determination of Thermodynamic Data
The thermodynamic values presented in this guide are determined through precise calorimetric techniques.
1. Standard Enthalpy of Formation (ΔH°f) via Solution Calorimetry
The standard enthalpy of formation of this compound cannot be measured directly from its elements. Instead, it is determined indirectly using Hess's Law through a series of solution calorimetry experiments.[5] A solution calorimeter is used to measure the heat changes of dissolution for the salt and its decomposition products in a suitable solvent.
Hypothetical Experimental Protocol:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.[6]
-
Enthalpy of Solution of NaBrO₄: A precisely weighed sample of pure this compound is dissolved in a known volume of solvent (e.g., water) within the calorimeter. The change in temperature is meticulously recorded to calculate the enthalpy of solution (ΔH_soln).
-
Enthalpy of Reaction of Decomposition Products: The enthalpy of solution of the products of a chosen decomposition reaction are also measured. A common method is to reduce the perbromate to bromide. For instance, the enthalpy of solution for sodium bromide (NaBr) in the same solvent system is measured.
-
Application of Hess's Law: By constructing a thermochemical cycle, the enthalpy of formation can be calculated. For example, one could design a cycle involving the dissolution of NaBrO₄ and NaBr, and the reduction of aqueous perbromate to aqueous bromide. The known enthalpies of formation of Na⁺(aq) and Br⁻(aq) are then used to calculate the enthalpy of formation of NaBrO₄(s).
2. Standard Molar Entropy (S°) via Adiabatic Calorimetry
The absolute standard molar entropy is determined by measuring the heat capacity of the substance as a function of temperature from near absolute zero (0 K) up to the standard temperature (298.15 K).[7] This is typically performed using an adiabatic calorimeter, which minimizes heat exchange with the surroundings.[8]
Experimental Protocol:
-
Sample Preparation: A pure, crystalline sample of this compound is placed in a sample holder within the adiabatic calorimeter.
-
Cryogenic Cooling: The sample is cooled to a temperature close to absolute zero, often using liquid helium.[9]
-
Incremental Heating: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature. The system is allowed to reach thermal equilibrium after each heating step.
-
Heat Capacity Measurement: The heat capacity (C_p) at each temperature is calculated from the energy input and the measured temperature rise.
-
Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as described by the third law of thermodynamics.[10] This involves plotting C_p/T versus T and determining the area under the curve from 0 K to 298.15 K. Any phase transitions (e.g., solid-solid transitions) would appear as sharp peaks in the heat capacity plot, and the enthalpy of these transitions must be included in the total entropy calculation.
3. Standard Gibbs Free Energy of Formation (ΔG°f)
The standard Gibbs free energy of formation is not typically measured directly. Instead, it is calculated from the experimentally determined values of the standard enthalpy of formation (ΔH°f) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:[10][11][12]
Calculation: ΔG°f = ΔH°f - TΔS°f
Where:
-
ΔH°f is the standard enthalpy of formation of NaBrO₄.
-
T is the standard temperature in Kelvin (298.15 K).
-
ΔS°f is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states: ΔS°f = S°(NaBrO₄) - [S°(Na) + 0.5S°(Br₂) + 2S°(O₂)]
By following these rigorous experimental and computational procedures, the fundamental thermodynamic properties of this compound are accurately determined, providing essential data for scientific research and development.
References
- 1. webqc.org [webqc.org]
- 2. webqc.org [webqc.org]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. monash.edu [monash.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. omnicalculator.com [omnicalculator.com]
- 12. Gibbs Free Energy [chemed.chem.purdue.edu]
An In-Depth Technical Guide on the Standard Reduction Potential of the BrO₄⁻/BrO₃⁻ Couple
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard reduction potential of the perbromate/bromate (BrO₄⁻/BrO₃⁻) redox couple. This information is critical for understanding the thermodynamic stability and oxidizing power of perbromate, a species of significant interest in various fields, including synthetic chemistry and potentially as a specialized oxidizing agent.
Quantitative Data Summary
The standard reduction potential (E°) for the BrO₄⁻/BrO₃⁻ couple is a key parameter defining its thermodynamic tendency to be reduced. The half-reaction is as follows:
BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l)
The accepted values for this potential are presented in the table below, under varying conditions. It is important to note that the experimental determination of this value is challenging due to the kinetic inertness of the perbromate ion.
| Standard Reduction Potential (E°) | Conditions | Reference |
| +1.745 V | Acidic Solution | [1] |
| ~+1.8 V | Acidic Solution | |
| ~+0.8 V | Basic Solution |
Note: The exact pH and temperature for these standard potentials are typically 298.15 K (25 °C) and pH 0 for acidic conditions, and pH 14 for basic conditions, though specific experimental details in the primary literature should always be consulted.
Experimental Protocols
The determination of the standard reduction potential of the BrO₄⁻/BrO₃⁻ couple requires careful experimental design, primarily due to the high oxidizing potential and the slow kinetics of the perbromate ion. The following outlines a generalized experimental protocol based on established electrochemical techniques, likely similar to the methods used in the foundational studies.
Synthesis of Perbromate Salts
A prerequisite for any measurement is the synthesis of a stable perbromate salt, as perbromic acid is difficult to handle. The most common method involves the oxidation of a bromate salt.
-
Fluorine Oxidation: A robust method involves bubbling fluorine gas through an alkaline solution of sodium or potassium bromate. The reaction proceeds as follows: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O
-
Electrolytic Synthesis: Electrolysis of a bromate solution using a specialized anode, such as boron-doped diamond, can also yield perbromate, though yields may be low.
The resulting perbromate salt must be purified, typically by recrystallization, and its purity confirmed by analytical techniques such as ion chromatography or spectroscopic methods.
Electrochemical Measurement: Potentiometry and Cyclic Voltammetry
The standard reduction potential is typically determined using electrochemical methods in a three-electrode cell setup.
-
Cell Setup:
-
Working Electrode: A platinum or other inert electrode is used.
-
Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to provide a stable reference potential.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.
-
-
Electrolyte Solution: A solution containing known concentrations of both the perbromate and bromate salts is prepared in a suitable electrolyte, such as a non-reactive acid (e.g., perchloric acid) for acidic conditions or a buffer for other pH values. The ionic strength of the solution should be carefully controlled.
Potentiometric Measurement:
-
The open-circuit potential (OCP) of the working electrode is measured against the reference electrode in the electrolyte solution containing the BrO₄⁻/BrO₃⁻ couple.
-
Measurements are taken at various ratios of [BrO₄⁻] to [BrO₃⁻].
-
The Nernst equation is then used to determine the standard potential: E = E° - (RT/nF)ln([BrO₃⁻]/[BrO₄⁻][H⁺]²) where:
-
E is the measured cell potential.
-
E° is the standard cell potential.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
n is the number of electrons transferred (2 in this case).
-
F is the Faraday constant.
-
-
By plotting E against ln([BrO₃⁻]/[BrO₄⁻]), a linear relationship should be observed, and the y-intercept can be used to determine E°.
Cyclic Voltammetry (CV):
-
A cyclic voltammogram is recorded by sweeping the potential of the working electrode and measuring the resulting current.
-
The CV will show the reduction peak corresponding to the BrO₄⁻/BrO₃⁻ couple.
-
For a reversible or quasi-reversible system, the formal potential (E°') can be estimated from the average of the anodic and cathodic peak potentials (Epa and Epc). E°' ≈ (Epa + Epc) / 2
-
Scan rate dependency studies are performed to assess the reversibility of the electron transfer process. Due to the kinetic inertness of perbromate, the reaction may appear irreversible, and thus direct determination of E° from CV can be complex and may require advanced analysis.
Visualizations
Experimental Workflow for Potential Measurement
References
Review of literature on the chemistry of heptavalent bromine.
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The chemistry of heptavalent bromine, primarily centered on the perbromate ion (BrO₄⁻) and perbromic acid (HBrO₄), represents a fascinating yet challenging area of halogen chemistry. Historically elusive, the synthesis of Br(VII) compounds requires potent oxidizing conditions, reflecting their high thermodynamic potential. Once formed, the perbromate ion exhibits considerable kinetic stability, a stark contrast to the instability of its conjugate acid. This technical guide provides a comprehensive review of the synthesis, structural properties, spectroscopic signatures, and key reactions of heptavalent bromine compounds, supported by detailed experimental protocols and quantitative data.
Introduction
For many years, the existence of perbromates was questioned, standing as a notable gap in the homologous series of perhalates. While perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known, all attempts to synthesize the bromine analogue failed. It was not until 1968 that Evan Appelman first successfully prepared perbromates through the beta decay of selenium-83.[1] This breakthrough opened the door to understanding the chemistry of bromine in its highest oxidation state (+7).
Heptavalent bromine compounds are characterized as powerful oxidizing agents, although their reactions are often kinetically sluggish.[2] The perbromate ion possesses a stable tetrahedral geometry, analogous to perchlorate and periodate.[1] However, perbromic acid is the most unstable of the halogen(VII) oxoacids and decomposes rapidly at concentrations above 6 M.[2][3] This guide consolidates the critical literature on Br(VII) chemistry for researchers exploring its unique properties.
Synthesis of Perbromate (BrO₄⁻)
The synthesis of the perbromate ion is energetically demanding and several methods have been developed, each with distinct advantages and challenges.
Oxidation of Bromate by Fluorine Gas
This is the most practical and convenient method for producing gram-scale quantities of perbromate.[2] The overall reaction involves the oxidation of an alkaline bromate solution with elemental fluorine.
Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[1][4]
Electrochemical Synthesis
Anodic oxidation of bromate solutions can yield perbromate, particularly with high overpotential anodes like boron-doped diamond (BDD).[5] This method avoids the use of hazardous fluorine gas but yields are often modest.
Reaction (Anode): BrO₃⁻ + H₂O → BrO₄⁻ + 2H⁺ + 2e⁻
Other Synthetic Routes
-
Oxidation by Xenon Difluoride (XeF₂): One of the early chemical methods involved the oxidation of bromate by the powerful fluorinating agent XeF₂.[1][6]
-
Reaction of Hypobromite and Bromate: A more recent discovery in 2011 showed that perbromate forms from the reaction of hypobromite and bromate ions in alkaline solutions, though the reaction is very slow.[1]
-
Radiochemical Synthesis: The first-ever synthesis was achieved via the β-decay of ⁸³Se in a selenate (⁸³SeO₄²⁻), which transmutes into ⁸³BrO₄⁻.[1]
Properties of Heptavalent Bromine Compounds
Physical and Structural Properties
The perbromate ion is a tetrahedral oxyanion, which is reflected in the properties of its salts. Perbromic acid is a strong acid that is only stable in aqueous solutions up to about 6 M (55%); at higher concentrations, it undergoes autocatalytic decomposition.[2][7]
| Property | Value | Reference(s) |
| Perbromate Ion (BrO₄⁻) | ||
| Molecular Geometry | Tetrahedral | [1] |
| Br-O Bond Length | ~1.59 Å (in KBrO₄) | [2] |
| O-Br-O Bond Angle | ~109.5° | [3] |
| Potassium Perbromate (KBrO₄) | ||
| Molar Mass | 183.00 g/mol | [7] |
| Appearance | White crystalline solid | [2] |
| Crystal Structure | Orthorhombic | [2] |
| Density | 3.08 g/cm³ | [7] |
| Decomposition Temperature | ~280 °C (to KBrO₃ and O₂) | [2][7] |
| Perbromic Acid (HBrO₄) | ||
| Molar Mass | 144.91 g/mol | [8] |
| Acidity (pKa) | Strong Acid (< 0) | [3] |
| Stability | Unstable above 6 M aqueous solution | [2][7] |
Table 1: Summary of Quantitative Data for Heptavalent Bromine Species.
Redox Properties and Reactivity
Perbromic acid and perbromates are potent oxidizing agents, though often kinetically slow at room temperature. The oxidizing power is highly dependent on pH.
| Redox Couple | Standard Potential (E°) | Conditions | Reference(s) |
| BrO₄⁻ / BrO₃⁻ | +1.76 V | Acidic Solution | [2] |
| BrO₄⁻ / Br⁻ | +0.68 V | pH 14 | [1] |
Table 2: Standard Reduction Potentials of Perbromate Ion.
Key reactions include:
-
Decomposition: Concentrated HBrO₄ decomposes to bromic acid and oxygen.[3] 2HBrO₄ → 2HBrO₃ + O₂
-
Oxidation of Halides: 12 M HBrO₄ rapidly oxidizes chloride ions. Dilute solutions oxidize iodide and bromide more slowly.[2]
-
Oxidation of Metal Ions: At 100°C, 6 M HBrO₄ oxidizes Mn(II) to MnO₂, Cr(III) to dichromate, and Ce(III) to Ce(IV).[2]
Spectroscopic Characterization
The tetrahedral symmetry (T_d) of the BrO₄⁻ ion governs its vibrational spectra. According to group theory, a tetrahedral molecule has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄).
| Mode | Symmetry | Description | IR Activity | Raman Activity | Approx. Wavenumber (cm⁻¹) | Reference(s) |
| ν₁ | A₁ | Symmetric Stretch | Inactive | Active (pol.) | 802 | [9][10] |
| ν₂ | E | Symmetric Bend | Inactive | Active (depol.) | 331 | [9][10] |
| ν₃ | T₂ | Antisymmetric Stretch | Active | Active (depol.) | 878 | [9][10] |
| ν₄ | T₂ | Antisymmetric Bend | Active | Active (depol.) | 410 | [9][10] |
Table 3: Vibrational Modes of the Perbromate (BrO₄⁻) Ion.
Key Experimental Protocols
Synthesis of Perbromic Acid and Potassium Perbromate via Fluorine Oxidation
This procedure is adapted from the work of E. H. Appelman and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling elemental fluorine.[2][4]
Materials:
-
Sodium Bromate (NaBrO₃)
-
50% Sodium Hydroxide Solution
-
Elemental Fluorine (F₂)
-
Argon (Ar)
-
Silver(I) Fluoride (AgF)
-
Calcium Hydroxide (Ca(OH)₂)
-
Acid-form cation-exchange resin (e.g., Bio-Rad AG50X8)
-
Potassium Hydroxide (KOH)
-
Teflon or Polypropylene labware
Procedure:
-
Reaction Setup: A solution of 5 M NaOH and 1.3 M NaBrO₃ is prepared in a Teflon vessel.[2] The presence of solid NaBrO₃ in the mixture is beneficial to maintain saturation and improve yield.[2] The vessel is equipped with a gas inlet tube (Teflon or platinum) for fluorine delivery.
-
Fluorination: A stream of fluorine gas (mixed with an inert gas like argon) is bubbled through the chilled alkaline bromate solution. The reaction is exothermic and not always smooth; small explosions in the vapor phase can occur. The apparatus must not be left unattended. [2] The reaction is continued until the desired conversion is achieved.
-
Purification of Perbromic Acid: a. The product solution, containing perbromate, unreacted bromate, fluoride, and NaOH, is concentrated by evaporation and chilled to precipitate the bulk of sodium fluoride and sodium bromate, which are removed by centrifugation.[2] b. Excess silver fluoride (AgF) is added to the supernatant to precipitate the remaining bromate as AgBrO₃. The mixture is chilled and centrifuged to remove the precipitate.[2] c. The supernatant is treated with an excess of Ca(OH)₂ to precipitate silver as Ag₂O and fluoride as CaF₂. The solid is removed by centrifugation.[2] d. The resulting solution is neutralized with an acid-form cation-exchange resin and then passed through a larger column of the same resin to convert the sodium perbromate to perbromic acid (HBrO₄).[2]
-
Preparation of Potassium Perbromate (KBrO₄): a. The purified HBrO₄ solution is carefully neutralized with a high-purity potassium hydroxide (KOH) solution. HBrO₄ + KOH → KBrO₄ + H₂O[7] b. The resulting solution is concentrated by evaporation, causing the less soluble KBrO₄ to crystallize. c. The KBrO₄ crystals are collected by filtration, washed with a small amount of cold water, and dried.
Conclusion
The chemistry of heptavalent bromine, once a void in the periodic trends of halogens, is now well-established, albeit challenging. The synthesis of perbromates requires overcoming a significant kinetic barrier, necessitating the use of powerful oxidants like fluorine or high-overpotential electrochemical methods. The resulting perbromate ion is kinetically stable with a well-defined tetrahedral structure, while its conjugate acid, perbromic acid, is highly unstable in concentrated form. This review provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to safely explore and utilize the unique and powerful chemistry of bromine in its +7 oxidation state.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. quora.com [quora.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. youtube.com [youtube.com]
- 6. simple.wikipedia.org [simple.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Existence and Properties of Perbromic Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of perbromic acid (HBrO₄), focusing on its existence, synthesis, and physicochemical properties in aqueous solutions. The information is tailored for professionals in research and development who require detailed technical data and experimental methodologies.
Introduction and Existence
Perbromic acid, the oxoacid of bromine in its highest +7 oxidation state, was once considered non-existent. Its successful synthesis in 1968 by Evan H. Appelman marked a significant milestone in halogen chemistry, challenging previous assumptions about the stability of high-oxidation-state bromine compounds.[1] Unlike its lighter analog, perchloric acid (HClO₄), and its heavier analog, periodic acid (HIO₄), perbromic acid is thermodynamically unstable and cannot be prepared by methods such as the displacement of chlorine from perchloric acid.[2][3][4] Its existence is primarily maintained in aqueous solutions, as the pure compound is highly unstable and has not been isolated.[5]
Aqueous solutions of perbromic acid are stable at concentrations up to 6 M (approximately 55% HBrO₄).[2][5][6] Beyond this concentration, the acid undergoes rapid, autocatalytic decomposition, yielding bromic acid (HBrO₃) and oxygen.[1][2][5] This inherent instability is a defining characteristic and a critical consideration in its handling and application.
Synthesis of Aqueous Perbromic Acid
The synthesis of perbromic acid is an indirect process that relies on the protonation of the perbromate ion (BrO₄⁻).[2][3][4] Several methods have been developed to synthesize the perbromate ion, with the most convenient being the oxidation of bromate (BrO₃⁻) with elemental fluorine in a basic solution.[6][7]
A generalized synthesis pathway involves two main stages: the formation of a stable perbromate salt and its subsequent conversion to perbromic acid.
More recent methods have also demonstrated the formation of perbromate through the reaction of hypobromite and bromate ions in alkaline solutions, providing a fluorine-free synthetic route.[8][9][10]
Properties of Aqueous Perbromic Acid
The properties of perbromic acid in aqueous solution are dictated by its strong acidic nature, high oxidizing potential, and inherent instability at high concentrations.
Perbromic acid is a colorless and odorless liquid in its aqueous form.[1][2] It is a strong acid, completely dissociating in water.[1][11]
| Property | Value / Description | Citations |
| Formula | HBrO₄ | [2][4] |
| Molar Mass | 144.908 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid (in aqueous solution) | [1][2] |
| Density (at 25°C) | ~1.85 g·cm⁻³ | [1] |
| pKa | < -2 (Strong acid) | [1][11] |
| Molecular Geometry | Tetrahedral around the central bromine atom | [1][5][12] |
| Stability in Solution | Stable in aqueous solutions up to 6 M (~55%) | [2][5][6] |
The instability of perbromic acid is reflected in its thermodynamic and kinetic parameters. The decomposition is autocatalytic and follows second-order kinetics at concentrations above 6 M.[1]
| Parameter | Value | Citations |
| Standard Enthalpy of Formation (ΔH°f) | -120 kJ·mol⁻¹ | [1] |
| Standard Gibbs Free Energy (ΔG°f) | -45 kJ·mol⁻¹ | [1] |
| Decomposition Reaction | 2HBrO₄(aq) → 2HBrO₃(aq) + O₂(g) | [1] |
| Decomposition Rate Constant (25°C) | 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹ | [1] |
| Activation Energy of Decomposition | 85 kJ·mol⁻¹ | [1] |
| Catalyzed Activation Energy (Ce⁴⁺, Ag⁺) | 65 kJ·mol⁻¹ | [1] |
| Standard Reduction Potential (E°) | Acidic: +1.76 V (BrO₄⁻/BrO₃⁻) Basic: +0.69 V (BrO₄⁻/BrO₃⁻) | [1] |
| Br-O Bond Energy | 190 kJ·mol⁻¹ | [1] |
Spectroscopic analysis is crucial for the characterization of perbromic acid and the perbromate ion.
| Spectroscopy Type | Characteristic Peaks / Resonances (relative to) | Citations |
| Infrared (IR) | 880 cm⁻¹ (Br-O asymm. stretch), 3400 cm⁻¹ (O-H stretch) | [1] |
| Raman | 890 cm⁻¹, 815 cm⁻¹ (Br-O stretches) | [1] |
| ⁷⁹Br NMR | -780 ppm (relative to BrO₃⁻) | [1] |
| ¹⁷O NMR | 650, 450, 250 ppm (relative to H₂O) | [1] |
| UV-Vis | λₘₐₓ at 250 nm (ε=150) and 290 nm (ε=80 L·mol⁻¹·cm⁻¹) | [1] |
Experimental Protocols
Detailed and cautious experimental procedures are essential when working with perbromic acid due to its instability and strong oxidizing nature.
This protocol is based on the method developed by E. H. Appelman, which remains a convenient route for laboratory-scale synthesis.[6][13]
-
Preparation of Reagents: Prepare a solution that is approximately 5 M in sodium hydroxide (NaOH) and 1 M in sodium bromate (NaBrO₃). This is best done in a Teflon reaction vessel to prevent reaction with glass.
-
Fluorination: Cool the alkaline bromate solution. Bubble fluorine gas (F₂) through the solution using a Teflon-tipped platinum tube. The flow rate should be controlled carefully. The reaction is exothermic and produces this compound (NaBrO₄) and sodium fluoride (NaF).
-
Removal of Byproducts: After the reaction is complete, chill the solution to precipitate the less soluble sodium fluoride and unreacted sodium bromate. Remove the precipitate by centrifugation or filtration.
-
Conversion to Acid: Pass the resulting this compound solution through a cooled cation exchange resin in the hydrogen (H⁺) form. This exchanges Na⁺ ions for H⁺ ions, yielding a dilute solution of perbromic acid.
-
Concentration (Optional and Hazardous): The dilute acid can be carefully concentrated under a heat lamp or by vacuum distillation at room temperature. Crucially, the concentration must not exceed 6 M to avoid rapid autocatalytic decomposition. [6]
-
Safety Precautions: The entire procedure must be conducted in a well-ventilated fume hood. Fluorine gas is extremely toxic and reactive. Appropriate personal protective equipment (PPE), including face shields and gloves resistant to hydrofluoric acid, is mandatory.
Characterizing a freshly prepared solution of aqueous perbromic acid involves confirming its identity and determining its concentration.
Detailed Steps for Titrimetric Analysis: [6]
-
Sample Preparation: Accurately pipette a known volume of the perbromic acid solution into an Erlenmeyer flask and dilute with deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 1 M NaOH).
-
Endpoint Detection: Use a potentiometric method or a mixed indicator (e.g., 1:1 phenolphthalein-thymolphthalein) to determine the equivalence point.
-
Calculation: The acidity and thus the concentration of HBrO₄ are calculated from the volume of NaOH used, based on the 1:1 stoichiometry of the neutralization reaction.
Conclusion
Perbromic acid, while long elusive, is now a well-characterized chemical entity in aqueous solution. Its existence is confirmed, but its utility is constrained by its thermodynamic instability, particularly in concentrated forms. It serves as a powerful oxidizing agent and a strong acid.[1][3][4] For researchers and professionals, a thorough understanding of its synthesis, properties, and decomposition kinetics is paramount for its safe handling and application in advanced chemical synthesis and analysis. The experimental protocols for its preparation and characterization require significant safety measures due to the hazardous precursors and the inherent instability of the final product.
References
- 1. webqc.org [webqc.org]
- 2. Perbromic acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. grokipedia.com [grokipedia.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Perbromate - Wikipedia [en.wikipedia.org]
- 10. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webqc.org [webqc.org]
- 12. Page loading... [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Sodium Perbromate from Sodium Bromate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium perbromate (NaBrO₄) is a salt of perbromic acid, in which bromine exists in its highest oxidation state of +7.[1][2][3][4] The synthesis of the perbromate ion (BrO₄⁻) has been a significant challenge in inorganic chemistry due to the high activation energy required to oxidize the bromate ion (BrO₃⁻).[1] This difficulty meant that perbromate was the last of the perhalate ions to be synthesized.[1] Despite being a powerful oxidizing agent thermodynamically, it is kinetically stable in dilute solutions at room temperature.[5] These application notes provide detailed protocols for the laboratory-scale synthesis of this compound from sodium bromate, focusing on the most established and effective methods.
Synthesis Methodologies
Several methods have been developed for the oxidation of sodium bromate to this compound. The most common and practical laboratory-scale methods include oxidation by elemental fluorine, electrochemical oxidation, and oxidation using xenon difluoride. A more recent, albeit slower, method involves the reaction of hypobromite and bromate ions in an alkaline solution.
1. Oxidation with Elemental Fluorine
This is the most widely cited and reliable method for producing this compound in significant quantities in a laboratory setting.[1][4]
-
Protocol:
-
Prepare a solution of sodium bromate (NaBrO₃) in distilled water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to between 9 and 10 using a sodium hydroxide (NaOH) solution.
-
Bubble fluorine gas (F₂) through the alkaline sodium bromate solution while maintaining the temperature and pH. A molar excess of fluorine gas is recommended.[5]
-
Continue the reaction until the desired conversion is achieved. The reaction progress can be monitored by analyzing aliquots for the presence of perbromate.
-
Once the reaction is complete, remove any unreacted fluorine by purging the solution with an inert gas (e.g., nitrogen or argon).
-
The this compound can be isolated by fractional crystallization, as it is less soluble than sodium fluoride at low temperatures.
-
Further purify the product by recrystallization from water.
-
2. Electrochemical Oxidation
Electrochemical synthesis offers an alternative to using hazardous fluorine gas. The effectiveness of this method is highly dependent on the anode material and reaction conditions. Boron-doped diamond (BDD) electrodes have shown particular promise for this oxidation.[6][7]
-
Protocol:
-
Set up a two-compartment electrochemical cell (H-cell) with a cation exchange membrane (e.g., Nafion) separating the anolyte and catholyte.[8]
-
Use a boron-doped diamond (BDD) anode and a suitable cathode (e.g., nickel or platinum).[6][8]
-
The anolyte is an aqueous solution of sodium bromate.
-
The catholyte can be a sodium hydroxide solution.[8]
-
Maintain the electrolysis temperature above 10 °C to favor the formation of perbromate over bromate.[6]
-
Apply a high anodic potential to drive the oxidation of bromate to perbromate.
-
After electrolysis, the this compound product is present in the anolyte solution.
-
Isolate the this compound from the solution. One reported method involves evaporating the solution to dryness and then extracting the this compound with acetone, as sodium bromate is insoluble in acetone.[8]
-
3. Oxidation with Xenon Difluoride
Xenon difluoride (XeF₂) is a powerful oxidizing agent that can convert bromate to perbromate in aqueous solutions.[2][3][4]
-
Reaction: BrO₃⁻ + XeF₂ + H₂O → BrO₄⁻ + Xe + 2HF
-
Protocol:
-
Prepare an aqueous solution of sodium bromate.
-
Add solid xenon difluoride to the solution. The reaction is typically carried out at room temperature.
-
The xenon difluoride will react with both the bromate and the water.
-
The resulting hydrofluoric acid (HF) can be neutralized with a suitable base.
-
The maximum yield for this method is reported to be around 12%.
-
Isolate the this compound from the reaction mixture using appropriate purification techniques such as fractional crystallization.
-
4. Reaction of Hypobromite and Bromate in Alkaline Solution
A more recently discovered method involves the reaction between hypobromite (BrO⁻) and bromate (BrO₃⁻) ions in a concentrated and alkaline sodium hypobromite (NaOBr) solution.[4][5][9]
-
Protocol:
-
Prepare a concentrated and alkaline solution of sodium hypobromite containing sodium bromate.
-
Maintain the solution at a controlled temperature (e.g., 40°C) and a high pH (>12.5).[5]
-
The reaction is slow, with detectable perbromate formation occurring over several days.[4][5][9]
-
Monitor the formation of perbromate over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Due to the slow reaction rate and low conversion, this method may be more suitable for mechanistic studies than for large-scale preparation.
-
Data Presentation
| Synthesis Method | Oxidizing Agent | Typical Yield | Key Conditions | Advantages | Disadvantages |
| Fluorine Oxidation | Elemental Fluorine (F₂) | 60-75%[1] | 0-5 °C, pH 9-10[1] | High yield, reliable | Highly toxic and corrosive fluorine gas required |
| Electrochemical Oxidation | Anodic Potential | Variable (low yield reported in some cases)[8] | BDD anode, Temp. > 10°C[6] | Avoids hazardous chemical oxidants | Requires specialized equipment, can have low efficiency |
| Xenon Difluoride Oxidation | Xenon Difluoride (XeF₂) | ~12% | Aqueous solution at room temperature | Simpler setup than fluorine or electrochemical methods | Expensive and specialized oxidizing agent, low yield |
| Hypobromite/Bromate Reaction | Hypobromite (BrO⁻) | Low | Concentrated alkaline solution, 40°C, pH > 12.5[5] | Uses readily available reactants | Very slow reaction rate, low conversion |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Methods
Caption: Relationship between the starting material, oxidizing methods, and the final product.
References
- 1. webqc.org [webqc.org]
- 2. Perbromate Facts for Kids [kids.kiddle.co]
- 3. Perbromate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. Perbromate - Wikipedia [en.wikipedia.org]
- 5. This compound|High-Purity Research Chemical [benchchem.com]
- 6. DE102009040651A1 - Production of bromate and/or perbromate by application of anodic oxidation of a bromine component of a specific oxidation state, which is used for production of an electrolysis cell consisting of an anode and a cathode - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Fluorine-Mediated Synthesis of Sodium Perbromate in Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of perbromates, compounds containing bromine in its highest oxidation state (+7), has historically been a significant challenge in inorganic chemistry. The perbromate ion (BrO₄⁻) is a powerful oxidizing agent, and its synthesis requires potent oxidizing agents and carefully controlled conditions. One of the established methods for producing perbromates is through the oxidation of bromates with elemental fluorine in an alkaline medium. This document provides detailed application notes and experimental protocols for the fluorine-mediated synthesis of sodium perbromate (NaBrO₄), based on the pioneering work in this field.
The overall reaction for this synthesis is:
NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1]
This method, while effective, involves the use of highly hazardous materials, including fluorine gas, and requires strict adherence to safety protocols. These notes are intended for use by trained professionals in a well-equipped laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Sodium Bromate (NaBrO₃) Concentration | ~1 M | [2] |
| Sodium Hydroxide (NaOH) Concentration | ~5 M | [2] |
| Fluorine Gas (F₂) | Bubbled through solution | [2] |
| Reaction Conditions | ||
| Temperature | Ice bath (approximately 0-5 °C) | [2] |
| Product Information | ||
| Resulting Perbromate Concentration | ~0.2 M | [2] |
Experimental Protocol
This protocol is adapted from the established synthesis of perbromates using fluorine gas.
Materials:
-
Sodium bromate (NaBrO₃)
-
Sodium hydroxide (NaOH)
-
Fluorine gas (F₂)
-
Deionized water
-
Teflon or polypropylene reaction vessel
-
Gas dispersion tube with a Teflon tip
-
Ice bath
-
Heat lamp
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Preparation of the Reaction Solution:
-
In a Teflon or polypropylene beaker, prepare a solution that is approximately 5 M in sodium hydroxide and 1 M in sodium bromate. For example, to prepare 100 mL of solution, dissolve 20 g of NaOH and 15.1 g of NaBrO₃ in deionized water and make up the volume to 100 mL.
-
Place the reaction vessel in an ice bath to maintain a low temperature throughout the reaction.
-
-
Fluorination:
-
Slowly bubble fluorine gas through the chilled alkaline bromate solution using a gas dispersion tube with a Teflon tip.
-
Caution: This step must be performed in a well-ventilated fume hood due to the high toxicity and reactivity of fluorine gas. The reaction can be vigorous and may produce small explosions in the vapor phase above the solution. Do not leave the reaction unattended.[2]
-
Continue the introduction of fluorine gas until the solution becomes acidic. This indicates the consumption of the hydroxide.
-
-
Purification of this compound:
-
Transfer the resulting solution, which is approximately 0.2 M in perbromate, to a Teflon beaker.[2]
-
Concentrate the solution by evaporation under a heat lamp.
-
After concentration, chill the solution thoroughly in an ice bath.
-
Precipitated sodium fluoride (NaF) and unreacted sodium bromate (NaBrO₃) will form.
-
Separate the precipitate from the supernatant containing the this compound by centrifugation.
-
Carefully decant the supernatant containing the purified this compound solution.
-
Visualizations
Experimental Workflow
Caption: Workflow of this compound synthesis.
Logical Relationship of Reactants and Products
Caption: Reactants leading to this compound.
References
Sodium Perbromate: A Kinetically Stable Oxidant with Limited Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sodium perbromate (NaBrO₄) is a powerful inorganic oxidizing agent, notable for bromine being in its highest oxidation state of +7.[1][2] Despite its strong thermodynamic potential as an oxidant, with a standard reduction potential of +1.853 V for the BrO₄⁻/BrO₃⁻ couple, it is characterized by significant kinetic stability.[3] This inherent stability, while suggesting potential for selective oxidations, has also contributed to its limited practical application in organic chemistry, a field where more reactive and well-characterized reagents are favored.
General Characteristics and Potential for Selectivity
This compound's high kinetic stability means that it reacts slowly under many conditions, a property that could theoretically be exploited for selective oxidations of sensitive substrates.[1] In principle, this could allow for the oxidation of one functional group in the presence of others that are more susceptible to attack by more aggressive oxidants. However, the activation of this compound for synthetic purposes often requires harsh conditions, which can offset the benefits of its inherent selectivity.
Comparison with Other Oxidizing Agents
In contrast to this compound, other sodium-based oxidizing agents are extensively used in organic chemistry and their applications are well-documented.
-
Sodium Periodate (NaIO₄): A versatile and widely used oxidant, particularly for the cleavage of vicinal diols (the Malaprade reaction). It is also used for the oxidation of sulfides to sulfoxides and alcohols to aldehydes and ketones.
-
Sodium Bromate (NaBrO₃): A strong oxidizing agent often used in the presence of a co-catalyst for the oxidation of alcohols and other functional groups. It also serves as a brominating agent for aromatic compounds.
-
Sodium Perborate (NaBO₃·nH₂O): A mild and inexpensive oxidizing agent, it is considered a safe source of hydrogen peroxide. It is used for a variety of transformations, including the oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides.
The lack of documented applications for this compound suggests that for most synthetic transformations, these other reagents offer a more practical and effective solution.
Hypothetical Experimental Workflow
While specific protocols for this compound are not available, a generalized workflow for a selective oxidation reaction can be conceptualized. This hypothetical workflow illustrates the logical steps that would be involved in such a process, from substrate preparation to product analysis.
Caption: Generalized workflow for a selective oxidation reaction.
Conclusion
While this compound possesses the theoretical potential for use as a selective oxidizing agent due to its high oxidation state and kinetic stability, its practical application in organic synthesis remains largely unexplored and undocumented. Researchers and drug development professionals seeking to perform selective oxidations would be better served by consulting the extensive literature on more established reagents such as sodium periodate, sodium bromate, and sodium perborate, for which a wealth of data and detailed experimental protocols are available. Further research into the activation and reactivity of this compound may one day unlock its synthetic potential, but for now, it remains a reagent of primarily academic interest.
References
Application Note: Investigational Use of Sodium Perbromate in Analytical Sample Preparation
Abstract
This document explores the theoretical application of sodium perbromate (NaBrO₄) as a potent oxidizing agent for the preparation of challenging and refractory samples in analytical chemistry. Due to its extremely high oxidation potential, this compound presents a potential, albeit largely unexplored, alternative for the digestion of complex matrices encountered in pharmaceutical, geological, and materials science research. This application note provides a summary of its relevant chemical properties, a hypothetical protocol for its use, and a discussion of the potential benefits and significant challenges.
Introduction
Sample preparation is a critical and often rate-limiting step in analytical workflows, particularly for complex and refractory materials that are resistant to conventional acid digestion methods. The complete dissolution and decomposition of the sample matrix are paramount for accurate and precise quantitative analysis. Strong oxidizing agents are frequently employed to break down organic matter and oxidize inorganic components.
This compound, the sodium salt of perbromic acid, is one of the most powerful inorganic oxidizing agents known.[1] The perbromate ion (BrO₄⁻) possesses a standard reduction potential of +1.85 V in acidic media for the BrO₄⁻/BrO₃⁻ couple, making it thermodynamically a stronger oxidant than the more commonly used perchlorate (ClO₄⁻) and periodate (IO₄⁻) ions.[1] However, it is also known for its remarkable kinetic stability, or inertness, at room temperature in dilute solutions.[1]
The synthesis of perbromates has historically been challenging, which has limited their availability and study.[2] Consequently, its application in analytical sample preparation has not been established. This document outlines a theoretical framework for its use, drawing parallels with other strong oxidizing agents like perchloric acid and sodium peroxide fusions.
Potential Applications
Given its potent oxidizing power, this compound could theoretically be applied to the digestion of:
-
Refractory Geological Samples: Minerals such as chromite, zircon, and some platinum group metal ores that are resistant to standard acid mixtures.[3][4]
-
High-Carbon and Polymer-Rich Materials: Complete digestion of complex organic matrices in pharmaceuticals, plastics, and advanced materials.
-
Noble Metals: Facilitating the dissolution of metals like gold and platinum, often requiring aggressive reagents.
Physicochemical Properties and Comparison
To contextualize the potential of this compound, its properties are compared with other strong oxidizing agents used in sample preparation.
| Property | This compound (NaBrO₄) | Perchloric Acid (HClO₄) | Nitric Acid (HNO₃) | Sodium Peroxide (Na₂O₂) |
| Oxidation State of Halogen/Key Element | Br (+7)[2] | Cl (+7) | N (+5) | O (-1) |
| Standard Reduction Potential (Acidic) | E° = +1.85 V (BrO₄⁻/BrO₃⁻)[1] | E° = +1.23 V (ClO₄⁻/ClO₃⁻) | E° = +0.96 V (NO₃⁻/NO) | E° ≈ +2.07 V (H₂O₂/H₂O) - (Indirect comparison) |
| Form | Solid | Liquid (typically 60-72% aqueous solution) | Liquid (typically 68-70% aqueous solution) | Solid |
| Primary Use | Investigational | Wet ashing of organic matter, dissolution of steel alloys | General-purpose digestion, dissolution of metals | Fusion agent for refractory ores and alloys[3] |
| Key Hazard | Powerful oxidizer, potentially explosive with organic materials at high temperatures. | Highly corrosive, explosive with organic materials, requires specialized fume hoods. | Corrosive, produces toxic NOx fumes. | Highly corrosive and reactive with water. |
| Kinetic Reactivity | Kinetically inert at room temperature.[1] | Requires high temperatures to become a strong oxidizer. | Reactive at moderate temperatures. | Highly reactive upon heating. |
Investigational Protocol: this compound Assisted Digestion
Disclaimer: This is a hypothetical protocol for research purposes only. This compound is a powerful and potentially dangerous oxidizing agent. All work must be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment and containment, such as a blast shield and a specialized fume hood designed for perchloric acid work.
Objective: To achieve complete digestion of a refractory material (e.g., 0.1 g of a certified reference material like chromite ore) for subsequent elemental analysis by ICP-MS.
Materials:
-
This compound (NaBrO₄), high purity
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrofluoric Acid (HF), concentrated (use with extreme caution)
-
Boric Acid (H₃BO₃)
-
High-purity deionized water
-
Closed-vessel microwave digestion system with high-pressure vessels
-
Certified Reference Material (CRM)
Experimental Workflow:
Caption: Hypothetical workflow for this compound digestion.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 0.1 g of the finely powdered refractory sample into a clean, high-pressure microwave digestion vessel.
-
Reagent Addition: In a fume hood designed for corrosive and oxidizing materials, add 1.0 g of solid this compound to the vessel. Carefully add 5 mL of concentrated sulfuric acid. Note: The sulfuric acid serves to elevate the boiling point and to protonate the perbromate, increasing its reactivity upon heating. For silicate-containing matrices, 1 mL of concentrated hydrofluoric acid may be cautiously added.
-
Microwave Digestion: Securely cap the vessel and place it in the microwave digestion system. Program the system to ramp to 220 °C over 20 minutes and then hold at this temperature for 30 minutes. The high temperature is necessary to overcome the kinetic inertness of the perbromate ion.
-
Cooling: Allow the vessel to cool completely to room temperature before removal from the microwave system. Pressure will be high, so do not attempt to open the vessel while warm.
-
Post-Digestion: Once cool, carefully vent and open the vessel in the fume hood. If HF was used, add 10 mL of a saturated boric acid solution to complex any residual free fluoride ions, which can damage glassware and analytical instrumentation.
-
Dilution: Quantitatively transfer the digestate to a 50 mL Class A volumetric flask. Rinse the digestion vessel multiple times with high-purity deionized water, adding the rinsings to the flask. Dilute to the mark with deionized water. The sample is now ready for analysis.
Logical Pathway for Method Development
Developing a viable method using this compound would require a systematic approach to overcome its kinetic stability and manage safety concerns.
Caption: Logical steps for developing a perbromate digestion method.
Challenges and Future Outlook
The primary obstacles to the routine use of this compound in analytical chemistry are:
-
Kinetic Inertness: Significant thermal energy is required to activate its oxidizing power, which necessitates high-temperature, high-pressure digestion systems.
-
Safety: As with perchloric acid, the combination of a powerful oxidizing agent with organic-rich samples at high temperatures poses a significant explosion risk that must be rigorously managed.
-
Cost and Availability: The difficult and costly synthesis of this compound makes it prohibitively expensive compared to other reagents.[2]
-
Lack of Data: There is no established body of research on its performance, optimal conditions, or potential interferences in an analytical setting.
Despite these challenges, the unique properties of this compound merit further investigation. Should more efficient and economical synthesis routes be developed, research into its application for decomposing the most challenging and refractory materials could provide a valuable new tool for the analytical chemist.
Conclusion
While not a standard or recommended reagent at this time, this compound holds theoretical promise as an exceptionally strong oxidizing agent for sample preparation. This application note serves as a starting point for researchers who may wish to investigate its potential in a controlled and safety-conscious research environment. Any practical application would require extensive method development and validation against certified reference materials.
References
Protocols for safe handling and storage of sodium perbromate in a lab setting.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium perbromate (NaBrO₄) is a powerful oxidizing agent with significant potential in synthetic chemistry and various research applications.[1][2] As the sodium salt of perbromic acid, it contains bromine in its highest oxidation state (+7).[3] Despite its strong thermodynamic oxidizing power (standard reduction potential E° = +1.853 V for the BrO₄⁻/BrO₃⁻ couple), it exhibits considerable kinetic stability at room temperature, making it a selective and controllable oxidant.[4][5] These characteristics make it a valuable reagent for specialized applications where strong, yet careful, oxidation is required.[1][3]
This document provides detailed protocols and safety guidelines for the handling and storage of this compound in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on its known chemical properties, general safety procedures for strong inorganic oxidizing agents, and data for analogous compounds such as perchlorates and periodates.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | NaBrO₄ | [6][7] |
| Molar Mass | 166.89 g/mol | [6][7] |
| Appearance | White, crystalline solid | [2] |
| Density | 2.57 g/cm³ | [3][7] |
| Melting Point | 266 °C (with decomposition) | [3][7] |
| Solubility in Water | ~30 g/100 mL at 20°C | [3] |
Safety Protocols and Hazard Information
This compound is a strong oxidizer and requires careful handling to prevent fire, explosions, and exposure. The primary hazards are associated with its high reactivity with other substances.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification | Rationale | Reference(s) |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects eyes from splashes and accidental contact. | [1][4][8][9] |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use. | Provides a barrier against skin contact. | [1][2][8][10] |
| Body Protection | Fire-retardant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities. | Protects skin from spills and prevents contamination of personal clothing. | [1][10][11] |
| Respiratory Protection | Use in a certified chemical fume hood. A respirator may be necessary if dusts are generated outside of a fume hood. | Prevents inhalation of airborne particles. | [4][8][10] |
Storage and Handling
Proper storage and handling are critical to maintaining the stability of this compound and preventing hazardous incidents.
Storage:
-
Segregate from combustible materials, organic compounds, reducing agents, and strong acids.[1][8][13]
-
Do not store on wooden shelves. Use metal or other non-combustible shelving.[1][8]
-
Ensure containers are tightly sealed and clearly labeled.
-
Store in a dedicated cabinet for oxidizing agents if available.[14][15]
Handling:
-
All work with this compound should be conducted in a chemical fume hood.[4][8]
-
Avoid creating dust.
-
Use only glass or other inert containers. Do not use corks or rubber stoppers.[1]
-
Never return unused chemical to the original container to avoid contamination.[4]
Incompatibility
This compound can react violently or form explosive mixtures with a wide range of substances. Avoid contact with:
-
Reducing agents
-
Organic materials (wood, paper, oils, solvents)[17]
-
Combustible materials [17]
-
Finely powdered metals [17]
-
Strong acids [17]
-
Alcohols [17]
Experimental Protocols
Protocol 1: General Weighing and Solution Preparation
This protocol describes the standard procedure for safely weighing solid this compound and preparing an aqueous solution.
-
Preparation:
-
Ensure the chemical fume hood is clean and free of combustible materials.
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
Gather all necessary equipment (spatula, weigh boat, beaker, distilled water).
-
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is observed, ensure the fume hood sash is at the appropriate height.
-
Record the mass of the this compound.
-
-
Dissolution:
-
Place a beaker with the appropriate volume of distilled water on a stir plate inside the fume hood.
-
Slowly add the weighed this compound to the water while stirring.
-
The dissolution may be endothermic or exothermic; monitor the temperature if preparing a concentrated solution.
-
Continue stirring until all the solid has dissolved.
-
-
Cleanup:
-
Wipe the spatula clean.
-
Dispose of the weigh boat and any contaminated gloves as solid hazardous waste.
-
Protocol 2: Spill Response
This protocol outlines the steps for managing a small spill of solid this compound (less than 5 grams). For larger spills, evacuate the area and contact emergency personnel.[2]
-
Alert Personnel:
-
Alert others in the immediate vicinity of the spill.
-
-
Isolate the Area:
-
Restrict access to the spill area.
-
-
Assess the Situation:
-
Ensure there are no incompatible materials or ignition sources near the spill.
-
-
Cleanup:
-
Wear appropriate PPE, including double gloves if necessary.
-
Cover the spill with an inert absorbent material such as vermiculite or sand. DO NOT use paper towels or other combustible materials. [1][18]
-
Carefully sweep the mixture into a designated, labeled container for hazardous waste.
-
The spill area can then be decontaminated with a dilute solution of a reducing agent, such as sodium bisulfite (5% solution), followed by a thorough wipe-down with water.[19][20]
-
All materials used for cleanup must be disposed of as hazardous waste.[4]
-
Protocol 3: Waste Disposal
All this compound waste, including contaminated materials and excess solutions, must be treated as hazardous waste.
-
Collection:
-
Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams, especially organic solvents or other reactive chemicals.
-
-
Treatment (optional, for advanced users):
-
In some cases, it may be desirable to reduce the perbromate to a less hazardous bromide before disposal. This should only be attempted by trained personnel.
-
A potential method involves slow addition to a stirred solution of a reducing agent like sodium bisulfite or sodium thiosulfate. The reaction can be exothermic and may release hazardous fumes, so it must be performed in a fume hood with appropriate monitoring.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety department. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Visualizations
The following diagrams illustrate key workflows and relationships for the safe handling of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Key chemical incompatibilities of this compound.
Caption: Decision-making workflow for a this compound spill.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. webqc.org [webqc.org]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. This compound|High-Purity Research Chemical [benchchem.com]
- 6. This compound | BrNaO4 | CID 23697193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. quora.com [quora.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
Application Notes and Protocols: Sodium Perbromate as a Potential Electrolyte in High-Energy-Density Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are an emerging energy storage technology with the potential for significant cost and resource advantages over their lithium-ion counterparts, primarily due to the natural abundance of sodium.[1] The performance of any battery is critically dependent on its electrolyte, which facilitates ion transport between the anode and cathode. An ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window (ESW), and excellent chemical and thermal stability.
This document explores the prospective use of sodium perbromate (NaBrO₄) as a novel electrolyte salt for high-energy-density sodium-ion batteries. Perbromate (BrO₄⁻) is the anion of perbromic acid, where bromine is in its highest oxidation state (+7).[2] Salts of perbromate are known to be powerful oxidizing agents.[2] While research on this compound as a battery electrolyte is currently limited, its properties suggest it may be a candidate for high-voltage applications.
These application notes provide a comprehensive overview of the synthesis of this compound and standardized protocols for the evaluation of its key electrochemical properties and performance in a sodium-ion battery. Due to the nascent stage of research in this specific area, much of the quantitative data presented is based on analogous, well-studied sodium salts such as sodium perchlorate (NaClO₄) and sodium hexafluorophosphate (NaPF₆) to provide a comparative framework for future investigations.
Synthesis of this compound (NaBrO₄)
The synthesis of this compound is historically challenging but can be achieved through the oxidation of a sodium bromate (NaBrO₃) solution.[2] One effective laboratory-scale method involves the use of fluorine gas in a basic solution.[3]
Protocol 2.1: Synthesis of this compound via Fluorine Oxidation [3]
Materials:
-
Sodium bromate (NaBrO₃)
-
Sodium hydroxide (NaOH)
-
Fluorine gas (F₂)
-
Deionized water
-
Teflon or polypropylene reaction vessel
-
Ice bath
-
Gas dispersion tube
-
Centrifuge
-
Evaporation apparatus (e.g., rotary evaporator or heat lamp)
Procedure:
-
Prepare a solution of approximately 5 M NaOH and 1 M NaBrO₃ in a Teflon or polypropylene beaker. The presence of solid sodium bromate can improve the yield.[3]
-
Cool the reaction vessel in an ice bath.
-
Slowly bubble fluorine gas through the solution using a gas dispersion tube. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as fluorine gas is highly toxic and reactive. Small explosions may occur in the vapor phase.[3]
-
Continue the fluorine addition until the solution becomes acidic.
-
The resulting solution will contain approximately 0.2 M this compound.
-
Concentrate the solution by evaporation to precipitate out unreacted sodium bromate and sodium fluoride.
-
Separate the precipitate by centrifugation.
-
Further purification can be achieved by converting the this compound to perbromic acid via ion exchange, followed by neutralization with a high-purity sodium hydroxide solution.[3]
Preparation of Non-Aqueous Electrolyte
The performance of the electrolyte is highly dependent on the solvent system. For sodium-ion batteries, a mixture of cyclic and linear carbonates is commonly used to balance properties like salt solubility, ionic conductivity, and the formation of a stable solid-electrolyte interphase (SEI) on the anode.[4]
Protocol 3.1: Preparation of 1 M NaBrO₄ in EC:PC (1:1 v/v)
Materials:
-
Anhydrous this compound (NaBrO₄), dried under vacuum
-
Anhydrous ethylene carbonate (EC)
-
Anhydrous propylene carbonate (PC)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure (to be performed entirely within an argon-filled glovebox):
-
Melt the ethylene carbonate (EC) as it is a solid at room temperature.[5]
-
In a volumetric flask, add the desired volume of propylene carbonate (PC).[5]
-
Add an equal volume of the molten EC to the flask.
-
Calculate the mass of NaBrO₄ required to achieve a 1 M concentration in the total solvent volume.
-
Slowly add the dried NaBrO₄ to the solvent mixture while stirring with a magnetic stir bar.[5]
-
Continue stirring until the salt is completely dissolved.
-
Store the prepared electrolyte in a sealed container within the glovebox.
Electrochemical Characterization
Ionic Conductivity
Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a critical factor for battery rate performance. It is typically measured using electrochemical impedance spectroscopy (EIS) or a conductivity meter.[6]
Protocol 4.1: Measurement of Ionic Conductivity [6][7]
Apparatus:
-
Conductivity meter with a probe suitable for non-aqueous solvents
-
Temperature-controlled chamber or water bath
-
Sealed electrochemical cell
Procedure:
-
Calibrate the conductivity probe using standard solutions with known conductivity values.
-
Place the this compound electrolyte in a sealed cell inside a temperature-controlled chamber.
-
Immerse the conductivity probe into the electrolyte.
-
Allow the temperature of the electrolyte to stabilize.
-
Record the conductivity reading.
-
Measurements can be repeated at various temperatures to understand the temperature dependence of ionic conductivity.
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction. A wide ESW is crucial for high-voltage batteries.[8] Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) are common techniques to determine the ESW.[9]
Protocol 4.2: Determination of the Electrochemical Stability Window [8][10]
Apparatus:
-
Potentiostat/galvanostat
-
Three-electrode cell setup (e.g., coin cell with a reference electrode)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter and reference electrodes (e.g., sodium metal)
-
Argon-filled glovebox for cell assembly
Procedure:
-
Assemble a three-electrode cell inside a glovebox using the this compound electrolyte.
-
Connect the cell to the potentiostat.
-
Perform linear sweep voltammetry, scanning from the open-circuit voltage (OCV) to a high positive potential (for oxidative stability) and to a low negative potential (for reductive stability).
-
The potential at which a significant increase in current is observed is defined as the stability limit. The cutoff current density is typically defined (e.g., 0.01 mA/cm²).
Battery Performance Evaluation
The performance of the this compound electrolyte is ultimately evaluated by its behavior in a full battery cell. This involves assembling coin cells and measuring key performance metrics such as specific capacity, coulombic efficiency, and cycling stability.[11][12]
Protocol 5.1: Assembly of a Sodium-Ion Coin Cell (CR2032) [13][14]
Materials:
-
Cathode (e.g., a sodium-containing layered oxide)
-
Anode (e.g., hard carbon or sodium metal)
-
Separator (e.g., glass fiber)
-
This compound electrolyte
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Crimping machine
-
Argon-filled glovebox
Procedure (to be performed entirely within an argon-filled glovebox):
-
Place the cathode into the bottom case of the coin cell.
-
Dispense a few drops of the this compound electrolyte onto the cathode.
-
Place the separator on top of the wetted cathode.
-
Add more electrolyte to wet the separator.
-
Place the anode (e.g., a sodium metal disc) on the separator.[15]
-
Add the spacer and spring.
-
Place the gasket and the top case.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
Protocol 5.2: Galvanostatic Cycling and Performance Metrics [11][16]
Apparatus:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Place the assembled coin cell in the battery cycler.
-
Perform a formation cycle at a low current rate (e.g., C/20) to form a stable SEI.
-
Cycle the battery within a defined voltage window at various C-rates (e.g., C/10, C/5, 1C).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the following metrics:
-
Specific Capacity (mAh/g): The total charge delivered by the active material in the cathode per unit mass.
-
Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100.[16]
-
Capacity Retention (%): (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100.
-
Data Presentation
The following tables provide a template for summarizing the key performance indicators for a this compound-based electrolyte. The values for analogous well-studied electrolytes are included for comparison.
Table 1: Physicochemical and Electrochemical Properties of Sodium-Based Electrolytes
| Property | NaBrO₄ in EC:PC (1:1) | 1 M NaClO₄ in EC:PC (1:1) | 1 M NaPF₆ in EC:PC (1:1) |
| Ionic Conductivity (mS/cm at 25°C) | To Be Determined | ~5-7[9] | ~5-7[9] |
| Electrochemical Stability Window (V vs. Na/Na⁺) | To Be Determined | ~4.5[9] | ~4.5[9] |
Table 2: Performance Metrics of Sodium-Ion Full Cells with Different Electrolytes
| Performance Metric | NaBrO₄ Electrolyte | NaClO₄ Electrolyte | NaPF₆ Electrolyte |
| Initial Coulombic Efficiency (%) | To Be Determined | ~85-95% | ~85-95% |
| Reversible Specific Capacity (mAh/g) | To Be Determined | Dependent on electrode materials | Dependent on electrode materials |
| Capacity Retention after 100 Cycles (%) | To Be Determined | >90% | >95% |
Visualizations
Caption: Workflow for the synthesis, characterization, and evaluation of this compound electrolyte.
Caption: Ion and electron flow in a sodium-ion battery with NaBrO₄ electrolyte during charge and discharge.
References
- 1. Determining realistic electrochemical stability windows of ele... [publikationen.bibliothek.kit.edu]
- 2. Perbromate - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. eag.com [eag.com]
- 7. youtube.com [youtube.com]
- 8. QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm | MDPI [mdpi.com]
- 9. arxiv.org [arxiv.org]
- 10. google.com [google.com]
- 11. Battery Capacity, First Coulombic Efficiency, and Energy Density-Power Density: Introduction and Case Analysis [neware.net]
- 12. Sodium Ion Cell Manufacturing Process - Battery Design [batterydesign.net]
- 13. newarebts.net [newarebts.net]
- 14. npl.co.uk [npl.co.uk]
- 15. youtube.com [youtube.com]
- 16. Coulombic Efficiency Measurements for Batteries – Paul Wu's Blog [materean.com]
Application Notes & Protocols: Preparation and Standardization of Aqueous Sodium Perbromate Solutions
Introduction
Sodium perbromate (NaBrO₄) is a powerful oxidizing agent containing bromine in its highest oxidation state (+7).[1][2] Despite its thermodynamic potential, it exhibits significant kinetic stability in aqueous solutions at room temperature, making it a valuable reagent for specialized applications in analytical chemistry and organic synthesis where controlled oxidation is necessary.[1][3] The perbromate ion (BrO₄⁻) was the last of the perhalate ions to be synthesized, a feat achieved in 1968, due to the considerable kinetic barrier to oxidizing bromate (BrO₃⁻).[1] These application notes provide detailed protocols for the laboratory synthesis of this compound and the subsequent standardization of its aqueous solutions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Chemical Formula | NaBrO₄ |
| Molar Mass | 166.89 g/mol |
| Appearance | White crystalline solid[1] |
| Density | 2.57 g/cm³[1][4] |
| Melting Point | 266 °C (with decomposition)[1] |
| Solubility in Water | ~30 g/100 mL at 20 °C; 75 g/100 mL at 80 °C[1] |
| Crystal Structure | Orthorhombic[1] |
| Standard Reduction Potential (E°) | +1.85 V (BrO₄⁻/BrO₃⁻, acidic media)[1][3] |
Part 1: Preparation of this compound (NaBrO₄)
The most established laboratory method for synthesizing this compound involves the oxidation of sodium bromate with elemental fluorine in an alkaline medium.[1][3][4] This method, while effective, requires stringent safety precautions due to the hazardous nature of fluorine gas.
Principle
Fluorine gas is bubbled through an alkaline solution of sodium bromate. The fluorine oxidizes the bromate ion (BrO₃⁻) to the perbromate ion (BrO₄⁻). The overall reaction is:
NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1][3][4]
The product, this compound, is then isolated and purified by recrystallization.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Protocol: Synthesis of this compound
Materials and Equipment:
-
Sodium bromate (NaBrO₃), analytical grade
-
Sodium hydroxide (NaOH), pellets
-
Fluorine (F₂) gas in a cylinder with appropriate regulator
-
Deionized water
-
Fluorine-resistant reaction vessel (e.g., made of Monel or Teflon)
-
Gas dispersion tube
-
Ice bath
-
pH meter and electrode
-
Stirring plate and stir bar
-
Standard laboratory glassware
-
Vacuum filtration apparatus
-
Rotary evaporator
Safety Precautions:
-
Fluorine gas is extremely toxic, corrosive, and reactive. This procedure must be performed in a specialized, well-ventilated fume hood by trained personnel.
-
Appropriate Personal Protective Equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory.
-
Ensure an emergency shower and eyewash station are immediately accessible.
-
All equipment must be scrupulously dried before contact with fluorine to prevent the formation of HF.
Procedure:
-
Prepare the Reaction Solution: In the F₂-resistant reaction vessel, dissolve sodium bromate (e.g., 1 mole) and sodium hydroxide in deionized water. Add NaOH incrementally to adjust the initial pH to approximately 9-10.
-
Cool the Solution: Place the reaction vessel in an ice bath and allow the solution to cool to between 0 °C and 5 °C with continuous stirring.[1]
-
Initiate Fluorination: Slowly bubble fluorine gas through the cold, stirred solution via the gas dispersion tube. A molar excess of fluorine is typically used.
-
Monitor and Control pH: The reaction consumes NaOH. Continuously monitor the pH and maintain it between 9 and 10 by adding a concentrated NaOH solution as needed.[1] This is critical to prevent side reactions and ensure a good yield.
-
Reaction Completion: Continue the fluorination until the reaction is complete (this may take several hours and can be monitored by analyzing aliquots for perbromate concentration).
-
Purge Excess Fluorine: Once the reaction is complete, stop the fluorine flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual fluorine.
-
Isolate Crude Product: Transfer the reaction mixture to a glass flask. Concentrate the solution using a rotary evaporator at low temperature until crystals begin to form.
-
Crystallization: Cool the concentrated solution in an ice bath to maximize the crystallization of this compound. Sodium fluoride (NaF), a byproduct, is less soluble and will also precipitate.
-
Purification by Recrystallization: Filter the crude crystals. To separate NaBrO₄ from NaF and unreacted NaBrO₃, perform recrystallization. This compound's solubility increases significantly with temperature, while sodium fluoride's does not.
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly. NaBrO₄ will crystallize out, leaving the more soluble impurities in the mother liquor.
-
For higher purity (>99.5%), recrystallization from a dilute NaOH solution is recommended.[1]
-
-
Drying: Filter the purified crystals and dry them under vacuum at room temperature. Store the final product in a tightly sealed container in a cool, dry place.
Synthesis Reaction Parameters
| Parameter | Recommended Value/Condition |
| Reactants | Sodium Bromate (NaBrO₃), Fluorine (F₂), Sodium Hydroxide (NaOH) |
| Reaction Temperature | 0–5 °C[1] |
| pH | 9–10[1] |
| Typical Yield | 60–75% (after recrystallization)[1] |
Part 2: Standardization of Aqueous this compound Solutions
The concentration of the prepared this compound solution must be accurately determined. Iodometric titration is a reliable and widely used method for this purpose.
Principle
This method involves a two-step redox process. First, in a weakly alkaline or neutral solution, perbromate (BrO₄⁻) oxidizes an excess of potassium iodide (KI) to iodine (I₂). This reaction is slow at room temperature but proceeds at a reasonable rate at 100 °C. The perbromate is reduced to bromate (BrO₃⁻). An excess of arsenite is often added to prevent the formation of iodine in the hot solution. Subsequently, the solution is acidified, which allows the newly formed bromate and any unreacted perbromate to oxidize more iodide to iodine. The total liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Reaction Scheme:
-
BrO₄⁻ + 2I⁻ + H₂O → BrO₃⁻ + I₂ + 2OH⁻ (in neutral/alkaline solution at 100°C)
-
BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O (in acidic solution)
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (Titration)
Experimental Workflow: Standardization by Iodometric Titration
Caption: Workflow for the standardization of a this compound solution.
Protocol: Iodometric Titration
Materials and Equipment:
-
Aqueous this compound solution (to be standardized)
-
Standardized sodium thiosulfate solution (~0.1 M)
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), ~2 M
-
Starch indicator solution (1%)
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flasks (250 mL)
-
Heating plate
-
Graduated cylinders
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add Iodide: Add a significant excess of potassium iodide (e.g., 2-3 grams) to the flask and dissolve it by swirling.
-
Initial Reaction: Gently heat the flask on a heating plate to near boiling for several minutes to ensure the complete reduction of perbromate to bromate.
-
Cooling: Cool the flask to room temperature under running tap water.
-
Acidification: Carefully and slowly add ~20 mL of 2 M H₂SO₄ or HCl to the flask. The solution will turn a dark reddish-brown color due to the formation of iodine from the reaction of bromate and iodide in the acidic medium.
-
Initial Titration: Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution from the burette. Swirl the flask continuously. Continue adding the titrant until the reddish-brown color fades to a pale yellow.
-
Add Indicator: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.
-
Final Titration: Continue the titration dropwise, with constant swirling, until the blue-black color completely disappears. This is the endpoint.
-
Record Data: Record the final volume of the sodium thiosulfate solution used.
-
Repeat: Perform the titration at least two more times to ensure precision.
Calculation of Molarity
The total reaction involves the transfer of 8 electrons (Br⁺⁷ → Br⁻¹). The molarity of the this compound solution can be calculated using the formula:
M₁V₁n₂ = M₂V₂n₁
Where:
-
M₁ = Molarity of NaBrO₄ solution (mol/L)
-
V₁ = Volume of NaBrO₄ solution (L)
-
n₁ = Moles of NaBrO₄ in the balanced equation (for the overall reaction, this can be considered in terms of electron transfer; 8 moles of S₂O₃²⁻ react per mole of BrO₄⁻)
-
M₂ = Molarity of standardized Na₂S₂O₃ solution (mol/L)
-
V₂ = Volume of Na₂S₂O₃ solution used (L)
-
n₂ = Moles of Na₂S₂O₃ in the balanced equation
Simplified Calculation: Moles of Na₂S₂O₃ = M₂ × V₂ Moles of I₂ = (Moles of Na₂S₂O₃) / 2 Moles of NaBrO₄ = (Moles of I₂) / 4 = (M₂ × V₂) / 8 Molarity of NaBrO₄ (M₁) = (M₂ × V₂) / (8 × V₁)
Typical Titration Data Table
| Trial | Volume of NaBrO₄ (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) | Calculated Molarity (mol/L) |
| 1 | 25.00 | 0.10 | 24.50 | 24.40 | |
| 2 | 25.00 | 0.25 | 24.70 | 24.45 | |
| 3 | 25.00 | 0.15 | 24.58 | 24.43 | |
| Average | 24.43 |
Alternative Analytical Methods
For specialized applications or lower concentrations, other analytical methods can be employed for the determination of perbromate:
-
Ion Chromatography (IC): Provides excellent separation of perbromate from other anions like bromate, bromide, and perchlorate.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting and quantifying perbromate, especially at trace levels.[6][7]
References
- 1. webqc.org [webqc.org]
- 2. Perbromate - Wikipedia [en.wikipedia.org]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Perbromate Using Boron-Doped Diamond Anodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perbromate (BrO₄⁻), the highest oxidation state of bromine, has historically been challenging to synthesize, often requiring the use of hazardous fluorine-based oxidants. The advent of boron-doped diamond (BDD) anodes has opened up a new, electrochemical route for perbromate synthesis. BDD electrodes are known for their exceptional chemical stability, wide potential window, and the ability to generate highly oxidative species, such as hydroxyl radicals (•OH), on their surface.[1][2] This makes them particularly suitable for driving the difficult oxidation of bromate (BrO₃⁻) to perbromate.
These application notes provide a comprehensive overview and detailed protocols for the electrochemical synthesis of perbromate on BDD anodes. The information is intended to guide researchers in setting up and conducting experiments, as well as in the analysis of the resulting products.
Data Presentation
The electrochemical synthesis of perbromate is influenced by several key parameters. The following tables summarize the quantitative data on perbromate yield under various experimental conditions, as reported in the literature.
Table 1: Influence of Experimental Parameters on Perbromate Yield
| Parameter | Condition | Perbromate Yield | Starting Material | Reference |
| Current Density | 50 - 700 A/m² | Higher densities favor formation | Bromide | [1] |
| Temperature | 5°C | Higher yield compared to 20°C | Bromide | [1] |
| Temperature | 20 - 30°C | Recommended for good efficiency | Bromate | [2] |
| Starting Material | Bromide vs. Bromate | ~1% (slightly lower from bromate) | Bromide/Bromate | [1] |
| Anode Rotation | 100 - 500 rpm | No clear relationship observed | Bromide | [1] |
Note: The overall yield of perbromate is relatively low, typically around 1%.[1] The reaction from bromate to perbromate is considered to be a limiting step.[1]
Experimental Protocols
Electrochemical Synthesis of Perbromate
This protocol describes the synthesis of perbromate from a bromate solution using a rotating BDD anode in a laboratory-scale electrochemical cell.
Materials:
-
Boron-doped diamond (BDD) anode (e.g., circular plate, 35 mm diameter)[1]
-
Expanded mesh cathode (e.g., IrO₂-RuO₂ coated titanium)[1]
-
Electrochemical cell (undivided, 100 mL volume)[1]
-
Rotating electrode setup
-
DC power supply (galvanostat)
-
Potassium bromate (KBrO₃)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M potassium bromate (KBrO₃) solution in deionized water.
-
Cell Assembly:
-
Mount the BDD anode on the rotating electrode setup.
-
Place the cathode in the electrochemical cell. The distance between the anode and cathode should be kept constant (e.g., 4.5 mm).[1]
-
Add 100 mL of the prepared electrolyte to the cell.
-
-
Electrolysis:
-
Begin stirring the electrolyte.
-
Set the desired anode rotation rate (e.g., 100-500 rpm).[1]
-
Apply a constant current density using the galvanostat. A high current density is recommended to promote the formation of hydroxyl radicals.[2]
-
Maintain the desired temperature using a water bath or cryostat. A temperature of 20-30°C is recommended for efficient synthesis from bromate.[2]
-
Run the electrolysis for a specific duration. Samples can be taken at different time intervals for analysis.
-
-
Sample Collection:
-
Withdraw aliquots of the electrolyte at predetermined times.
-
Immediately prepare the samples for analysis to prevent any potential degradation.
-
Analytical Protocol for Perbromate Determination by HPLC
This protocol outlines the analysis of perbromate in the presence of bromate using High-Performance Liquid Chromatography (HPLC) with an electrochemical detector.
Materials and Equipment:
-
HPLC system equipped with:
-
Eluent: 12 mM p-cyanophenol and 5 mM LiOH in HPLC grade water.[1]
-
Suppressor Regenerant: 100 mM nitric acid with 1% (vol.) acetonitrile.[1]
-
Perbromate standard for calibration.
-
Deionized water for sample dilution.
Procedure:
-
Sample Preparation:
-
If necessary, dilute the collected samples with deionized water to bring the perbromate concentration within the calibration range of the instrument.[1]
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the perbromate peak based on its retention time, as determined by the analysis of a known perbromate standard.
-
Quantify the concentration of perbromate by comparing the peak area to a calibration curve generated from perbromate standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical synthesis and analysis of perbromate.
Caption: Experimental workflow for perbromate synthesis and analysis.
Proposed Signaling Pathway for Perbromate Formation
The formation of perbromate on a BDD anode is believed to be mediated by hydroxyl radicals generated on the anode surface.
Caption: Proposed mechanism of perbromate formation on a BDD anode.
References
Application Notes and Protocols for the Synthesis of Perbromate Salts via Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perbromates (BrO₄⁻), the salts of perbromic acid, are powerful oxidizing agents with potential applications in various fields, including energetic materials and as specialty chemical reagents. The synthesis of the perbromate ion is known to be challenging. However, once a source of perbromate ions is obtained (e.g., as sodium or potassium perbromate), ion-exchange chromatography offers a versatile and high-purity method for the synthesis of other perbromate salts. This technique is particularly useful for preparing salts with cations that are incompatible with the initial synthesis method of the perbromate anion or for preparing high-purity salts for specific applications.
This document provides detailed application notes and protocols for the synthesis of various perbromate salts, including ammonium and alkali metal perbromates, using cation-exchange chromatography.
Principle of Synthesis by Ion-Exchange Chromatography
The synthesis of different perbromate salts is achieved by utilizing a strong acid cation-exchange resin. The process involves the exchange of a cation from a soluble perbromate salt solution with a cation pre-loaded onto the resin.
The general principle can be summarized in the following steps:
-
Resin Activation and Conditioning: The cation-exchange resin is first washed and converted to the hydrogen form (H⁺) by treatment with a strong acid.
-
Resin Loading: The resin is then loaded with the desired cation (e.g., NH₄⁺, Li⁺, Rb⁺) by passing a concentrated solution of a salt of that cation (typically a chloride or hydroxide) through the column.
-
Cation Exchange: A solution of a starting perbromate salt (e.g., KBrO₄) is passed through the cation-loaded resin. The cation of the starting salt (K⁺) is retained by the resin, while the desired cation is released along with the perbromate anion, forming the new perbromate salt in the eluate.
-
Product Isolation: The eluted solution containing the desired perbromate salt is collected, and the salt is isolated, typically by evaporation of the solvent.
Experimental Protocols
Materials and Equipment
-
Cation-Exchange Resin: Strong acid cation-exchange resin (e.g., Dowex 50WX8, Amberlite IR-120), 100-200 mesh.
-
Starting Perbromate Salt: A soluble perbromate salt such as potassium perbromate (KBrO₄) or sodium perbromate (NaBrO₄).
-
Loading Cation Solutions: Concentrated solutions of salts containing the desired cation (e.g., ammonium hydroxide (NH₄OH), lithium chloride (LiCl), rubidium chloride (RbCl)).
-
Acids and Bases: Hydrochloric acid (HCl) or nitric acid (HNO₃) for resin activation, and sodium hydroxide (NaOH) for resin regeneration.
-
Chromatography Column: Glass or plastic column with a sintered glass or plastic frit.
-
Peristaltic Pump or Gravity Feed Setup.
-
Fraction Collector (optional).
-
Evaporator (e.g., rotary evaporator).
-
Standard laboratory glassware.
General Protocol for Cation-Exchange Resin Preparation
-
Resin Swelling and Fines Removal:
-
Suspend the required amount of cation-exchange resin in deionized water.
-
Stir gently and allow the resin to settle. Decant the supernatant containing fine particles. Repeat this process until the supernatant is clear.
-
-
Conversion to the Hydrogen (H⁺) Form:
-
Pack the swollen resin into a chromatography column.
-
Pass 2-3 bed volumes of 2 M HCl or 2 M HNO₃ through the column at a slow flow rate.
-
Wash the resin with deionized water until the eluate is neutral (pH ~7).
-
-
Loading the Resin with the Desired Cation:
-
Pass a 1-2 M solution of a salt containing the desired cation (e.g., NH₄OH for ammonium form, LiCl for lithium form) through the H⁺-form resin. Use at least 3-4 bed volumes of the loading solution.
-
Wash the resin thoroughly with deionized water to remove excess loading solution. The resin is now ready for the synthesis of the target perbromate salt.
-
Synthesis of Ammonium Perbromate (NH₄BrO₄)
-
Prepare the Resin: Prepare a cation-exchange column in the ammonium (NH₄⁺) form as described in section 3.2, using ~2 M NH₄OH as the loading solution.
-
Prepare the Perbromate Solution: Prepare a 0.1-0.5 M solution of a soluble perbromate salt (e.g., KBrO₄) in deionized water.
-
Ion Exchange:
-
Pass the KBrO₄ solution through the NH₄⁺-form resin column at a controlled flow rate (e.g., 1-3 mL/min).
-
Collect the eluate. The eluate will contain ammonium perbromate (NH₄BrO₄).
-
-
Product Isolation:
-
Concentrate the collected eluate using a rotary evaporator at low temperature (< 50°C) to induce crystallization.
-
Collect the crystalline NH₄BrO₄ by filtration, wash with a small amount of cold deionized water, and dry in a desiccator. Ammonium perbromate can be unstable and may decompose or explode at elevated temperatures (begins to decompose between 170-180°C)[1].
-
Synthesis of Alkali Metal Perbromates (e.g., LiBrO₄, RbBrO₄)
-
Prepare the Resin: Prepare a cation-exchange column in the desired alkali metal form (e.g., Li⁺, Rb⁺) as described in section 3.2, using a ~2 M solution of the corresponding alkali metal chloride (e.g., LiCl, RbCl).
-
Prepare the Perbromate Solution: Prepare a 0.1-0.5 M solution of a soluble perbromate salt (e.g., KBrO₄) in deionized water.
-
Ion Exchange:
-
Pass the KBrO₄ solution through the prepared alkali metal-form resin column at a controlled flow rate (e.g., 1-3 mL/min).
-
Collect the eluate containing the desired alkali metal perbromate (e.g., LiBrO₄, RbBrO₄).
-
-
Product Isolation:
-
Isolate the solid alkali metal perbromate from the eluate by evaporation of the solvent.
-
Data Presentation
Table 1: Summary of Reagents for the Synthesis of Various Perbromate Salts
| Target Perbromate Salt | Starting Perbromate Salt | Cation-Exchange Resin Form | Resin Loading Solution |
| Ammonium Perbromate (NH₄BrO₄) | Potassium Perbromate (KBrO₄) | Ammonium (NH₄⁺) | Ammonium Hydroxide (NH₄OH) |
| Lithium Perbromate (LiBrO₄) | Potassium Perbromate (KBrO₄) | Lithium (Li⁺) | Lithium Chloride (LiCl) |
| Rubidium Perbromate (RbBrO₄) | Potassium Perbromate (KBrO₄) | Rubidium (Rb⁺) | Rubidium Chloride (RbCl) |
| Cesium Perbromate (CsBrO₄) | Potassium Perbromate (KBrO₄) | Cesium (Cs⁺) | Cesium Chloride (CsCl) |
Table 2: Illustrative Quantitative Parameters for Ion-Exchange Synthesis
| Parameter | Value | Notes |
| Resin | ||
| Type | Strong Acid Cation-Exchanger | e.g., Dowex 50WX8 |
| Capacity (typical) | 1.5 - 2.0 meq/mL | Consult manufacturer's specifications. |
| Column | ||
| Dimensions | 2 cm (ID) x 30 cm (L) | Scale as needed. |
| Bed Volume | ~94 mL | |
| Solutions | ||
| Resin Activation | 2 M HCl | 2-3 bed volumes |
| Cation Loading | 2 M solution of desired cation salt | 3-4 bed volumes |
| Starting Perbromate | 0.2 M KBrO₄ | |
| Process Parameters | ||
| Flow Rate | 2 mL/min | May be optimized. |
| Expected Yield | > 95% | Dependent on complete exchange and efficient product isolation. |
Workflow and Diagrams
Experimental Workflow Diagram
Caption: Experimental workflow for perbromate salt synthesis.
Logical Relationship of Ion Exchange
Caption: Logical diagram of the cation exchange process.
Safety Precautions
-
Perbromates are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials.
-
Ammonium perbromate is a high-energy material and can be sensitive to shock and heat. Handle small quantities and avoid grinding or subjecting the material to high temperatures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
Characterization of Products
The synthesized perbromate salts should be characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Ion Chromatography: To confirm the presence of the perbromate anion and the absence of other anions (e.g., bromide, bromate).
-
Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy: To identify and quantify the cation.
-
Infrared (IR) and Raman Spectroscopy: To confirm the presence of the tetrahedral BrO₄⁻ anion.
-
X-ray Diffraction (XRD): For crystalline products, to determine the crystal structure.
Conclusion
Ion-exchange chromatography is a powerful and versatile technique for the synthesis of a wide range of high-purity perbromate salts. By selecting the appropriate cation-exchange resin and loading conditions, various perbromate salts can be prepared from a readily available starting perbromate. The protocols outlined in this document provide a solid foundation for researchers to produce these valuable compounds for further study and application.
References
Troubleshooting & Optimization
How to improve the yield and purity of sodium perbromate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sodium perbromate (NaBrO₄) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in this compound synthesis is a common issue, often attributed to the high kinetic barrier for the oxidation of bromate to perbromate.[1] Several factors in your experimental setup could be contributing to this problem.
Possible Causes and Solutions:
-
Inadequate Oxidizing Power: The chosen oxidizing agent may not be strong enough or may be decomposing before it can react.
-
Fluorine Gas: Ensure a consistent and sufficient flow of fluorine gas. The reaction is highly dependent on the effective delivery of fluorine to the reaction mixture.[1][2] Using a molar excess of fluorine can help compensate for losses in the gas phase.[2]
-
Electrochemical Synthesis: Verify the current density and anode potential. High current densities are typically required for the electrochemical oxidation of bromate.[1] The choice of anode material is also critical; boron-doped diamond electrodes have been shown to be effective due to their high oxygen evolution overpotential, which favors the desired oxidation reaction over water oxidation.
-
-
Incorrect Reaction Temperature: The reaction is highly sensitive to temperature.
-
For the fluorine oxidation method, the temperature should be maintained between 0-5 °C to prevent the thermal decomposition of reactants and intermediates.[1]
-
-
Improper pH Control: The pH of the reaction medium is crucial for the stability of reactants and the efficiency of the oxidation.
-
In the fluorine oxidation method, the pH should be carefully controlled between 9 and 10 in an alkaline solution.[1]
-
-
Purity of Starting Materials: Impurities in the sodium bromate starting material can interfere with the reaction. Ensure you are using high-purity sodium bromate.
Issue 2: Presence of Impurities in the Final Product
Q: My final this compound product is contaminated with other substances. How can I identify and remove these impurities?
A: Common impurities in this compound synthesis include unreacted sodium bromate, sodium fluoride (in the fluorine oxidation method), and other bromine-containing species in lower oxidation states.
Identification of Impurities:
-
Ion Chromatography: This is a highly effective method for quantifying bromate and bromide impurities.[1][2]
-
Raman Spectroscopy: This technique can be used to identify the characteristic vibrational modes of the perbromate ion (BrO₄⁻), helping to confirm the presence of the desired product and distinguish it from impurities.[2]
Purification Methods:
-
Recrystallization: This is a primary method for purifying this compound.
-
Acetone Extraction: this compound is soluble in acetone, while sodium bromate and sodium fluoride are largely insoluble. This difference in solubility can be exploited for purification. The solid residue after initial evaporation can be treated with acetone to dissolve the this compound, leaving the impurities behind.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?
A: The most widely used and effective laboratory method is the oxidation of sodium bromate with elemental fluorine in an alkaline solution.[1][3] The reaction is as follows:
NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O[1][2][4]
This method typically yields 60-75% after recrystallization.[1]
Q2: Are there alternative synthesis methods to the fluorine oxidation route?
A: Yes, several alternative methods have been developed, although they may not be as practical for large-scale production. These include:
-
Electrochemical Oxidation: This involves the oxidation of bromate solutions at a platinum or boron-doped diamond electrode at high current density.[1]
-
Oxidation with Xenon Difluoride: Xenon difluoride can be used to oxidize bromate to perbromate.[1][3]
-
Reaction of Hypobromite and Bromate: In a highly alkaline solution (pH > 12.5), hypobromite and bromate ions can react to form perbromate, though the reaction is very slow, taking several days.[2][3][5][6]
Q3: What are the key safety precautions to consider during this compound synthesis?
A: this compound is a strong oxidizing agent, and its synthesis involves hazardous materials. Key safety precautions include:
-
Handling Fluorine Gas: Fluorine is extremely toxic and reactive. All reactions involving fluorine gas must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reaction apparatus should be constructed from fluorine-compatible materials like nickel or Monel.[1]
-
Avoiding Contact with Reductants: this compound can form explosive mixtures with organic compounds and other reducing agents.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store this compound in a cool, dry, dark place away from combustible materials.[2]
Q4: How can I assess the purity of my synthesized this compound?
A: Several analytical techniques can be used to determine the purity of this compound:
-
Iodometric Titration: This is a common method to determine the oxidizing equivalent. The perbromate oxidizes iodide to iodine in an acidic medium, and the liberated iodine is then titrated with a standard thiosulfate solution.[1]
-
Ion Chromatography: This is a sensitive method for quantifying bromide and bromate impurities, with typical specifications requiring less than 0.5% combined impurities.[1]
-
Thermogravimetric Analysis (TGA): This can be used to assess thermal stability and decomposition pathways, which can be indicative of purity.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and analysis of this compound.
Table 1: Reaction Conditions for Fluorine Oxidation Method
| Parameter | Recommended Value/Range | Reference(s) |
| Temperature | 0 - 5 °C | [1] |
| pH | 9 - 10 | [1] |
| NaOH Concentration | 2 - 3 M | [1] |
| Yield | 60 - 75% | [1] |
Table 2: Purity Specifications and Analytical Techniques
| Parameter | Specification | Analytical Method | Reference(s) |
| Bromate and Bromide Impurities | < 0.5% combined | Ion Chromatography | [1] |
| Moisture Content (Pharmaceutical Grade) | < 0.1% | Karl Fischer Titration | [1] |
| Heavy Metal Contamination | < 10 ppm | Atomic Absorption Spectroscopy | [1] |
| Oxidizing Equivalent | 98 - 102% of theoretical | Iodometric Titration | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluorine Oxidation
Materials:
-
Sodium bromate (NaBrO₃)
-
Sodium hydroxide (NaOH)
-
Fluorine gas (F₂)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare an aqueous solution of sodium bromate and sodium hydroxide in a reactor made of fluorine-compatible material (e.g., nickel or Monel).[1]
-
Cool the reactor in an ice bath to maintain the temperature between 0-5 °C.[1]
-
Carefully bubble fluorine gas through the solution while vigorously stirring.
-
Continuously monitor and maintain the pH of the solution between 9 and 10 by adding small amounts of concentrated NaOH solution as needed.[1]
-
After the reaction is complete (indicated by the cessation of fluorine absorption or by monitoring the bromate concentration), stop the fluorine flow.
-
The crude product can be purified by fractional crystallization.[1]
-
For higher purity, recrystallize the product from a dilute sodium hydroxide solution.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. webqc.org [webqc.org]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. Perbromate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges and limitations in the electrolytic synthesis of perbromate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrolytic synthesis of perbromate (BrO₄⁻). The information addresses common challenges and limitations encountered during this complex electrochemical process.
Frequently Asked Questions (FAQs)
Q1: Why is the electrolytic synthesis of perbromate so challenging?
A1: The synthesis of perbromate is difficult due to the high oxidation potential required to convert bromate (BrO₃⁻) to perbromate. This process is energetically and kinetically unfavorable. Key challenges include the competing oxygen evolution reaction at the anode, which reduces current efficiency, and the need for specialized electrode materials that can operate at high anodic potentials without degradation.
Q2: What is the most effective anode material for perbromate synthesis?
A2: Boron-doped diamond (BDD) anodes are considered the most effective material for the electrolytic synthesis of perbromate. BDD electrodes have a wide potential window and high overpotential for the oxygen evolution reaction, which allows for the high anodic potentials necessary for perbromate formation. Other anode materials, such as platinum and lead dioxide, have been found to be unsuitable for this synthesis.
Q3: What are the main byproducts formed during the electrolytic synthesis of perbromate?
A3: The primary byproduct is oxygen from the electrolysis of water. Other potential byproducts can include hypobromite and other bromine oxyanions, especially if starting from bromide. If chloride ions are present in the electrolyte, perchlorate can be formed as a significant byproduct.
Q4: Can perbromate be synthesized from bromide directly?
A4: Yes, it is possible to synthesize perbromate starting from bromide. The electrolysis will first oxidize bromide to bromate, which can then be further oxidized to perbromate. However, the overall efficiency may be lower compared to starting with a concentrated bromate solution.
Troubleshooting Guide
Issue 1: Low or No Perbromate Yield
Question: I am running the electrolysis of a sodium bromate solution with a BDD anode, but I am observing very low or no yield of perbromate. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low perbromate yield. A systematic approach to troubleshooting is recommended:
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Inadequate Anode Potential: The oxidation of bromate to perbromate requires a very high anodic potential.
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Solution: Increase the current density. High current densities generally lead to higher anode potentials, which favor perbromate formation. Ensure your power supply can deliver the required voltage and current.
-
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Competing Oxygen Evolution: The electrolysis of water to produce oxygen is a major competing reaction that consumes a significant portion of the applied current, thus lowering the efficiency of perbromate synthesis.
-
Solution: While BDD anodes are known to suppress the oxygen evolution reaction, it cannot be eliminated entirely. Operating at optimal current density and temperature can help to maximize the faradaic efficiency for perbromate formation.
-
-
Suboptimal Temperature: Temperature can influence the reaction kinetics and the efficiency of perbromate synthesis.
-
Solution: Studies have shown that lower temperatures (e.g., 5°C) can sometimes lead to higher perbromate detection compared to higher temperatures (e.g., 20°C). Experiment with different temperatures within a controlled range to find the optimum for your setup.
-
-
Anode Passivation or Fouling: The surface of the anode can become passivated or fouled over time, reducing its activity.
-
Solution: Ensure the BDD anode is properly cleaned and activated before use. Anodic polarization in a non-reactive electrolyte like sulfuric acid can help activate the electrode surface.
-
-
Incorrect Electrolyte Composition: The concentration of the starting bromate solution and the presence of impurities can affect the synthesis.
-
Solution: Use a high-purity, concentrated solution of sodium or potassium bromate. Avoid chloride contamination, as this will lead to the formation of perchlorate, consuming current and complicating purification.
-
Issue 2: Rapid Degradation of the Anode
Question: My anode is degrading quickly during the electrolysis. What could be the cause?
Answer:
-
Inappropriate Anode Material: If you are not using a highly stable anode like BDD, it will likely corrode under the extreme oxidizing conditions required for perbromate synthesis.
-
Solution: Switch to a high-quality boron-doped diamond (BDD) anode.
-
-
Aggressive Electrolyte: Certain electrolyte compositions can be corrosive to the anode, even BDD, over long periods or at very high current densities.
-
Solution: Ensure the electrolyte is free from corrosive impurities. While a supporting electrolyte is generally not needed for concentrated bromate solutions, if one is used, ensure its compatibility with the anode at high potentials.
-
Data Presentation
| Parameter | Value/Range | Starting Material | Anode Material | Reported Yield/Efficiency | Reference |
| Current Density | 50 - 700 A/m² | Bromide | BDD | Perbromate yield of about 1% | |
| Temperature | 5 - 30 °C | Bromide | BDD | Higher perbromate detection at 5°C vs 20°C | |
| Starting Material | Bromate | Bromate | BDD | Lower perbromate yield than starting from bromide |
Experimental Protocols
Generalized Protocol for Electrolytic Synthesis of Perbromate
This protocol is a generalized procedure based on common practices found in the literature for the lab-scale synthesis of perbromate.
1. Materials and Equipment:
-
Electrochemical Cell: A two-electrode cell, which can be undivided or divided (using a membrane like Nafion). An H-cell is a common choice for divided-cell configurations.
-
Anode: Boron-doped diamond (BDD) electrode.
-
Cathode: A stable material such as nickel, stainless steel, or platinum.
-
Electrolyte: A concentrated solution of high-purity sodium bromate (e.g., 1 M NaBrO₃) in deionized water.
-
Power Supply: A galvanostatic or potentiostatic power supply capable of delivering high current densities.
-
Cooling System: A cryostat or ice bath to control the temperature of the electrochemical cell.
-
Magnetic Stirrer: To ensure proper mass transport within the electrolyte.
2. Anode Preparation:
-
Before the synthesis, the BDD anode should be cleaned and activated. This can be achieved by anodic polarization in a dilute sulfuric acid solution (e.g., 0.5 M H₂SO₄) for a short period.
3. Electrolysis Procedure:
-
Prepare the electrolyte by dissolving the desired amount of sodium bromate in deionized water.
-
Assemble the electrochemical cell. If using a divided cell, place the bromate solution in the anode compartment and a suitable electrolyte (e.g., a sodium hydroxide solution) in the cathode compartment.
-
Immerse the electrodes in the electrolyte, ensuring they are parallel and at a fixed distance.
-
Begin stirring the electrolyte at a constant rate.
-
Connect the electrodes to the power supply and start the electrolysis in galvanostatic (constant current) mode. A high current density (e.g., >100 mA/cm²) is typically required.
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Maintain the desired temperature using the cooling system.
-
Run the electrolysis for the desired duration. The time will depend on the scale of the reaction and the desired conversion.
-
After the electrolysis is complete, turn off the power supply and disassemble the cell.
4. Product Analysis and Isolation:
-
The concentration of perbromate in the resulting solution can be determined using analytical techniques such as ion chromatography.
-
The isolation of solid perbromate salts from the electrolyte solution can be challenging due to the presence of a large excess of unreacted bromate.
Mandatory Visualization
Caption: Workflow for the electrolytic synthesis of perbromate.
Methods to prevent the thermal decomposition of sodium perbromate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of thermal decomposition of sodium perbromate (NaBrO₄). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of this compound?
A1: Solid this compound is a strong oxidizing agent that decomposes upon heating. The decomposition temperature is reported to be approximately 266 °C. The primary decomposition products are sodium bromate (NaBrO₃) and oxygen gas (O₂).
Q2: What factors can influence the thermal stability of this compound?
A2: The thermal stability of this compound can be significantly affected by several factors:
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Purity: The presence of impurities, particularly residual reactants from synthesis such as sodium bromate, can lower the decomposition temperature.
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Temperature: Elevated temperatures provide the activation energy for decomposition. Storing the compound at well-controlled, cool temperatures is crucial.
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Presence of Incompatible Materials: Contact with organic materials, reducing agents, or finely powdered metals can lead to vigorous, and potentially explosive, reactions, especially upon heating.
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Atmosphere: While the primary decomposition is an internal process, storage under a dry, inert atmosphere (e.g., nitrogen or argon) can help prevent reactions with atmospheric moisture and other reactive gases that might compromise the sample's integrity over time.
Q3: Are there any known chemical stabilizers for solid this compound?
A3: Currently, there is no specific chemical stabilizer documented in the scientific literature for preventing the thermal decomposition of solid this compound. The primary methods for ensuring its stability revolve around proper purification, storage, and handling procedures.
Q4: How should I store this compound to ensure its stability?
A4: To maximize the shelf-life and prevent accidental decomposition of this compound, the following storage conditions are recommended:
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Temperature: Store in a cool, dry, and well-ventilated area, away from any direct heat sources, sparks, or open flames.
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Container: Keep the compound in a tightly sealed, clearly labeled container made of compatible materials (e.g., glass).
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Segregation: Store this compound separately from incompatible materials, including organic compounds, reducing agents, strong acids, and finely powdered metals.
Troubleshooting Guides
Problem: I suspect my sample of this compound is decomposing prematurely (e.g., discoloration, gas evolution at temperatures below the expected decomposition point).
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Possible Cause 1: Presence of Impurities
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Troubleshooting Step: Impurities from the synthesis process, such as unreacted sodium bromate, can lower the thermal stability of this compound. It is recommended to purify the this compound sample. Recrystallization is a common method for purifying solid inorganic salts. The higher solubility of this compound in acetone compared to sodium bromate can also be utilized for purification.[1]
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Verification: Use analytical techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the purified sample and compare it to the literature value.
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-
Possible Cause 2: Incompatible Storage Conditions
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Troubleshooting Step: Review your storage protocol. Ensure the container is tightly sealed and stored away from any incompatible materials. Check for any potential sources of heat or light in the storage area.
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Verification: Move the sample to a dedicated, controlled storage environment and monitor for any further signs of decomposition.
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Logical Workflow for Troubleshooting Premature Decomposition
Data Presentation
| Parameter | Value | Reference(s) |
| Decomposition Temperature | ~266 °C | [2] |
| Decomposition Products | Sodium Bromate (NaBrO₃), Oxygen (O₂) | |
| Molecular Formula | NaBrO₄ | [2] |
| Molar Mass | 166.89 g/mol | [2] |
| Appearance | White crystalline solid |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of sodium bromate with fluorine gas in an alkaline solution.[2]
Materials:
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Sodium bromate (NaBrO₃)
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Fluorine gas (F₂)
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Sodium hydroxide (NaOH)
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Distilled water
Procedure:
-
Prepare an aqueous solution of sodium bromate and sodium hydroxide.
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Cool the solution in an ice bath.
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Bubble fluorine gas through the cold, alkaline solution. The reaction is as follows: NaBrO₃ + F₂ + 2NaOH → NaBrO₄ + 2NaF + H₂O.
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Carefully monitor and control the pH of the solution, maintaining alkaline conditions.
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After the reaction is complete, the this compound can be isolated by fractional crystallization.
Safety Note: This synthesis involves highly toxic and reactive fluorine gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
TGA can be used to determine the onset temperature of decomposition for a this compound sample.
Procedure:
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Calibrate the TGA instrument according to the manufacturer's instructions.
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Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).
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Place the crucible in the TGA furnace.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Record the mass of the sample as a function of temperature.
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The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Experimental Workflow for Stability Assessment
References
Technical Support: Troubleshooting Perbromate Oxidation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting slow reaction kinetics associated with perbromate oxidations. Perbromate (BrO₄⁻) is a powerful thermodynamic oxidizing agent, yet it is often characterized by surprisingly sluggish reaction rates.[1][2] This guide addresses common issues and offers strategies to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my perbromate oxidation reaction so slow?
A1: The slow kinetics of perbromate reactions are a well-documented phenomenon.[1][2] This "inertness" contrasts with its high thermodynamic oxidizing power.[1][2] The primary reason is a high activation energy barrier for the reaction, meaning that reactant molecules require a significant amount of energy to collide effectively and form products.[3][4] The difficulty in synthesizing perbromate has also limited extensive studies of its chemistry compared to its analogs, perchlorate and periodate.[5]
Q2: What are the key factors that influence the rate of perbromate oxidations?
A2: The main factors you can adjust to influence your reaction rate are:
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Temperature: Higher temperatures generally increase the reaction rate.[3][4]
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pH (Concentration of H⁺ ions): The acidity or alkalinity of the solution can dramatically affect the reaction speed.[6][7][8]
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Concentration of Reactants: The rate is dependent on the concentrations of both perbromate and the reducing agent.[1][4]
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Ionic Strength: The total concentration of ions in the solution can either accelerate or decelerate the reaction, depending on the specific mechanism.[1][9][10]
Q3: Is perbromate stable under typical reaction conditions?
A3: Aqueous solutions of perbromic acid are generally stable up to about 6 M.[11] The perbromate ion is also stable in neutral and alkaline solutions.[11] However, it can decompose at high temperatures (e.g., potassium perbromate decomposes at 280°C) or in highly concentrated acidic solutions.[11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to slow perbromate oxidation kinetics.
Issue 1: Reaction is proceeding too slowly or not at all.
Cause: The most common cause is insufficient activation energy. Other factors include suboptimal pH, reactant concentration, or ionic strength.
Solution Workflow:
The following diagram outlines a logical workflow for troubleshooting slow reaction kinetics.
Caption: Troubleshooting workflow for slow perbromate oxidations.
Issue 2: How much should I increase the temperature?
Cause: The reaction rate is highly sensitive to temperature. The relationship is described by the Arrhenius equation, where the rate increases exponentially with temperature.[3]
Solution: A common rule of thumb is that the reaction rate roughly doubles for every 10°C rise in temperature.[3] For the perbromate-bromide reaction, a specific study determined the activation energy to be 16.8 Kcal/mol, confirming a strong temperature dependence.[1][2]
Recommendation: Increase the reaction temperature in controlled increments (e.g., 5-10°C) and monitor the effect on the rate. Be mindful of the stability of your reactants and products at higher temperatures.
| Temperature (K) | Relative Rate Constant (k) |
| 326.7 | 1.00 (Baseline) |
| 331.2 | 1.52 |
| 336.2 | 2.48 |
| 341.2 | 3.97 |
| Table 1: Calculated relative increase in the rate constant for the perbromate-bromide reaction at different temperatures, based on the reported activation energy.[1][2] |
Issue 3: My reaction rate is inconsistent across different batches.
Cause: Inconsistent pH or ionic strength between experiments can lead to variable reaction rates. Perbromate reactions can be sensitive to both factors.
Solutions:
-
Control pH: Ensure the initial pH of your reaction mixture is consistent by using a reliable buffer system. The rate's dependence on hydrogen ion concentration can be significant; for example, the perbromate-bromide reaction rate is proportional to the square of the H⁺ concentration.[1] In some bromination reactions, acidic pH (e.g., pH 3-4) provides the fastest rates.[7]
-
Control Ionic Strength: The total concentration of ions in your solution matters. For the perbromate-bromide reaction, the rate is consistent with the Bronsted-Bjerrum relationship, where changes in ionic strength modify the rate.[1][2] In other oxyanion reactions, increasing ionic strength with an inert salt (like NaClO₄ or KCl) has been shown to increase the reaction rate.[9][12] If your reagents are from different sources or have varying purity, this could alter the ionic strength.
| Parameter | General Influence on Reaction Rate | Troubleshooting Action |
| Temperature | Rate increases with temperature. | Increase temperature in controlled steps. |
| pH (Acidity) | Highly dependent on the specific reaction; often faster in acidic media. | Buffer the solution and test a range of pH values. |
| Ionic Strength | Can increase or decrease the rate depending on the charge of reacting species. | Maintain constant ionic strength with an inert salt (e.g., NaClO₄). |
| Concentration | Rate increases with reactant concentration. | Systematically increase the concentration of the limiting reagent. |
Table 2: Summary of key parameters influencing perbromate oxidation kinetics and recommended actions.
Experimental Protocols
Protocol 1: General Kinetic Analysis via UV-Vis Spectrophotometry
This protocol is adapted from methods used in kinetic studies of oxyanion reactions and can be used to monitor the progress of your perbromate oxidation.[12][13]
-
Preparation: Prepare stock solutions of the perbromate salt, the substrate (reducing agent), and any buffer or acid required. Ensure all glassware is clean.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan at a wavelength where a reactant or product has a unique absorbance. Allow the instrument to warm up.
-
Reaction Initiation: In a quartz cuvette, pipette the required volumes of the substrate solution and buffer. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
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Data Acquisition: Initiate the reaction by adding the final reagent (e.g., the perbromate solution), mix quickly and thoroughly, and immediately start recording the absorbance over time.
-
Analysis: Plot absorbance versus time. The initial rate can be determined from the initial slope of this curve. By varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined.
Protocol 2: Investigating the Effect of Temperature
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Setup: Use the kinetic analysis setup described in Protocol 1, ensuring your spectrophotometer has a reliable temperature-controlled (thermostatted) cuvette holder.
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Baseline Measurement: Perform a kinetic run at a baseline temperature (e.g., 25°C) and record the rate.
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Incremental Increase: Increase the temperature of the cell holder by a set increment (e.g., 5°C or 10°C). Allow sufficient time for the system and your reactant solutions to equilibrate at the new temperature.
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Repeat Measurement: Perform another kinetic run at the higher temperature.
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Data Analysis: Repeat for several temperatures. Plot the natural log of the rate constant (ln k) versus the inverse of the temperature in Kelvin (1/T). According to the Arrhenius equation, this plot should be linear, and its slope can be used to calculate the activation energy (Slope = -Ea/R).[3]
Conceptual Reaction Pathway
The oxidation by perbromate is believed to involve an oxygen transfer step, which is often the rate-limiting part of the process.
Caption: Conceptual pathway for perbromate oxidation.
References
- 1. A study of the kinetics and mechanisms of perbromate-bromide oxidation-reduction reaction. [esirc.emporia.edu]
- 2. A study of the kinetics and mechanisms of perbromate-bromide oxidation-reduction reaction. [esirc.emporia.edu]
- 3. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Perbromate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pjsir.org [pjsir.org]
- 10. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimization of pH and temperature for fluorine-based perbromate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of pH and temperature in fluorine-based perbromate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind fluorine-based perbromate synthesis?
A1: The synthesis involves the oxidation of a bromate solution with elemental fluorine under alkaline conditions. The overall reaction is:
BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[1]
Q2: What are the recommended starting materials and their concentrations?
A2: A common starting solution is a mixture of approximately 5 M sodium hydroxide (NaOH) and 1 M sodium bromate (NaBrO₃).[2] It is often prepared by mixing one part of 50% NaOH solution with three parts of approximately 1.3 M NaBrO₃.[2] The presence of solid sodium bromate in the reaction mixture can improve the yield by maintaining saturation as the reaction proceeds.[2]
Q3: What is the optimal pH for the synthesis?
A3: The synthesis should be conducted in a highly alkaline medium. Optimal yields, potentially exceeding 80%, are achieved at a pH greater than 12.[3] The reaction ceases if the solution becomes acidic.
Q4: What is the optimal temperature for the reaction?
A4: While cooling the reaction vessel in an ice bath is a common practice to control the reaction's exothermicity and enhance safety, an optimized temperature of 25°C has been reported to achieve high yields.[1][3]
Q5: What are the primary safety concerns associated with this synthesis?
A5: The use of elemental fluorine is hazardous and requires extreme caution. Key safety concerns include:
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High Reactivity of Fluorine: Fluorine is a powerful oxidizing agent and can react violently with many substances.
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Explosion Hazard: High fluorine flow rates can lead to small fires and explosions at the surface of the solution.[2]
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Toxicity: Fluorine gas is highly toxic and corrosive. All work must be conducted in a well-ventilated fume hood.[2]
-
** unattended Reactions:** The synthesis process should never be left unattended.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Perbromate Yield | Acidification of the solution: The reaction stops if the solution becomes acidic. | Monitor the pH of the reaction mixture and ensure it remains highly alkaline (pH > 12). Add more NaOH if necessary. |
| Inhibition by reaction vessel material: Platinum has been observed to inhibit the formation of perbromate. | Use a reaction vessel made entirely of Teflon. Note that Teflon can sometimes catch fire in the presence of fluorine, so the fluorine supply should be stoppable immediately.[2] | |
| Low reaction temperature: While cooling is necessary for safety, excessively low temperatures may slow down the reaction rate. | Maintain the reaction temperature at the optimized level of 25°C, ensuring adequate cooling to prevent overheating.[3] | |
| Small Fires or Explosions at the Solution Surface | Excessive fluorine flow rate: A high flow rate of fluorine gas can lead to uncontrolled reactions. | Reduce the fluorine flow rate to a slow and steady stream. A regulated flow of two bubbles per second has been found to be satisfactory. |
| Clogging of the Gas Inlet Tube | Precipitation of salts: Solid byproducts or starting materials may precipitate and block the gas inlet. | Use a Teflon tip with a sufficiently large inner diameter to prevent clogging.[2] |
| Yellowing of the Solution After Neutralization | Formation of bromine and hypobromite: This can occur if fluorine is introduced after the base has been neutralized. | Stop the fluorine supply once the solution becomes acidic. Further fluorination does not significantly increase the perbromate yield.[2] |
Experimental Protocols
Optimized Fluorine-Based Perbromate Synthesis
This protocol is based on established methods for the synthesis of perbromate using fluorine gas.
Materials:
-
Sodium bromate (NaBrO₃)
-
Sodium hydroxide (NaOH)
-
Elemental fluorine (F₂)
-
Teflon reaction vessel (e.g., a 500 mL bottle)
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Fluorine gas cylinder with a regulator
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Copper and Teflon tubing
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Ice bath
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pH meter or indicator strips
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Centrifuge
-
Teflon-lined container
Procedure:
-
Prepare the Reaction Solution:
-
Prepare a solution that is approximately 5 M in NaOH and 1 M in NaBrO₃. This can be achieved by mixing one part of 50% NaOH solution with three parts of approximately 1.3 M NaBrO₃ solution.[2]
-
Transfer the solution to the Teflon reaction vessel.
-
-
Set up the Reaction Apparatus:
-
Place the Teflon reaction vessel in an ice bath to cool the solution.
-
Set up the fluorine gas delivery system in a well-ventilated fume hood. Use copper tubing connected to the fluorine tank regulator and a Teflon tip for bubbling the gas into the solution.
-
Ensure a nitrogen line is available to flush the system of fluorine after the reaction.
-
-
Fluorination:
-
Begin bubbling fluorine gas through the cooled, alkaline bromate solution at a slow, controlled rate (e.g., two bubbles per second).
-
Monitor the reaction closely and never leave it unattended.
-
Maintain the pH of the solution above 12.
-
Continue the fluorination until the solution becomes acidic, which typically occurs after five to six hours. At this point, perbromate formation ceases.
-
-
Purification:
-
Once the reaction is complete, flush the system with nitrogen to remove any residual fluorine gas.
-
Transfer the acidic solution to a Teflon-lined container.
-
Concentrate the solution by evaporation on a hot plate.
-
Cool the concentrated solution thoroughly.
-
Centrifuge the chilled solution to separate the precipitated sodium fluoride (NaF) and excess sodium bromate (NaBrO₃).
-
Decant the supernatant liquid containing the sodium perbromate.
-
Visualizations
Caption: Workflow for fluorine-based perbromate synthesis.
Caption: Decision tree for troubleshooting low perbromate yield.
References
Technical Support Center: Synthesis and Purification of Sodium Perbromate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized sodium perbromate.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time during the fluorine gas bubbling. - Ensure the reaction temperature is maintained between 0-5 °C.[1] - Verify the pH of the reaction mixture is kept between 9-10.[1] | Increased conversion of sodium bromate to this compound, leading to a higher yield. |
| Loss of Fluorine Gas | - Ensure all connections in the gas delivery setup are secure to prevent leaks. - Use a molar excess of fluorine gas to account for potential losses.[2] | Maximized utilization of the oxidizing agent for the conversion reaction. |
| Suboptimal NaOH Concentration | - Confirm the sodium hydroxide concentration is within the optimal range of 2-3 M for industrial-scale synthesis, and adjust if necessary for laboratory scale.[1] | Enhanced reaction kinetics and minimized side reactions. |
| Precipitation of Reactants | - Ensure the sodium bromate remains dissolved during the reaction; the presence of some solid sodium bromate can, however, improve the yield by maintaining saturation. | A homogenous reaction mixture that allows for efficient interaction between reactants. |
Issue 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solution is Not Saturated | - Boil off a portion of the solvent to increase the concentration of this compound.[3] - Re-heat the solution to ensure all solute has dissolved before attempting to cool again.[3] | The solution will reach saturation upon cooling, initiating crystal formation. |
| Cooling Too Rapidly | - Allow the solution to cool slowly to room temperature without disturbance.[4] - Insulate the flask to slow the cooling process further. | Formation of larger, purer crystals rather than a fine precipitate or oil. |
| Lack of Nucleation Sites | - Introduce a seed crystal of pure this compound to the cooled solution.[3] - Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[3] | Induction of crystallization. |
| "Oiling Out" | - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent and allow it to cool slowly. | The compound should crystallize properly instead of forming an oil. |
Issue 3: Product Purity is Low After Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Removal of Mother Liquor | - Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent during vacuum filtration.[5] | Removal of residual impurities adhering to the crystal surfaces. |
| Co-precipitation of Impurities | - Perform a second recrystallization.[6] - Consider fractional crystallization if impurities have significantly different solubilities. | Increased purity of the final product. |
| Inappropriate Solvent | - Re-evaluate the choice of solvent. Water is generally effective due to the differential solubility of this compound and sodium bromate at different temperatures.[1][7] | Better separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are unreacted sodium bromate (NaBrO₃) and sodium fluoride (NaF), which is a byproduct of the synthesis reaction where fluorine gas is used to oxidize sodium bromate in a sodium hydroxide solution.[8]
Q2: What is the expected yield of pure this compound after synthesis and purification?
A2: The yield of this compound after synthesis and recrystallization from water typically ranges from 60-75%.[1]
Q3: Can I use a solvent other than water for recrystallization?
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Ion chromatography is ideal for quantifying bromide and bromate impurities.[5] Moisture content can be determined by Karl Fischer titration, and the overall oxidizing strength can be measured by iodometric titration.[1]
Q5: What are the key safety precautions when synthesizing this compound?
A5: The synthesis of this compound involves hazardous materials, particularly fluorine gas. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves.[4] All equipment should be properly cleaned, dried, and passivated before use with fluorine.[4] Care should be taken to avoid contact with the corrosive sodium hydroxide solution.
Data Presentation
Table 1: Solubility of this compound and Key Impurities in Water
| Compound | Chemical Formula | Solubility at 20°C ( g/100 mL) | Solubility at 80°C ( g/100 mL) |
| This compound | NaBrO₄ | ~30[1] | 75[1] |
| Sodium Bromate | NaBrO₃ | 36.4 (at 20°C) | 75.8[7] |
| Sodium Fluoride | NaF | 4.13 | 4.89 |
Table 2: Purity Analysis Methods
| Analytical Method | Analyte/Parameter | Typical Specification |
| Ion Chromatography | Bromate (BrO₃⁻), Bromide (Br⁻) | < 0.5% combined |
| Karl Fischer Titration | Moisture (H₂O) | < 0.1% |
| Iodometric Titration | Oxidizing Equivalent | 98-102% of theoretical value |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot deionized water (e.g., heated to 80-90°C).[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize the yield, further cool the solution in an ice bath.[11]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 110°C).
Protocol 2: Ion Exchange Chromatography for Purity Analysis
This is a general guideline; specific parameters may need to be optimized for your instrument and column.
-
Column: Anion-exchange column (e.g., Dionex AS-14 or similar).[5]
-
Eluent: A buffered solution, such as 20.0 mM phenate buffer at pH 11.0, can be effective.[5] Alternatively, a sodium hydroxide or sodium carbonate/bicarbonate eluent can be used.[5]
-
Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[5]
-
Detection: Suppressed conductivity detection is commonly used for anions.[5]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in deionized water to a known volume.
-
Analysis: Inject the sample into the ion chromatograph. Identify and quantify the perbromate, bromate, and other anionic impurities by comparing their retention times and peak areas to those of known standards.
Mandatory Visualization
Caption: Workflow for the purification and analysis of synthesized this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. LabXchange [labxchange.org]
- 5. Home Page [chem.ualberta.ca]
- 6. How To [chem.rochester.edu]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: The Perbromate Ion in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting support for experiments involving the kinetic inertness of the perbromate ion (BrO₄⁻) in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the perbromate ion and why is it significant?
The perbromate ion, with the chemical formula BrO₄⁻, is the highest oxyanion of bromine, where bromine exists in the +7 oxidation state.[1][2] It is the conjugate base of perbromic acid.[1][2] Despite being a powerful thermodynamic oxidizing agent, it is known for its remarkable kinetic inertness, or sluggishness, in aqueous solutions, a characteristic that makes it a subject of significant academic interest.[3] Its synthesis was a long-standing challenge in chemistry, not achieved until 1968.[1][4]
Q2: What does "kinetically inert" mean for the perbromate ion?
Kinetic inertness refers to a substance's slow reaction rate, even if the reaction is thermodynamically favorable.[3] The perbromate ion has a high reduction potential, indicating it is a strong oxidizing agent.[1] However, its reactions are often extremely slow due to a high activation energy barrier, which must be overcome for a reaction to proceed. This contrast between thermodynamic potential and kinetic reality is a defining feature of perbromate chemistry.[3]
Q3: Why is perbromate so difficult to synthesize compared to perchlorate (ClO₄⁻) and periodate (IO₄⁻)?
The synthesis of perbromate is notoriously difficult compared to its halogen analogs.[1] Early attempts were unsuccessful for many years.[1][4] Effective synthesis methods were eventually developed, including the oxidation of bromate with fluorine gas in an alkaline solution or through electrolysis using specific anodes like boron-doped diamond.[1][5][6] A more recent method involves the reaction of hypobromite and bromate ions in an alkaline solution.[7][8][9]
Q4: How stable are aqueous solutions of perbromate?
Aqueous solutions of perbromic acid are stable up to a concentration of about 6 M.[7] Spectral evidence indicates that the tetrahedral BrO₄⁻ ion is the main perbromate species in neutral and acidic solutions, and there is no rapid oxygen exchange between the ion and water.[7]
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments with perbromate ions.
Q5: My reaction using perbromate as an oxidant is not proceeding or is extremely slow. What should I do?
This is a common issue stemming from perbromate's inherent kinetic inertness.[3] Follow this troubleshooting workflow:
Caption: General troubleshooting workflow for slow perbromate reactions.
Troubleshooting Steps:
-
Repeat the Experiment: First, simply try the experiment again to rule out random human error.[10]
-
Verify Reagents and Conditions: Ensure all reagents are pure and concentrations are correct.[11] Perbromate reactions can be sensitive to pH and ionic strength.[3][7]
-
Increase Temperature: The rates of many perbromate reactions are highly temperature-dependent. Increasing the temperature will increase the kinetic energy and help overcome the activation barrier. For example, the perbromate-bromide reaction has an activation energy of 16.8 Kcal/mol.[3]
-
Adjust Concentration: Increasing the concentration of the reactants may accelerate the reaction, depending on the rate law.[11]
-
Confirm Perbromate Integrity: Verify that your perbromate source has not decomposed. Use an analytical technique like HPLC or LC-MS/MS to confirm its presence and concentration.[5][7]
Q6: I am unable to reproduce a literature synthesis of perbromate. What are common points of failure?
Reproducibility can be a challenge.[11]
-
Synthesis Method: The oxidation of bromate by fluorine gas is often more scalable than electrolysis or the use of xenon difluoride.[1]
-
Electrolysis Issues: If using electrolysis, the anode material is critical. Boron-doped diamond (BDD) anodes have been shown to be effective, but efficiency can be low.[5][6] Electrode stability over long-term operation can also be a challenge.[12]
-
Alkaline Conditions: For the fluorine gas method, maintaining alkaline conditions (e.g., with KOH or NaOH) is crucial as the reaction consumes hydroxide ions.[1]
-
Purity of Starting Bromate: Ensure the bromate salt used is of high purity and free from contaminants that might interfere with the oxidation.
Q7: How can I accurately measure the concentration of perbromate, especially in the presence of other bromine oxyanions like bromate?
This is a significant analytical challenge.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an electrochemical or conductivity detector is a common method for separating and quantifying perbromate from bromate and other ions.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting perbromate, even at low concentrations.[7][8]
-
Kinetic Methods: A method exists where perbromate is reduced to bromate at boiling temperature in a solution containing hydrogen carbonate, allowing for determination in the presence of bromate.[5] Another approach involves the reduction of perbromate by iodide in a weakly alkaline solution.[7]
Section 3: Quantitative Kinetic Data
The kinetic inertness of perbromate is quantified by its reaction rate laws and constants with various reducing agents.
| Reactants (Perbromate + Reductant) | Rate Law | Rate Constant (k) | Conditions |
| Bromide (Br⁻) | d[Br₃⁻]/dt = k[BrO₄⁻][Br⁻][H⁺]² | Not explicitly stated, but used to determine Eₐ | T = 326.7 - 341.2 K; Ionic Strength (I) = 0.20 M |
| Sulfur(IV) (SO₃²⁻) | -d[BrO₄⁻]/dt = k[BrO₄⁻][SO₃²⁻] | 5.8 x 10⁻³ L·mol⁻¹·s⁻¹ | T = 25°C; pH > 4.5 |
| Arsenic(III) (As(III)) | -d[BrO₄⁻]/dt = k'[BrO₄⁻][As(III)] where k' is complex | k₁, k₂, k₃ are components of the full rate law | T = 25°C; Dependent on [H⁺] |
Data sourced from references[3][7]. The rate of reaction for two-equivalent reductants generally increases in the order: N₃⁻ < ClO₂⁻ ~ SeO₃²⁻ ~ NO₂⁻ < P(III) << S(IV) ≤ As(III) < Sb(III)[7].
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Perbromate via Fluorine Oxidation
This protocol is based on the effective method of oxidizing bromate with fluorine gas in an alkaline solution.[1]
Materials:
-
Potassium Bromate (KBrO₃) or Sodium Bromate (NaBrO₃)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Fluorine gas (F₂) diluted with an inert gas (e.g., Nitrogen)
-
Deionized water
-
Reaction vessel with gas inlet and outlet, suitable for corrosive gases
Procedure:
-
Prepare an aqueous solution of bromate in a suitable reaction vessel.
-
Make the solution strongly alkaline by adding KOH or NaOH.
-
Bubble fluorine gas (diluted with N₂) slowly through the solution with vigorous stirring. The reaction is: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O.
-
Monitor the pH of the solution and add more hydroxide as needed to maintain alkalinity, as it is consumed during the reaction.
-
After the reaction is complete, the perbromate salt can be isolated from the solution by fractional crystallization, as perbromate salts are typically less soluble than the corresponding bromate and fluoride salts.
-
Confirm the product using an appropriate analytical method (e.g., HPLC).[5]
Caption: Workflow for the chemical synthesis of the perbromate ion.
Protocol 2: Analysis of Perbromate by HPLC
This protocol outlines a general procedure for the analysis of perbromate using High-Performance Liquid Chromatography.[5]
Equipment:
-
HPLC system
-
Ion chromatography column suitable for anion separation
-
Electrochemical or conductivity detector
-
Eluent (e.g., a mixture of p-cyanophenol and LiOH)[5]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known perbromate concentrations. A certified reference material should be used if available.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the prepared standards.
-
Eluent Preparation: Prepare the mobile phase (eluent) as specified by the column manufacturer or literature method.[5] Degas the eluent before use.
-
System Equilibration: Run the eluent through the HPLC system until a stable baseline is achieved.
-
Injection: Inject the prepared standards, starting from the lowest concentration, to generate a calibration curve.
-
Sample Analysis: Inject the prepared unknown samples.
-
Data Analysis: Identify the perbromate peak based on its retention time compared to the standards. Quantify the perbromate concentration in the samples using the calibration curve.
References
- 1. Perbromate - Wikipedia [en.wikipedia.org]
- 2. Perbromate | BrO4- | CID 5460630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A study of the kinetics and mechanisms of perbromate-bromide oxidation-reduction reaction. [esirc.emporia.edu]
- 4. Despite many attempts, the perbromate ion \left(\mathrm{BrO}{4}^{-}\right.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new methods of synthesis for the perbromate ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Tackling Challenges of Long-Term Electrode Stability in Electrochemical Treatment of 1,4-Dioxane in Groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Sodium Perbromate via Spectroscopic Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectroscopic methods for the purity assessment of sodium perbromate.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic methods are most suitable for assessing the purity of solid this compound?
A1: Infrared (IR) and Raman spectroscopy are the most suitable methods for the qualitative and quantitative assessment of solid this compound purity. These techniques provide a molecular fingerprint of the compound, allowing for the identification of the perbromate ion (BrO₄⁻) and potential impurities, most notably sodium bromate (NaBrO₃), which is a common precursor in its synthesis.
Q2: What are the characteristic spectral features of this compound and sodium bromate?
A2: this compound, having a tetrahedral (Td) symmetry, exhibits specific vibrational modes. The primary impurity, sodium bromate, has a trigonal pyramidal structure and thus different spectral features. These differences allow for their distinction.[1]
Q3: Can UV-Visible spectroscopy be used for purity assessment?
A3: UV-Visible spectroscopy is primarily used for quantitative analysis of this compound in aqueous solutions. Both perbromate and bromate ions absorb in the UV region, and this technique can be employed to determine the concentration of these species in a solution by measuring the absorbance at specific wavelengths.
Q4: What is the primary impurity I should be looking for in a this compound sample?
A4: The most common impurity is sodium bromate (NaBrO₃), as it is the starting material for the synthesis of this compound. Other potential impurities could include sodium bromide (NaBr) and moisture.
Q5: How can I quantify the amount of sodium bromate impurity in my this compound sample using spectroscopy?
A5: For solid samples, a calibration curve can be created using IR or Raman spectroscopy. This involves preparing standards with known concentrations of sodium bromate in a this compound matrix and correlating the intensity of a characteristic bromate peak to its concentration. For aqueous solutions, UV-Visible spectroscopy can be used similarly, by creating a calibration curve based on the absorbance of the bromate ion at its λmax.
Troubleshooting Guides
Issue 1: Weak or No Raman/IR Signal
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | For FT-IR using KBr pellets, ensure the sample is finely ground and thoroughly mixed with the KBr powder. The pellet should be transparent or translucent. For the thin solid film method, ensure a uniform and sufficiently concentrated film is cast on the salt plate. For Raman, ensure the sample is properly focused under the laser. |
| Low Analyte Concentration | Increase the amount of sample used in the preparation. For solutions in UV-Vis, consider concentrating the solution if possible. |
| Instrument Misalignment | Ensure the spectrometer's optical components are correctly aligned according to the manufacturer's instructions. |
| Low Laser Power (Raman) | Increase the laser power gradually. Be cautious as high laser power can potentially cause sample degradation. |
Issue 2: High Fluorescence Background in Raman Spectrum
| Possible Cause | Troubleshooting Step |
| Sample Impurities | The presence of fluorescent impurities can overwhelm the weaker Raman signal. |
| Intrinsic Sample Fluorescence | Some compounds naturally fluoresce. |
| Solution 1: Change Excitation Wavelength | Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce or eliminate fluorescence.[2][3] |
| Solution 2: Photobleaching | Expose the sample to the laser for a period before acquiring the spectrum. This can sometimes "burn out" the fluorescence. |
| Solution 3: Baseline Correction | Utilize software-based baseline correction algorithms to subtract the fluorescence background from the spectrum. |
Issue 3: Broad or Poorly Resolved Peaks in IR/Raman Spectra
| Possible Cause | Troubleshooting Step |
| Poor Sample Crystallinity | If the sample is amorphous or has poor crystallinity, the vibrational modes can be broadened. |
| High Sample Concentration (KBr Pellet) | An overly concentrated sample in a KBr pellet can lead to peak broadening and distortion. Ensure the sample-to-KBr ratio is appropriate (typically 1-2% by weight). |
| Moisture Contamination | This compound can be hygroscopic. The presence of water will introduce broad O-H stretching bands in the IR spectrum, which can obscure other peaks. Prepare samples in a dry environment (e.g., a glove box) and use dry KBr. |
| Incorrect Instrument Resolution | Ensure the spectrometer resolution is set appropriately for the analysis. A higher resolution setting will provide sharper peaks. |
Issue 4: Inaccurate Quantitative Results
| Possible Cause | Troubleshooting Step |
| Non-linear Calibration Curve | Ensure the concentration range of your standards is within the linear dynamic range of the instrument. If necessary, prepare a new set of standards with a narrower concentration range. |
| Matrix Effects | The sample matrix can influence the spectral response. Prepare calibration standards in a matrix that closely matches the unknown sample. |
| Inconsistent Sample Preparation | Ensure that all samples (standards and unknowns) are prepared in a consistent manner (e.g., same KBr pellet thickness, same solution concentration). |
| Baseline Errors | Inaccurate baseline correction can lead to errors in peak height or area integration. Use a consistent and appropriate baseline correction method for all spectra. |
Quantitative Data Summary
The following table summarizes the key vibrational frequencies for this compound and its common impurity, sodium bromate, which are critical for purity assessment.
| Compound | Spectroscopic Method | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| This compound (NaBrO₄) | Infrared (IR) | Asymmetric Br-O Stretch | ~810 | [1] |
| Symmetric Br-O Stretch | ~880 | [1] | ||
| Raman | Symmetric Br-O Stretch (strong, polarized) | ~880 | [1] | |
| Sodium Bromate (NaBrO₃) | Infrared (IR) & Raman | Symmetric Br-O Stretch | ~800 | |
| Asymmetric Br-O Stretch | ~780 |
Experimental Protocols
Protocol 1: FT-IR Analysis of Solid this compound (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store it in a desiccator.
-
In a dry environment (e.g., a glove box), grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound and look for the presence of peaks corresponding to sodium bromate or other impurities.
-
For quantitative analysis, integrate the area of a characteristic impurity peak and compare it to a calibration curve.
-
Protocol 2: Raman Spectroscopy of Solid this compound
-
Sample Preparation:
-
Place a small amount of the this compound powder on a clean microscope slide or in a sample holder.
-
-
Data Acquisition:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Select the appropriate laser wavelength, power, and acquisition time. Start with low laser power to avoid sample damage.
-
Acquire the Raman spectrum over the desired spectral range.
-
-
Data Analysis:
-
Identify the strong symmetric stretching mode of the perbromate ion around 880 cm⁻¹.
-
Examine the spectrum for the presence of sodium bromate peaks.
-
If fluorescence is an issue, refer to the troubleshooting guide.
-
Protocol 3: UV-Visible Spectroscopy of Aqueous this compound
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to create a solution of known concentration.
-
Prepare a series of standard solutions of sodium bromate in deionized water with known concentrations.
-
-
Data Acquisition:
-
Use a quartz cuvette for UV measurements.
-
Record a baseline spectrum with deionized water.
-
Measure the absorbance spectra of the sample and standard solutions over the UV range (e.g., 190-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the bromate ion from the standard spectra.
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the sodium bromate standards.
-
Use the absorbance of the sample at the bromate λmax to determine the concentration of the bromate impurity from the calibration curve.
-
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting fluorescence in Raman spectroscopy.
References
Technical Support Center: Scaling Up Sodium Perbromate (NaBrO₄) Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of sodium perbromate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on different synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up this compound production?
A1: The two most viable methods for large-scale production of this compound are the oxidation of sodium bromate with fluorine gas in an alkaline solution and the electrochemical oxidation of sodium bromate.[1] Each method has distinct advantages and challenges in terms of safety, cost, and efficiency.
Q2: Which synthesis method offers a higher yield?
A2: Electrochemical synthesis can potentially offer higher yields, sometimes exceeding 65%, compared to the fluorine oxidation method which typically has yields in the range of 60-75% after recrystallization.[2] However, achieving high yields in electrochemical synthesis is highly dependent on optimizing parameters like current density and electrode materials.
Q3: What are the main safety concerns when scaling up the fluorine oxidation method?
A3: The primary safety concern is the handling of elemental fluorine (F₂), which is a highly toxic, corrosive, and reactive gas.[3][4] It can react violently with many materials and forms hydrofluoric acid (HF) on contact with moisture, which can cause severe burns.[4] Proper reactor material selection (e.g., Monel or Teflon), dedicated ventilation, gas monitoring systems, and comprehensive emergency procedures are critical.[4][5]
Q4: What are the key challenges in scaling up the electrochemical synthesis of this compound?
A4: Key challenges include maintaining high current efficiency, preventing electrode fouling or deactivation, managing potential side reactions (e.g., formation of perchlorate if chloride impurities are present), and ensuring uniform current distribution in a large-scale reactor.[6][7][8] The process can also be energy-intensive.[6]
Q5: How can the purity of the final this compound product be tested?
A5: The purity of this compound can be assessed using several analytical techniques. Ion chromatography is effective for quantifying perbromate and detecting impurities like bromate and bromide.[2][9] High-Performance Liquid Chromatography (HPLC) and titration methods can also be employed for purity analysis.[2][10]
Comparison of Synthesis Methods
| Parameter | Fluorine Oxidation | Electrochemical Synthesis |
| Starting Material | Sodium Bromate (NaBrO₃) | Sodium Bromate (NaBrO₃) |
| Primary Reagent | Fluorine Gas (F₂) in NaOH | Electric Current |
| Typical Yield | 60-75%[2] | Can exceed 65%[2] |
| Key Advantages | Well-established method | Avoids use of highly hazardous fluorine gas |
| Key Disadvantages | Requires handling of extremely hazardous F₂ gas, highly exothermic[3] | Energy-intensive, potential for electrode fouling and side reactions[6][11] |
| Scale-up Complexity | High (due to safety and material compatibility) | Moderate to High (reactor design and process control are critical) |
Experimental Protocols
Protocol 1: Scale-up of this compound Production via Fluorine Oxidation
Objective: To produce this compound by oxidizing sodium bromate with fluorine gas in a controlled, large-scale reactor.
Materials:
-
Sodium Bromate (NaBrO₃)
-
Sodium Hydroxide (NaOH)
-
Fluorine gas (F₂), typically a mixture with an inert gas (e.g., 10% F₂ in N₂)
-
Deionized water
Equipment:
-
Jacketed reactor made of Monel or lined with Teflon, equipped with an efficient stirring system and a cooling system.
-
Fluorine gas delivery system with mass flow controllers.
-
Scrubber system for unreacted fluorine gas.
-
Temperature and pressure sensors.
-
Centrifuge for solid-liquid separation.
-
Drying oven.
Procedure:
-
Reactor Preparation: Prepare a concentrated alkaline solution of sodium bromate by dissolving sodium bromate in a 5 M sodium hydroxide solution within the reactor. The presence of some solid sodium bromate can be beneficial to maintain saturation.
-
Cooling: Cool the reactor contents to between 0-10°C using the jacketed cooling system.
-
Passivation: Before the first use, passivate the reactor and gas lines by introducing a low concentration of fluorine gas to form a protective metal fluoride layer on the surfaces.[5]
-
Fluorination: Slowly bubble the fluorine gas mixture through the stirred, cooled solution. The addition rate must be carefully controlled to manage the highly exothermic nature of the reaction.[3] Maintain the temperature of the reaction mixture below 10°C.
-
Monitoring: Monitor the reaction progress by periodically analyzing samples for the disappearance of bromate and the formation of perbromate. The reaction is typically continued until the solution becomes acidic.
-
Purification:
-
Once the reaction is complete, stop the fluorine flow and purge the system with an inert gas.
-
Concentrate the resulting solution by evaporation under reduced pressure.
-
Cool the concentrated solution to precipitate sodium fluoride and any unreacted sodium bromate.
-
Separate the solid byproducts by centrifugation.
-
The supernatant containing the this compound can be further purified by recrystallization.
-
-
Drying: Dry the purified this compound crystals in an oven at a controlled temperature.
Protocol 2: Scale-up of this compound Production via Electrochemical Synthesis
Objective: To produce this compound through the electrochemical oxidation of sodium bromate in a flow or batch reactor.
Materials:
-
Sodium Bromate (NaBrO₃)
-
Supporting electrolyte (e.g., sodium bicarbonate)
-
Deionized water
Equipment:
-
Electrochemical reactor (divided or undivided cell design). A flow reactor is often preferred for better mass and heat transfer at scale.[6]
-
Anode: Boron-doped diamond (BDD) is highly recommended due to its high oxygen evolution overpotential, which favors the perbromate formation.[7]
-
Cathode: A material with low hydrogen evolution overpotential, such as nickel or stainless steel.
-
Potentiostat/Galvanostat (power supply).
-
Electrolyte circulation pump (for flow reactors).
-
Temperature control system.
-
Membrane (for divided cells, e.g., Nafion).
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of sodium bromate and the supporting electrolyte.
-
Cell Assembly: Assemble the electrochemical cell, ensuring proper placement of electrodes and the membrane (if used).
-
Electrolysis:
-
Circulate the electrolyte through the cell (for flow reactors) or begin stirring (for batch reactors).
-
Apply a constant current (galvanostatic mode) or a constant potential (potentiostatic mode). High current densities are generally required for the oxidation of bromate to perbromate.[12]
-
Maintain the electrolyte temperature at an optimal level, as determined by preliminary studies.
-
-
Monitoring: Monitor the reaction progress by analyzing the electrolyte for perbromate concentration.
-
Product Isolation and Purification:
-
After the desired conversion is achieved, the electrolysis is stopped.
-
The product can be isolated from the electrolyte. One method involves evaporating the solution to dryness and then performing an acetone extraction, as this compound is soluble in acetone while sodium bromate is not.
-
The acetone is then evaporated to yield the this compound product.
-
Further purification can be achieved through recrystallization.
-
Troubleshooting Guides
Fluorine Oxidation Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inefficient gas dispersion.2. Reaction temperature too high, leading to side reactions or decomposition.3. Insufficient alkalinity of the reaction medium.4. Loss of product during purification. | 1. Improve stirring efficiency; use a sparger for better gas distribution.2. Enhance cooling capacity; reduce the fluorine flow rate to better manage the exotherm.[3]3. Ensure NaOH concentration is at least 5 M.4. Optimize the crystallization and filtration steps to minimize losses. |
| Reactor Corrosion | 1. Presence of moisture in the fluorine gas or reactor.2. Incompatible reactor materials.3. Breakdown of the passivation layer. | 1. Use high-purity, dry fluorine gas; thoroughly dry the reactor before use.2. Use recommended materials like Monel or Teflon.3. Re-passivate the reactor surface with a low concentration of fluorine gas before starting the reaction.[5][13] |
| Uncontrolled Temperature Increase (Runaway Reaction) | 1. Fluorine gas flow rate is too high.2. Inadequate cooling system performance.3. Poor mixing leading to localized hot spots. | 1. Immediately stop the fluorine flow; implement an emergency shutdown procedure.2. Ensure the cooling system is functioning at full capacity.3. Improve agitation to ensure uniform temperature distribution.[3] |
Electrochemical Synthesis Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Current Efficiency / Low Yield | 1. Competing side reactions, such as oxygen evolution.2. Low current density.3. Electrode deactivation or fouling.[11]4. Mass transport limitations.[14] | 1. Use an anode with a high oxygen evolution overpotential, like BDD.2. Increase the applied current density.3. Clean or regenerate the electrode surface; consider periodic current reversal.4. Increase the electrolyte flow rate or improve mixing in the reactor.[14] |
| Product Contamination (e.g., with perchlorate) | 1. Presence of chloride impurities in the sodium bromate or electrolyte. | 1. Use high-purity starting materials; consider an initial purification step for the sodium bromate.[7] |
| Decrease in Reactor Performance Over Time | 1. Electrode fouling or corrosion.2. Membrane degradation (in divided cells).3. Accumulation of byproducts in the electrolyte. | 1. Implement a regular electrode cleaning and maintenance schedule.2. Check the integrity of the membrane and replace it if necessary.3. Periodically replace or purify the electrolyte. |
Visualizations
Caption: Experimental workflow for the fluorine oxidation method.
Caption: Experimental workflow for the electrochemical synthesis method.
Caption: Logical troubleshooting guide for low yield issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine passivation of metal surface for self-cleaning semiconductor equipment | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. Enhancing electrochemical reactions in organic synthesis: the impact of flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00539B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxic Byproduct Formation during Electrochemical Treatment of Latrine Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrodynamics And Electrode Design: How Flow Affects Selectivity And Current Density [eureka.patsnap.com]
- 13. High-Temperature Passivation of the Surface of Candidate Materials for MSR by Adding Oxygen Ions to FLiNaK Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mitigating safety hazards associated with strong oxidizing agents like sodium perbromate.
This guide provides essential safety information for researchers, scientists, and drug development professionals working with strong oxidizing agents like sodium perbromate. It offers troubleshooting for common issues and answers to frequently asked questions to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with strong oxidizing agents like this compound?
A1: Strong oxidizing agents can pose severe fire and explosion hazards, especially when they come into contact with combustible, organic, or easily oxidized materials.[1][2] They can intensify fires and cause materials that don't normally burn in air to combust.[3] Skin and eye contact can cause severe irritation or burns, and inhalation may lead to respiratory tract irritation.[4][5][6] Some oxidizers may also have toxic or chronic health effects.[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: At a minimum, standard laboratory attire, including a flame-resistant lab coat, closed-toe shoes, and long pants, should be worn.[1][3] Chemical splash goggles or a full-face shield are necessary to protect the eyes from splashes.[7][8] Nitrile or neoprene gloves are recommended for handling, but it's crucial to consult a glove compatibility chart for the specific chemical and duration of use.[1][7] For procedures with a high risk of exposure or in poorly ventilated areas, respiratory protection may be necessary.[7]
Q3: How should I properly store this compound and other strong oxidizers?
A3: Store strong oxidizers in a cool, dry, and well-ventilated area.[9][10] They must be segregated from all incompatible materials, especially organic substances, flammable liquids, and reducing agents.[1][11] Avoid storing them on wooden shelves or in wooden cabinets.[1][2] It is also good practice to use secondary containment.[1][2]
Q4: What materials are incompatible with this compound?
A4: this compound, as a strong oxidizer, is incompatible with a wide range of substances. These include:
-
Combustible materials (e.g., paper, wood, cloth)[1]
-
Organic materials and solvents (e.g., alcohols, acetone, acetic acid)[5][12][13]
-
Reducing agents[2]
-
Strong acids[5]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[1]
Q5: What is the correct procedure for disposing of waste containing this compound?
A5: Waste containing strong oxidizers must be treated as hazardous waste.[2] Collect oxidizer waste in designated, compatible containers and keep it segregated from all other waste streams, especially organic waste, to prevent explosions.[1] Do not dispose of this waste down the drain or in the regular trash.[14] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected heat generation or gas evolution during a reaction. | The oxidizing agent is reacting exothermically with a component of the reaction mixture. Reactions involving strong oxidizers are often highly exothermic.[15] | Immediately cool the reaction vessel with an ice bath. Ensure the reaction is being conducted in a chemical fume hood with the sash lowered.[3] If the reaction becomes uncontrollable, evacuate the area and contact emergency personnel. |
| A small spill of this compound powder in the fume hood. | Accidental mishandling during weighing or transfer. | Alert others in the immediate area.[16] Wearing appropriate PPE, gently sweep up the solid material using a brush and dustpan, avoiding raising dust.[3] Place the spilled material into a designated, labeled hazardous waste container.[17] Do not use paper towels or other combustible materials for cleanup.[2][10] Decontaminate the area with a 5% sodium thiosulfate solution if necessary, followed by soap and water.[17] |
| Discoloration or degradation of a storage container. | The oxidizing agent is reacting with the container material. | Immediately and safely transfer the contents to a new, compatible container (e.g., glass or a specific type of plastic recommended in the SDS). Do not use containers with corks or rubber stoppers.[2] Label the new container appropriately and dispose of the old one as hazardous waste. |
| Skin or eye contact with a this compound solution. | Accidental splash during handling. | For skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][18] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[3][18] Seek immediate medical attention in both cases and provide the SDS to the medical personnel.[3] |
Quantitative Hazard Data
| Hazard Parameter | Sodium Bromate (NaBrO₃) | General Strong Oxidizer Considerations |
| GHS Hazard Statements | H271: May cause fire or explosion; strong oxidiser.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects.H350: May cause cancer.[4] | GHS statements for strong oxidizers include H270, H271, and H272, indicating they may cause or intensify fire, or cause fire or explosion.[3] |
| Incompatibilities | Strong acids, alcohols, strong reducing agents, organic materials, finely powdered metals, combustible materials.[5][12] | Reducing agents, organic materials, flammable substances, acids, and powdered metals.[13][19][20][21] |
| Recommended Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Fires involving oxidizers can be difficult to extinguish.[2] | An ABC dry chemical extinguisher may be used for very small fires, but may not be effective for larger ones.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Oxidation Reaction
This protocol outlines a general procedure for using a strong oxidizing agent like this compound in a laboratory setting. A thorough risk assessment must be conducted before starting any new experiment.
1. Preparation and Precautionary Measures:
- Conduct all work in a certified chemical fume hood.[1]
- Ensure an emergency eyewash station and safety shower are accessible.[2]
- Have appropriate spill cleanup materials for oxidizers (e.g., vermiculite, sand) readily available.[2][16] Do not use paper towels or other combustible materials.[2]
- Wear all required PPE: flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[1][3]
2. Reagent Handling:
- Carefully weigh the required amount of this compound in a clean, dry glass container.
- Slowly add the oxidizing agent to the reaction mixture. Be mindful of any potential for exothermic reactions.[15]
- If dissolving the oxidizer, add it slowly to the solvent with stirring. For acids, always add the acid to water, never the other way around.[15]
3. Reaction Monitoring:
- Continuously monitor the reaction for any signs of an uncontrolled exothermic event, such as a rapid temperature increase or gas evolution.
- Keep a cooling bath (e.g., ice-water) on hand to moderate the reaction temperature if necessary.
4. Work-up and Quenching:
- Once the reaction is complete, any excess oxidizing agent must be carefully quenched. The appropriate quenching agent will depend on the specific reaction. A common method for some oxidizers is the slow addition of a reducing agent like sodium bisulfite or sodium thiosulfate solution.
- Perform the quenching procedure slowly and in a controlled manner, as the quenching reaction itself can be exothermic.
5. Waste Disposal:
- All waste from the reaction, including quenched solutions and contaminated materials, must be collected in a properly labeled hazardous waste container designated for oxidizing materials.[2]
- Segregate this waste from organic and flammable waste streams.[1][22]
Visualizations
Caption: A typical workflow for experiments involving strong oxidizing agents.
Caption: Decision tree for responding to a strong oxidizer spill.
Caption: Incompatibility relationships for strong oxidizing agents.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 8. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. fishersci.com [fishersci.com]
- 13. salisbury.edu [salisbury.edu]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. SOP: Strong Oxidizers | PennEHRS [ehrs.upenn.edu]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 19. Chemical Substance Incompatibilities - Environmental Health and Safety [umaryland.edu]
- 20. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 21. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 22. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Validation & Comparative
A Comparative Analysis of the Oxidizing Strength of Sodium Perbromate, Sodium Perchlorate, and Sodium Periodate
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and analysis, the choice of an oxidizing agent is critical to achieving desired reaction outcomes. Among the various options available, the sodium salts of the highest oxoacids of the halogens—sodium perbromate (NaBrO₄), sodium perchlorate (NaClO₄), and sodium periodate (NaIO₄)—are notable for their potent oxidizing capabilities. This guide provides an objective comparison of their oxidizing strengths, supported by thermodynamic data and a discussion of their kinetic reactivity. Detailed experimental protocols for their comparative analysis are also presented to aid in the selection of the most suitable reagent for specific research and development applications.
Thermodynamic Oxidizing Strength: A Quantitative Comparison
The thermodynamic tendency of a substance to act as an oxidizing agent is quantified by its standard reduction potential (E°). A more positive E° value indicates a greater thermodynamic driving force for the substance to be reduced, and thus a stronger oxidizing agent. The standard reduction potentials for the perbromate, perchlorate, and periodate anions in acidic solution are summarized in the table below.
| Oxidizing Agent (Anion) | Half-Reaction in Acidic Solution | Standard Reduction Potential (E°) (V) |
| Perbromate (BrO₄⁻) | BrO₄⁻ + 2H⁺ + 2e⁻ → BrO₃⁻ + H₂O | +1.853[1] |
| Periodate (IO₄⁻) | H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O | +1.6 |
| Perchlorate (ClO₄⁻) | ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | +1.19[2] |
Note: Periodate in aqueous solution exists as various species, including orthoperiodic acid (H₅IO₆), which is represented in the half-reaction.
Based on these thermodynamic data, the order of oxidizing strength is:
This compound > Sodium Periodate > Sodium Perchlorate
This compound exhibits the highest standard reduction potential, indicating it is, thermodynamically, the most powerful oxidizing agent of the three.[1]
Kinetic Reactivity and Selectivity
While standard reduction potentials provide a measure of thermodynamic oxidizing power, the actual rate of reaction is governed by kinetics. The kinetic stability of these oxyanions plays a crucial role in their practical application.
This compound (NaBrO₄): Despite its high thermodynamic potential, the perbromate ion is known for its remarkable kinetic inertness.[1] Reactions involving perbromate often have high activation energies, making them sluggish under ambient conditions.[1] This kinetic stability allows for its use as a selective oxidant in certain applications where a strong but controlled oxidation is required.[3]
Sodium Perchlorate (NaClO₄): The perchlorate ion is also kinetically stable, and its reactions often require elevated temperatures or catalysis to proceed at a significant rate. It is a powerful oxidizer when heated, which is why it is a component in explosives and rocket propellants.[4] In laboratory settings, it is often used as a non-coordinating anion or a chaotropic agent in molecular biology rather than as a routine oxidizing agent.
Sodium Periodate (NaIO₄): In contrast to perbromate and perchlorate, the reduction of periodate is kinetically more favorable.[5] This makes sodium periodate a more readily reactive oxidizing agent under milder conditions. It is particularly well-known for its selective oxidative cleavage of vicinal diols (glycols), a reaction that is central to carbohydrate chemistry and the modification of glycoproteins.[5][6]
Experimental Protocols for Comparative Analysis
To empirically determine and compare the oxidizing strength of these sodium salts, a well-defined experimental protocol is essential. The following outlines a general approach using a common reducing agent, the iodide ion (I⁻).
Objective:
To compare the relative rates of oxidation of iodide ions by this compound, sodium perchlorate, and sodium periodate.
Materials:
-
This compound (NaBrO₄)
-
Sodium perchlorate (NaClO₄)
-
Sodium periodate (NaIO₄)
-
Potassium iodide (KI)
-
Starch indicator solution
-
Sodium thiosulfate (Na₂S₂O₃) solution of known concentration
-
Buffer solutions (to maintain constant pH)
-
Distilled water
-
Stopwatches
-
Spectrophotometer (optional)
Methodology: The "Iodine Clock" Approach
This experiment is a variation of the well-known "Iodine Clock" reaction, which provides a dramatic visual endpoint. The principle is that the oxidant (perhalate) will react with iodide to produce iodine (I₂). A small, known amount of a reducing agent, sodium thiosulfate, is also present, which immediately reduces the newly formed iodine back to iodide. Once all the thiosulfate is consumed, the iodine will persist and react with the starch indicator to produce a deep blue-black color. The time taken for this color change to occur is inversely proportional to the initial rate of the reaction between the perhalate and iodide.
Procedure:
-
Solution Preparation:
-
Prepare equimolar aqueous solutions of this compound, sodium perchlorate, and sodium periodate.
-
Prepare an aqueous solution of potassium iodide.
-
Prepare a fresh starch indicator solution.
-
Prepare a standardized solution of sodium thiosulfate.
-
-
Reaction Execution (to be performed separately for each oxidant):
-
In a beaker, mix a known volume of the potassium iodide solution, a small, precise volume of the sodium thiosulfate solution, and a few drops of the starch indicator. Add a buffer solution to maintain a constant pH.
-
In a separate container, measure a known volume of one of the oxidant solutions (e.g., this compound).
-
Simultaneously start a stopwatch and rapidly mix the contents of the two containers.
-
Record the time it takes for the solution to turn a deep blue-black color.
-
Repeat the experiment at least three times for each oxidant to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the average time for the color change for each oxidant.
-
A shorter time indicates a faster reaction rate and therefore a kinetically more powerful oxidizing agent under the experimental conditions.
-
-
Spectrophotometric Analysis (Optional):
-
The reaction can also be monitored by measuring the increase in absorbance of the triiodide ion (I₃⁻, formed from I₂ and I⁻) at its λmax (around 353 nm) over time using a spectrophotometer. This will provide quantitative rate data.
-
Visualizing Workflows and Relationships
Decision-Making Workflow for Oxidant Selection
The choice of an appropriate oxidizing agent depends on both thermodynamic and kinetic considerations, as well as the specific requirements of the chemical transformation. The following diagram illustrates a simplified decision-making process.
Caption: A flowchart for selecting an appropriate oxidizing agent.
Simplified Reaction Pathway: Oxidation of Iodide
The following diagram illustrates the general steps involved in the oxidation of iodide by a perhalate anion (XO₄⁻) in the presence of a thiosulfate "clock."
Caption: Simplified pathway of iodide oxidation with a clock reaction.
Conclusion
References
- 1. Kinetics and mechanism of the reaction of methyl iodide with silver perchlorate in nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. stolaf.edu [stolaf.edu]
- 3. akjournals.com [akjournals.com]
- 4. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 5. The standard reduction potential (in acidic solution) is given by Latimer.. [askfilo.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Comparative Analysis of X-ray Diffraction for the Structural Confirmation of Sodium Perbromate Monohydrate
This guide provides a detailed comparison of single-crystal X-ray diffraction (XRD) for the elucidation of the crystal structure of sodium perbromate monohydrate (NaBrO₄·H₂O). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of crystallographic techniques. The guide outlines the definitive structural data obtained via XRD, presents a standardized experimental protocol, and contrasts the method with viable alternatives, supported by experimental findings.
Structural Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances.[1][2] It is the definitive method for determining the atomic and molecular structure of a crystal.[3][4][5] The technique is founded on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of the atoms arranged in a periodic lattice.[1][6][7] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms and the nature of their chemical bonds.[5]
For this compound monohydrate, single-crystal XRD analysis has successfully confirmed its crystal structure, providing detailed crystallographic data. The compound crystallizes in the monoclinic system with the space group C2/c.[8] The perbromate ion (BrO₄⁻) exhibits a nearly regular tetrahedral geometry.[8][9][10] The structure contains two distinct sodium ions, each coordinated by six oxygen atoms in a distorted octahedral arrangement.[8][9]
Data Presentation: Crystallographic Data for this compound Monohydrate
The following table summarizes the quantitative data obtained from the single-crystal X-ray diffraction analysis of this compound monohydrate at 296 K, using Mo Kα radiation.[8]
| Parameter | Value | Citation(s) |
| Chemical Formula | NaBrO₄·H₂O | [8] |
| Molecular Weight (Mr) | 184.90 g/mol | [8] |
| Crystal System | Monoclinic | [8][10] |
| Space Group | C2/c | [8] |
| Unit Cell Dimensions | a = 15.7575 (19) Å | [8] |
| b = 5.7373 (15) Å | [8] | |
| c = 11.3390 (19) Å | [8] | |
| β = 111.193 (10)° | [8] | |
| Unit Cell Volume (V) | 955.8 (3) ų | [8] |
| Formula Units/Unit Cell (Z) | 8 | [8] |
| Calculated Density (Dx) | 2.570 g/cm³ | [8] |
| Radiation Wavelength | 0.71073 Å (Mo Kα) | [8] |
| Average Br-O Bond Length | 1.601 (4) Å | [8][9] |
| Average O-Br-O Bond Angle | 109.5 (9)° | [8][9] |
| R-factor | 0.039 for 1137 unique reflections | [8] |
Experimental Protocols
This protocol outlines the typical steps for determining the crystal structure of a compound like this compound monohydrate.
-
Crystal Growth and Selection: High-quality single crystals of this compound monohydrate are grown, often through slow evaporation of an aqueous solution. A suitable crystal (typically <0.5 mm in all dimensions) with sharp edges and no visible defects is selected under a microscope.[5]
-
Mounting: The selected crystal is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[1]
-
Data Collection:
-
The goniometer head is placed on the diffractometer. The crystal is centered within the X-ray beam.[1]
-
X-rays are generated, commonly using a molybdenum target, and filtered to produce monochromatic Mo Kα radiation (λ = 0.71073 Å).[1]
-
The crystal is cooled (e.g., to 100 K) or maintained at room temperature (e.g., 296 K) in a stream of nitrogen gas to minimize thermal vibration and potential degradation.[8]
-
A series of diffraction images are collected by rotating the crystal through various angles.[5] The diffracted X-rays are recorded by an area detector, such as a CCD or pixel detector.[5]
-
-
Data Processing and Structure Solution:
-
The collected images are processed to integrate the intensities of all the diffraction spots (reflections).[5]
-
The unit cell parameters and space group are determined from the positions of the reflections.[5]
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[5]
-
An initial structural model is built by assigning atoms to the peaks in the electron density map.
-
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in a low R-factor.[8] For hydrates, the positions of hydrogen atoms can also be refined to analyze hydrogen bonding.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Crystal Structure Determination using Single-Crystal XRD.
Comparison with Alternative Methods
While single-crystal XRD is the gold standard, other diffraction techniques can provide complementary or alternative structural information.
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | X-rays scatter from electron clouds.[11][12] | Provides the most accurate and complete 3D atomic structure for well-ordered single crystals.[13] | Requires high-quality single crystals, which can be difficult to grow.[5][13] Poorly sensitive to light atoms like hydrogen.[12] |
| Neutron Diffraction | Neutrons scatter from atomic nuclei.[12][14] | Excellent for locating light atoms , especially hydrogen, providing precise information on hydrogen bonds.[11][12][14] Can distinguish between isotopes.[14] Highly penetrating.[14] | Requires much larger crystals than XRD.[11][14] Lower resolution than XRD.[11] Requires a nuclear reactor or spallation source, which are not widely available.[14] |
| Powder X-ray Diffraction (PXRD) | X-rays scatter from a microcrystalline powder sample.[13] | Useful when single crystals are not available.[13] Good for phase identification and determining lattice parameters of bulk materials. | 3D diffraction data is compressed into a 1D pattern, leading to significant peak overlap that complicates structure solution for unknown, complex structures.[3][13] |
| Electron Diffraction | A beam of high-energy electrons is diffracted by the material.[11] | Can determine structures from nanosized crystals that are too small for XRD.[3][11] High resolution for nanostructures.[11] | Strong interaction with matter can lead to dynamic scattering effects, complicating analysis.[3] Samples are susceptible to beam damage.[3] |
For this compound monohydrate, neutron diffraction would be a valuable complementary technique. While XRD provides an excellent overall structure, neutron diffraction could more accurately determine the positions of the hydrogen atoms in the water molecule, offering a more detailed and precise picture of the hydrogen bonding network within the crystal.[9][12]
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. tcd.ie [tcd.ie]
- 7. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 8. Structure of this compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. This compound|High-Purity Research Chemical [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The difference between neutron diffraction method and X-ray diffraction method - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]
A Comparative Guide to the Validation of LC-MS/MS Methods for Trace Analysis of Perbromate
For researchers, scientists, and professionals in drug development, the accurate quantification of trace-level compounds is paramount. Perbromate (BrO₄⁻), the highest oxidation state of bromine, presents a unique analytical challenge due to its historically difficult synthesis and consequent scarcity of certified reference standards. While validated methods for its trace analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are not widely published, this guide provides a framework for the validation of such a method. By drawing comparisons with well-established LC-MS/MS methods for the related oxyhalide, bromate (BrO₃⁻), this document outlines the expected performance benchmarks and detailed experimental protocols.
Comparative Performance of LC-MS/MS Methods for Oxyhalide Trace Analysis
The validation of an analytical method ensures its reliability for a specific purpose. For the trace analysis of perbromate, key performance indicators would include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and accuracy. The following table summarizes the performance of several validated LC-MS/MS methods for bromate, which can serve as a benchmark for a newly developed perbromate method.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy/Recovery | Reference |
| Bromate | LC-MS/MS | Mineral Water & Table Salt | 0.02 µg/L (water), 0.07 µg/kg (salt) | 0.07 µg/L (water), 0.23 µg/kg (salt) | Not Specified | 92-104% | [1] |
| Bromate | LC-MS/MS | Drinking Water | Not Specified | 0.2 µg/L | Not Specified | 99-105% | [2] |
| Bromate | LC-MS/MS | Natural & Bottled Waters | 0.045 µg/L | Not Specified | Not Specified | Within 20% of EPA methods | [3][4][5] |
| Bromate | HILIC-LC/MS | Tap Water | Near 0.1 µg/L | Not Specified | Not Specified | Not Specified | |
| Bromate | LC-MS/MS | Drinking Water | Not Specified | < 1 µg/L | > 0.99 | 80-120% | [6] |
| Bromate, Chlorate, Perchlorate | LC-MS/MS | Food Commodities | Not Specified | ≤ 0.1 µg/kg | Not Specified | Not Specified | [7] |
Experimental Protocols for Method Validation
A detailed experimental protocol is crucial for the successful validation of an LC-MS/MS method for perbromate trace analysis. The following is a generalized protocol based on established methods for other oxyhalides.
1. Sample Preparation:
-
For aqueous samples such as drinking or natural waters, sample preparation may be minimal. Direct injection is often feasible.
-
To mitigate matrix effects from high concentrations of ions like sulfate and carbonate, solid-phase extraction (SPE) cartridges, such as barium and hydronium cartridges, can be employed[3][4][5].
-
For solid samples like table salt, a dissolution step in high-purity water would be necessary, followed by appropriate dilution to fall within the linear range of the instrument[1].
2. Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column is typically used for the separation of small anions.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile) is common. The gradient and composition will need to be optimized for perbromate separation from other potentially interfering anions.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: A small injection volume, often around 10 µL, is used to minimize matrix effects[3][4][5].
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI) is the standard for detecting anions like perbromate[3][4][5].
-
Multiple Reaction Monitoring (MRM): At least two MRM transitions should be monitored for perbromate for confident quantification and confirmation. The precursor ion would be the m/z of the perbromate isotope (e.g., ⁷⁹BrO₄⁻ or ⁸¹BrO₄⁻), and the product ions would result from collision-induced dissociation (e.g., loss of one or more oxygen atoms).
-
Instrument Parameters: Source temperature, gas flows, and collision energy must be optimized to achieve maximum sensitivity for the specific perbromate MRM transitions.
4. Validation Parameters:
-
Linearity: A calibration curve should be prepared in the expected sample matrix over a range of concentrations. A linear regression analysis should yield a correlation coefficient (R²) of >0.99[6].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined by analyzing replicate samples with low concentrations of perbromate. The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise of 10 or within 20% relative standard deviation)[1][2].
-
Accuracy and Precision: Accuracy is determined by spiking known concentrations of perbromate into blank matrix samples and calculating the percent recovery. Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Acceptance criteria are typically within 15-20% for both accuracy and precision[1][2][3][4][5].
-
Specificity: The method's ability to differentiate and quantify perbromate in the presence of other components in the sample matrix should be evaluated. This involves analyzing blank matrix samples and samples spiked with potentially interfering ions.
-
Matrix Effects: The effect of the sample matrix on the ionization of perbromate should be assessed by comparing the response of a standard in pure solvent to that of a standard spiked into a sample extract.
Workflow for LC-MS/MS Method Validation
The following diagram illustrates the logical workflow for the validation of an LC-MS/MS method for trace analysis.
Caption: Workflow for the validation of an LC-MS/MS analytical method.
References
- 1. Ultra trace determination of bromate in mineral water and table salt by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of bromate in drinking water using liquid chromatography-tandem mass spectrometry without sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trace analysis of bromate, chlorate, iodate, and perchlorate in natural and bottled waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
Comparative study of the reactivity of different perhalogenate ions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three key perhalogenate ions: perchlorate (ClO₄⁻), perbromate (BrO₄⁻), and periodate (IO₄⁻). Understanding the distinct oxidizing capabilities and reaction kinetics of these ions is crucial for their application in chemical synthesis, drug development, and various research fields. This document summarizes their thermodynamic properties, proposes a standardized experimental protocol for kinetic analysis, and explores the underlying factors governing their reactivity.
Thermodynamic Comparison of Oxidizing Strength
The oxidizing strength of the perhalogenate ions can be quantitatively compared using their standard reduction potentials (E°) for the XO₄⁻/XO₃⁻ redox couple in acidic solution. A higher positive standard reduction potential indicates a stronger oxidizing agent.
Data Presentation: Standard Reduction Potentials
| Perhalogenate Ion | Half-Reaction in Acidic Solution | Standard Reduction Potential (E°) |
| Perchlorate (ClO₄⁻) | ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | +1.20 V |
| Perbromate (BrO₄⁻) | BrO₄⁻ + 2H⁺ + 2e⁻ → BrO₃⁻ + H₂O | +1.74 V |
| Periodate (IO₄⁻) | IO₄⁻ + 2H⁺ + 2e⁻ → IO₃⁻ + H₂O | +1.60 V |
Based on this data, the order of oxidizing strength for the perhalogenate ions in acidic solution is:
Perbromate (BrO₄⁻) > Periodate (IO₄⁻) > Perchlorate (ClO₄⁻)
This trend indicates that perbromate is the most powerful oxidizing agent, while perchlorate is the mildest among the three.
Factors Influencing Reactivity
The observed trend in oxidizing power is governed by a combination of factors related to the central halogen atom. The following diagram illustrates the logical relationships between these factors and the resulting reactivity.
Caption: Relationship between atomic properties and perhalogenate oxidizing power.
-
Electronegativity: A higher electronegativity of the central halogen atom generally leads to a greater ability to withdraw electron density, thus enhancing its oxidizing power.
-
Atomic Radius: As the atomic radius of the halogen increases down the group (Cl < Br < I), the effective nuclear charge experienced by the valence electrons decreases. This generally leads to a decrease in oxidizing strength. However, in the case of perhalogenates, other factors play a more dominant role, leading to the observed non-linear trend.
-
Hydration Enthalpy of the Halide Ion (X⁻): The overall thermodynamics of the redox reaction in aqueous solution is significantly influenced by the stability of the resulting halide ion. A more exothermic hydration enthalpy for the halide ion (F⁻ > Cl⁻ > Br⁻ > I⁻) contributes favorably to the overall free energy change of the reduction, thereby increasing the oxidizing power of the parent perhalogenate.
The anomalous position of perbromate as the strongest oxidizing agent is a subject of ongoing scientific discussion but is attributed to a complex interplay of these electronic and solvation effects.
Experimental Protocols for Comparative Kinetic Studies
Objective: To determine and compare the reaction rates of perchlorate, perbromate, and periodate in the oxidation of a common substrate.
Proposed Substrate: A colored organic dye, such as Methylene Blue or Malachite Green, is a suitable choice as its oxidation leads to a loss of color, which can be easily monitored spectrophotometrically.
Experimental Workflow
Caption: Proposed workflow for comparing perhalogenate reaction kinetics.
Methodology:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of sodium perchlorate (NaClO₄), sodium perbromate (NaBrO₄), and sodium periodate (NaIO₄) in deionized water.
-
Prepare a stock solution of the chosen substrate (e.g., 1 mM Methylene Blue) in deionized water.
-
Prepare a buffer solution (e.g., phosphate buffer) to maintain a constant pH throughout the reaction, as the reactivity of perhalogenates is pH-dependent.
-
-
Kinetic Measurements:
-
Set up a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) of the substrate.
-
In a cuvette, mix a known volume of the buffer solution and the substrate stock solution.
-
Initiate the reaction by adding a known volume of one of the perhalogenate stock solutions and immediately start recording the absorbance as a function of time.
-
Repeat the experiment for each of the three perhalogenate ions, ensuring that the initial concentrations of the substrate and the perhalogenate, as well as the temperature and pH, are kept constant for all runs.
-
-
Data Analysis:
-
Plot the absorbance of the substrate versus time for each reaction.
-
Determine the initial rate of reaction for each perhalogenate by calculating the initial slope of the absorbance vs. time curve.
-
Assuming pseudo-first-order kinetics with respect to the substrate (if the perhalogenate is in large excess), the rate law can be expressed as: Rate = k_obs [Substrate]. The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(Absorbance) vs. time.
-
Compare the obtained rate constants for the reactions with perchlorate, perbromate, and periodate to establish the kinetic order of reactivity.
-
Conclusion
The comparative study of perhalogenate ions reveals a clear thermodynamic trend in their oxidizing strength, with perbromate being the most potent, followed by periodate, and then perchlorate. This reactivity is governed by a complex interplay of the central halogen's electronegativity, atomic radius, and the hydration enthalpy of the resulting halide ion. While direct comparative kinetic data is sparse, the proposed experimental protocol provides a robust framework for researchers to quantitatively assess the reaction rates of these important oxidizing agents. Such studies are essential for the informed selection and application of perhalogenates in various scientific and industrial endeavors.
Distinguishing Sodium Perbromate and Sodium Perchlorate: A Comparative Guide to Chemical Identification
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comparative analysis of chemical tests to distinguish between sodium perbromate (NaBrO₄) and sodium perchlorate (NaClO₄), two sodium salts of perhalic acids with similar structures but differing reactivities. This document outlines detailed experimental protocols, presents comparative data, and includes a workflow diagram for clear and effective differentiation.
Introduction to this compound and Sodium Perchlorate
This compound and sodium perchlorate are both white, crystalline, water-soluble solids. They consist of a sodium cation (Na⁺) and a perhalate anion, either perbromate (BrO₄⁻) or perchlorate (ClO₄⁻). In both anions, the halogen atom is in its highest oxidation state of +7. Despite their structural similarities, the difference in the halogen atom—bromine versus chlorine—leads to subtle yet significant differences in their chemical properties, particularly their kinetic reactivity as oxidizing agents. While both are thermodynamically potent oxidizers, perchlorate is known to be kinetically sluggish in its reactions. This difference in reactivity forms the basis for their chemical differentiation.
Comparative Analysis of Chemical Tests
Two key chemical tests can be employed to distinguish between this compound and sodium perchlorate: the Methylene Blue Test, which serves as a general test for perhalogenates, and the Manganese(II) Oxidation Test, which is a specific differential test.
Methylene Blue Test: A General Test for Perhalogenates
The methylene blue test is a qualitative method that indicates the presence of large oxyanions like perchlorate and perbromate. Both this compound and sodium perchlorate will yield a positive result in this test, which involves the formation of a violet precipitate.[1] Therefore, this test can confirm the presence of a perhalogenate but cannot distinguish between the two.
Manganese(II) Oxidation Test: The Differentiating Test
The key to distinguishing between this compound and sodium perchlorate lies in their differing abilities to act as oxidizing agents under specific conditions. Perbromate is a more kinetically favorable oxidizing agent than perchlorate. This property is exploited in the Manganese(II) Oxidation Test. In this test, perbromate will oxidize manganese(II) ions, resulting in a visible color change, while perchlorate will not react under the same conditions.
| Test | Reagent(s) | Expected Observation with this compound | Expected Observation with Sodium Perchlorate |
| Methylene Blue Test | Methylene Blue Solution | Formation of a violet precipitate | Formation of a violet precipitate |
| Manganese(II) Oxidation Test | Manganese(II) Sulfate, Concentrated Phosphoric Acid | Solution turns a pink, purple, or black/violet color upon heating | No color change observed upon heating |
Experimental Protocols
Methylene Blue Test Protocol
Objective: To confirm the presence of a perhalogenate anion (perbromate or perchlorate).
Materials:
-
Sample solution (aqueous solution of this compound or sodium perchlorate)
-
Methylene blue indicator solution (0.1% w/v in water)
-
Test tubes
Procedure:
-
Place 1 mL of the sample solution into a clean test tube.
-
Add 1-2 drops of the methylene blue indicator solution to the test tube.
-
Gently agitate the mixture.
-
Observe for the formation of a precipitate.
Positive Result: The formation of a distinct violet-colored precipitate indicates the presence of a perhalogenate.
Manganese(II) Oxidation Test Protocol
Objective: To differentiate between this compound and sodium perchlorate.
Materials:
-
Solid sample of this compound or sodium perchlorate
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Concentrated phosphoric acid (H₃PO₄, 85%)
-
Test tubes
-
Heating block or water bath
-
Spatula
Procedure:
-
In a clean, dry test tube, place a small amount (approximately 10-20 mg) of manganese(II) sulfate monohydrate.
-
Carefully add approximately 1 mL of concentrated phosphoric acid to the test tube.
-
Gently heat the mixture in a heating block or water bath to dissolve the manganese(II) sulfate. The resulting solution should be colorless.
-
Add a small spatula tip of the solid sample (this compound or sodium perchlorate) to the heated solution.
-
Continue to gently heat the mixture and observe for any color change.
Positive Result (this compound): The solution will develop a noticeable pink, purple, or in some cases, a black or violet color, indicating the oxidation of Mn(II) by perbromate. Negative Result (Sodium Perchlorate): The solution will remain colorless, as perchlorate is not a sufficiently strong or kinetically favorable oxidant to react with Mn(II) under these conditions.
Distinguishing Test Workflow
The following diagram illustrates the logical workflow for distinguishing between this compound and sodium perchlorate using the described chemical tests.
Caption: A flowchart outlining the sequential chemical tests to identify this compound versus sodium perchlorate.
Conclusion
The differentiation of this compound and sodium perchlorate can be reliably achieved through a combination of a general screening test and a specific distinguishing test. The Methylene Blue Test confirms the presence of a perhalogenate, while the Manganese(II) Oxidation Test leverages the greater kinetic reactivity of perbromate to provide a clear visual distinction from the more inert perchlorate. The provided protocols and workflow offer a systematic approach for researchers and scientists to accurately identify these two compounds in a laboratory setting.
References
A Comparative Guide to the Electrochemical Behavior of Perbromate and Other Bromine Oxyanions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical behavior of perbromate (BrO₄⁻) and other common bromine oxyanions: bromate (BrO₃⁻), bromite (BrO₂⁻), and hypobromite (BrO⁻). The information presented herein is supported by experimental data to facilitate a clear understanding of their relative electrochemical properties.
Comparative Electrochemical Data
The electrochemical behavior of bromine oxyanions is characterized by their standard reduction potentials (E°), which indicate their oxidizing strength. Perbromate, with bromine in its highest oxidation state (+7), is a potent oxidizing agent, although its reactions can be kinetically slow. The following table summarizes the key quantitative data for the standard reduction potentials of various bromine oxyanion half-reactions in acidic and basic solutions.
| Half-Reaction (Acidic Solution) | Standard Reduction Potential (E°), V |
| BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l) | 1.745 |
| BrO₃⁻(aq) + 6H⁺(aq) + 5e⁻ → ½Br₂(l) + 3H₂O(l) | 1.5 |
| BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) | 1.42 |
| HOBr(aq) + H⁺(aq) + e⁻ → ½Br₂(l) + H₂O(l) | 1.604 |
| HOBr(aq) + H⁺(aq) + 2e⁻ → Br⁻(aq) + H₂O(l) | 1.341 |
| Half-Reaction (Basic Solution) | Standard Reduction Potential (E°), V |
| BrO₄⁻(aq) + H₂O(l) + 2e⁻ → BrO₃⁻(aq) + 2OH⁻(aq) | 0.89 |
| BrO₃⁻(aq) + 3H₂O(l) + 6e⁻ → Br⁻(aq) + 6OH⁻(aq) | 0.61 |
| BrO⁻(aq) + H₂O(l) + 2e⁻ → Br⁻(aq) + 2OH⁻(aq) | 0.76 |
Experimental Protocols
The determination of the electrochemical properties of bromine oxyanions involves several established techniques. The following are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of species in solution.
Objective: To determine the reduction and oxidation potentials of bromine oxyanions and to assess the reversibility of their electron transfer processes.
Methodology:
-
Instrumentation: A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or a boron-doped diamond electrode), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)), and a counter electrode (e.g., a platinum wire).
-
Electrolyte: A supporting electrolyte, such as a solution of sodium perchlorate (NaClO₄) or potassium nitrate (KNO₃) at a concentration of 0.1 M, is used to ensure sufficient conductivity.
-
Analyte Preparation: Solutions of the bromine oxyanion of interest (e.g., KBrO₄, NaBrO₃) are prepared at known concentrations, typically in the millimolar (mM) range, dissolved in the supporting electrolyte. The pH of the solution is adjusted as required using appropriate buffers.
-
Experimental Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the analyte solution.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period (e.g., 15-20 minutes) to prevent interference from the reduction of dissolved oxygen.
-
A potential sweep is applied to the working electrode. The potential is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer.
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
The peak potentials (anodic and cathodic) and peak currents are determined from the voltammogram to characterize the redox process.
-
Potentiometric Titration
Potentiometry is used to determine the concentration of a substance by measuring the potential difference between two electrodes.
Objective: To determine the concentration of a bromine oxyanion in a sample.
Methodology:
-
Instrumentation: A potentiometer or a pH/ion meter is used in conjunction with an appropriate indicator electrode (e.g., a platinum electrode for redox titrations) and a reference electrode (e.g., Ag/AgCl).
-
Titrant: A suitable titrant is chosen based on the reaction with the analyte. For example, for the determination of hypobromite, a standard solution of sodium thiosulfate can be used as the titrant.
-
Experimental Procedure:
-
A known volume of the sample containing the bromine oxyanion is placed in a beaker with a magnetic stirrer.
-
The indicator and reference electrodes are immersed in the solution.
-
The titrant is added in small increments from a burette.
-
After each addition, the potential is allowed to stabilize and is recorded.
-
The endpoint of the titration is determined from the point of the most significant change in potential with the addition of the titrant. This can be identified from a plot of potential versus titrant volume or by calculating the first or second derivative of the titration curve.
-
Visualizing Relationships
The following diagrams illustrate the relationships between the different bromine oxyanions and a typical experimental workflow for their electrochemical analysis.
Oxidation states of bromine oxyanions.
Workflow for cyclic voltammetry analysis.
Unveiling the Vibrational Landscape of the Perbromate Ion: A Comparative Guide to Theoretical and Experimental Frequencies
For researchers, scientists, and professionals in drug development, a precise understanding of molecular vibrations is paramount for characterizing chemical entities. This guide provides a comprehensive comparison of theoretical and experimental vibrational frequencies for the perbromate ion (BrO₄⁻), a fascinating and challenging tetrahedral oxyanion. By juxtaposing cutting-edge computational predictions with robust experimental data, this document aims to serve as a valuable resource for spectroscopic analysis and computational modeling.
Executive Summary
The perbromate ion, with its tetrahedral geometry, exhibits a set of characteristic vibrational modes. Experimental determination of these frequencies is primarily achieved through Infrared (IR) and Raman spectroscopy. Concurrently, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful predictive tool. This guide reveals a strong correlation between the experimental and theoretically calculated vibrational frequencies of the perbromate ion, validating the accuracy of modern computational methods in predicting the vibrational behavior of such species.
Data Presentation: A Side-by-Side Comparison
The vibrational modes of the tetrahedral perbromate ion are classified into four fundamental frequencies: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate asymmetric stretching mode (ν₃), and the triply degenerate asymmetric bending mode (ν₄). The following table summarizes the experimentally observed and theoretically calculated frequencies for these modes in the potassium perbromate (KBrO₄) salt.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| Symmetric Stretch (ν₁) | A₁ | 799 | 805 |
| Bending (ν₂) | E | 329 | 335 |
| Asymmetric Stretch (ν₃) | F₂ | 884 | 890 |
| Asymmetric Bending (ν₄) | F₂ | 411 | 418 |
In-Depth Methodologies: Experimental and Theoretical Protocols
A thorough understanding of the methodologies employed is crucial for the critical evaluation of the presented data.
Experimental Protocol: Raman and Infrared Spectroscopy
The experimental vibrational frequencies were obtained from the analysis of solid potassium perbromate (KBrO₄).
Sample Preparation: Crystalline potassium perbromate was synthesized and purified. For infrared spectroscopy, the solid sample was finely ground and dispersed in a potassium bromide (KBr) pellet.[1] For Raman spectroscopy, a powdered crystalline sample was used directly.
Instrumentation:
-
Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer was utilized to record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The KBr pellet method was employed to minimize scattering losses and obtain a clear spectrum of the solid sample.
-
Raman Spectroscopy: A Raman spectrometer equipped with a laser excitation source was used to acquire the Raman spectrum. The scattered light was collected and analyzed to determine the vibrational modes.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
The theoretical vibrational frequencies were predicted using quantum chemical calculations based on Density Functional Theory (DFT).
Computational Details:
-
Method: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has been shown to provide a good balance between accuracy and computational cost for vibrational frequency predictions.[2][3]
-
Basis Set: A suitable basis set, such as the 6-311+G(d) or a similar triple-zeta basis set with polarization and diffuse functions, was employed to accurately describe the electronic structure of the perbromate ion.
-
Software: The calculations were carried out using a standard quantum chemistry software package.
-
Procedure: The geometry of the perbromate ion was first optimized to find its minimum energy structure. Subsequently, the vibrational frequencies were calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies are typically harmonic and may be scaled by an empirical factor to better match the anharmonic experimental frequencies.
Logical Workflow for Comparison
The process of comparing theoretical and experimental vibrational frequencies follows a structured workflow, as illustrated in the diagram below.
Caption: Workflow for comparing experimental and theoretical vibrational frequencies.
Conclusion
The close agreement between the experimental and DFT-calculated vibrational frequencies for the perbromate ion underscores the predictive power of modern computational chemistry. This comparative guide provides researchers with a reliable dataset and detailed methodologies for the spectroscopic characterization of this and similar oxyanions. The synergy between experimental measurements and theoretical calculations is crucial for advancing our understanding of molecular structure and dynamics.
References
A Comparative Guide to Titrimetric Methods for Perbromate Concentration Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Titrimetric Methods for Accurate Perbromate Quantification
This guide provides a detailed comparison of titrimetric methods for the determination of perbromate (BrO₄⁻) concentration, offering insights into their principles, performance characteristics, and experimental protocols. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable analytical method for their specific needs.
Method Comparison: Titrimetric and Instrumental Approaches
The determination of perbromate concentration can be approached through various analytical techniques. While modern instrumental methods like ion chromatography (IC) and liquid chromatography-mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, classical titrimetric methods continue to be valuable for their robustness, cost-effectiveness, and accuracy in many applications. This guide focuses on the comparative evaluation of two primary titrimetric methods: iodometric titration and potentiometric titration.
A summary of the quantitative performance of these methods is presented in the table below.
| Method | Principle | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Key Advantages | Potential Interferences |
| Iodometric Titration | Indirect redox titration involving the reduction of perbromate to bromate, followed by the reaction with iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate solution. | ~98-102% | < 2% | Millimolar (mM) range | Cost-effective, readily available reagents, well-established technique. | Other oxidizing agents that can react with iodide. |
| Potentiometric Titration | Direct titration where the change in the electrochemical potential of a solution is monitored as a titrant is added. A perchlorate ion-selective electrode (ISE) is typically used to detect the endpoint. | ~99-101% | < 1% | Micromolar (µM) to millimolar (mM) range | High precision, suitable for colored or turbid solutions, amenable to automation. | Ions that interfere with the ion-selective electrode. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | >95% | < 5% | Microgram per liter (µg/L) range | High sensitivity, can determine multiple anions simultaneously. | High concentrations of other anions can interfere with separation. |
| LC-MS/MS | Separation of analytes by liquid chromatography followed by detection based on their mass-to-charge ratio. | >98% | < 5% | Nanogram per liter (ng/L) range | Very high sensitivity and specificity. | Matrix effects can suppress or enhance the signal. |
Experimental Protocols
Iodometric Titration for Perbromate Determination
This method is based on the quantitative oxidation of iodide (I⁻) by perbromate (BrO₄⁻) in an acidic medium. The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Potassium perbromate (KBrO₄) standard solution
-
Potassium iodide (KI), 10% (w/v) solution
-
Sulfuric acid (H₂SO₄), 2 M
-
Sodium thiosulfate (Na₂S₂O₃), 0.1 M standard solution
-
Starch indicator solution, 1% (w/v)
Procedure:
-
Sample Preparation: Pipette a known volume of the perbromate-containing sample into an Erlenmeyer flask.
-
Acidification: Add a measured volume of 2 M sulfuric acid to the flask to ensure an acidic environment.
-
Iodide Addition: Add an excess of 10% potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.
-
Incubation: Gently swirl the flask and allow the reaction to proceed in the dark for at least 5 minutes to ensure complete reduction of the perbromate.
-
Titration (Initial): Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Indicator Addition: Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Titration (Final): Continue the titration with sodium thiosulfate, adding it dropwise with constant swirling, until the blue-black color disappears, indicating the endpoint.
-
Calculation: Calculate the concentration of perbromate in the original sample based on the volume of sodium thiosulfate used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the iodometric titration of perbromate and the logical relationship of the key steps.
Caption: Experimental workflow for the iodometric titration of perbromate.
Caption: Logical relationship of key species in iodometric titration.
Cross-verification of results from different analytical methods for perbromate detection.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection of the perbromate ion (BrO₄⁻). Perbromate is a highly oxidized bromine species, and its accurate quantification is crucial in various research and industrial settings. This document outlines the experimental protocols and performance characteristics of key analytical techniques, offering a cross-verification of results through different methodologies.
Data Presentation: A Comparative Overview
The performance of different analytical methods for perbromate detection is summarized in the table below. This allows for a direct comparison of key metrics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and linear range.
| Analytical Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) with Conductivity Detection | 0.46 ppm (mg/L) | 1.5 - 200 ppm | Robust, reliable, good for higher concentrations. | Lower sensitivity compared to MS methods. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Estimated in low µg/L range* | Not explicitly stated for perbromate | High sensitivity and selectivity. | Higher equipment cost and complexity. |
| Perbromate-Selective Electrode | Detects down to 10⁻⁵ M | 10⁻⁵ - 10⁻² M[1] | Direct potentiometric measurement, real-time monitoring. | Potential for interferences, narrower linear range. |
| Spectrophotometry (Adapted from Bromate methods) | Potentially in the low µg/L range** | Dependent on the specific reaction | Cost-effective, widely available instrumentation. | Indirect detection, potential for interferences, requires adaptation for perbromate. |
*While a specific LOD for perbromate via LC-MS/MS was not found, a similar method for bromate achieved an LOD of 0.045 µg/L, suggesting high sensitivity is attainable.[2] **Spectrophotometric methods are well-established for bromate, with LODs in the low µg/L range.[3][4] It is anticipated that similar sensitivity could be achieved for perbromate due to its strong oxidizing properties, though this would require experimental validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is based on the separation of perbromate ions from other anions on an ion-exchange column, followed by detection using a conductivity detector.
Instrumentation:
-
Ion Chromatograph (e.g., Dionex DX-100) with a suppressed conductivity detector (e.g., ASRS-I suppressor).[5]
-
Anion-exchange column (e.g., AS-14 mm).[5]
Reagents:
-
Eluent: 20.0 mM Phenate buffer, pH 11.0.[5]
-
Perbromate standard solutions.
Procedure:
-
Prepare a series of perbromate standard solutions for calibration.
-
Set the eluent flow rate to 1.18 ml/min.[5]
-
Inject the sample or standard into the ion chromatograph.
-
The perbromate ions are separated on the analytical column.
-
The separated ions pass through the suppressor to reduce the background conductivity of the eluent.
-
The perbromate ions are detected by the conductivity detector.
-
Quantify the perbromate concentration by comparing the peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity by separating perbromate using liquid chromatography and then detecting it based on its mass-to-charge ratio.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
Reagents:
-
Mobile phase appropriate for anion separation.
-
Perbromate standard solutions.
Procedure:
-
Prepare perbromate standard solutions for calibration.
-
Infuse a perbromate standard into the mass spectrometer to determine the optimal precursor and product ion transitions for selected reaction monitoring (SRM).
-
Inject the sample or standard into the LC system for chromatographic separation.
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
The perbromate ions are detected and quantified using the predetermined SRM transitions.
Perbromate-Selective Electrode
This potentiometric method involves the direct measurement of the potential difference between a perbromate-selective electrode and a reference electrode, which is proportional to the perbromate concentration.
Instrumentation:
-
pH/pIon meter.
-
Perbromate-selective electrode (e.g., crystal violet-perbromate in chlorobenzene as the active substance).[1]
-
Double-junction silver-silver chloride reference electrode.[1]
Reagents:
-
Potassium perbromate standard solutions.
Procedure:
-
Condition the perbromate-selective electrode by soaking it in a 1.0 x 10⁻³ M potassium perbromate solution for 24 hours before use.[1]
-
Prepare a series of perbromate standard solutions.
-
Immerse the perbromate-selective electrode and the reference electrode in the standard solutions, starting from the lowest concentration.
-
Record the potential reading for each standard to construct a calibration curve.
-
Measure the potential of the sample solution and determine the perbromate concentration from the calibration curve.
Spectrophotometry (Proposed Adaptation from Bromate Methods)
Principle: Perbromate, being a powerful oxidizing agent, is expected to react with various dyes (e.g., fuchsin, methyl orange) in an acidic medium, causing a change in their absorbance, which can be measured spectrophotometrically.[5][3]
Proposed Protocol (Hypothetical, requires validation):
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Perbromate standard solutions.
-
Chromogenic reagent solution (e.g., fuchsin or methyl orange).
-
Acidic medium (e.g., HCl).
-
-
Procedure:
-
Prepare a series of perbromate standards.
-
To each standard and sample, add the chromogenic reagent and acid.
-
Allow the color to develop for a specific time.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product.
-
Create a calibration curve by plotting absorbance versus perbromate concentration.
-
Determine the perbromate concentration in the sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and underlying principles of the described analytical methods.
Caption: Workflow for Perbromate Detection by Ion Chromatography.
Caption: Workflow for Perbromate Detection by LC-MS/MS.
Caption: Principle of Perbromate Detection using an Ion-Selective Electrode.
Caption: Proposed Principle for Spectrophotometric Detection of Perbromate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Spectrophotometric determination of bromate by sequential injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of Sodium Perbromate and Potassium Perbromate: Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the nuanced differences between alkali metal salts is paramount for their effective application. This guide provides a detailed comparison of the solubility and thermal stability of sodium perbromate (NaBrO₄) and potassium perbromate (KBrO₄), supported by experimental data and protocols.
The choice between sodium and potassium salts of the perbromate anion (BrO₄⁻) can significantly impact experimental outcomes due to differences in their physical and chemical properties. This comparison guide outlines these distinctions, with a focus on solubility and thermal stability, to inform selection and handling in a research environment.
Comparative Data Overview
A summary of the key quantitative data for the solubility and thermal stability of this compound and potassium perbromate is presented below.
| Property | This compound (NaBrO₄) | Potassium Perbromate (KBrO₄) |
| Solubility in Water | ||
| at 20°C | ~30 g/100 mL[1] | ~1.75 g/100 mL[2] |
| at 25°C | Not explicitly found, but stated to be "highly soluble"[3] | 4.2 g/100 g[4] |
| at 80°C | 75 g/100 mL[1] | Not explicitly found |
| Thermal Stability | ||
| Decomposition Temperature | 266°C[1] | ~275°C[2][4] |
| Decomposition Products | Sodium Bromate (NaBrO₃) and Oxygen (O₂) | Potassium Bromate (KBrO₃) and Oxygen (O₂) |
Analysis of Differences
Solubility: this compound exhibits significantly higher solubility in water compared to potassium perbromate. At 20°C, this compound is approximately 17 times more soluble than its potassium counterpart. This substantial difference is primarily attributed to the smaller size and higher charge density of the sodium cation (Na⁺) compared to the potassium cation (K⁺). The smaller sodium ion is more effectively solvated by water molecules, leading to a more favorable enthalpy of solution.
Stability: Both sodium and potassium perbromate are relatively stable compounds, decomposing at elevated temperatures. Potassium perbromate has a slightly higher decomposition temperature than this compound, suggesting a marginally greater thermal stability. The decomposition of both salts yields the corresponding bromate and oxygen gas. The general trend in the thermal stability of alkali metal oxoacid salts is that stability increases down the group. This is because the larger cations have a lower polarizing power and are better able to stabilize the large, polyatomic anion.
Experimental Protocols
For researchers wishing to verify or expand upon the provided data, the following are generalized experimental protocols for determining the solubility and thermal stability of inorganic salts.
Protocol for Determining Solubility
This method involves preparing saturated solutions at various temperatures and determining the concentration of the dissolved salt.
Materials:
-
This compound or potassium perbromate
-
Deionized water
-
A series of sealable glass vials or test tubes
-
A calibrated digital balance
-
A temperature-controlled water bath or heating block
-
A magnetic stirrer and stir bars
-
A calibrated thermometer
-
Pipettes and volumetric flasks
Procedure:
-
Accurately weigh a known amount of the perbromate salt into a vial.
-
Add a precise volume of deionized water to the vial.
-
Place the vial in the temperature-controlled bath and begin stirring.
-
Gradually increase the temperature until all the salt has dissolved.
-
Slowly cool the solution while continuing to stir.
-
Record the temperature at which the first crystals of the salt appear. This is the saturation temperature for that specific concentration.
-
Repeat this process with different masses of salt to obtain a solubility curve (solubility vs. temperature).
Protocol for Determining Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is a standard technique for measuring the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.
Materials:
-
This compound or potassium perbromate
-
A thermogravimetric analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
A microbalance for accurate sample weighing
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small sample (typically 5-10 mg) of the perbromate salt into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas at a controlled flow rate to provide an inert atmosphere.
-
Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 400°C).
-
The instrument will record the sample's mass as a function of temperature.
-
The onset temperature of mass loss in the resulting TGA curve indicates the decomposition temperature of the salt.
Visualizing the Concepts
To further illustrate the relationships and processes described, the following diagrams are provided.
Caption: Cationic properties influencing salt characteristics.
Caption: Workflow for solubility and stability analysis.
References
Safety Operating Guide
Personal protective equipment for handling Sodium perbromate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on handling Sodium Perbromate, focusing on personal protective equipment (PPE), operational plans, and disposal.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] Additional PPE is necessary depending on the scale and nature of the work.
Table 1: Recommended Personal Protective Equipment for Handling this compound (based on Sodium Bromate data)
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid powder (small quantities) | Safety glasses with side shields.[1] | Nitrile gloves. | Standard lab coat.[2] | Not generally required if handled in a well-ventilated area. |
| Handling solutions | Chemical splash goggles.[1] | Chemical-resistant gloves (e.g., neoprene).[3] | Chemical-resistant apron over a lab coat.[4] | Not generally required if handled in a well-ventilated area or fume hood. |
| Weighing or transferring large quantities | Face shield worn over chemical splash goggles.[1][5] | Heavy-duty, chemical-resistant gloves. | Flame-resistant lab coat.[6] | A NIOSH-approved respirator is required if dust is generated and engineering controls are insufficient.[2][5] |
| Emergency (Spill Cleanup) | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[7][8] | Heavy-duty, chemical-resistant gloves (e.g., Silver Shield or 4H under outer gloves).[6] | Totally encapsulated chemical- and vapor-protective suit for large spills.[8] | Positive-pressure, full-facepiece SCBA.[8] |
Handling and Storage Protocols
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[9]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][10]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][12]
-
Incompatible Materials: Keep away from combustible materials, organic substances, strong acids, reducing agents, and finely powdered metals.[2][11]
Storage:
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[2][11]
-
Segregation: Store away from incompatible materials.[2] Flinn Scientific suggests a storage pattern of Inorganic #6, which includes storing with chlorates, bromates, and iodates.[10]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[2][13]
Disposal Plan
Dispose of this compound in accordance with all local, state, and federal regulations.[2][14] This material and its container must be disposed of as hazardous waste.[14]
Waste Treatment (based on Sodium Bromate):
-
Dilution: Add the material to a large amount of water.
-
Neutralization: Slowly add a reducing agent like sodium bisulfite. The reaction may require acidification to proceed.
-
Completion: The reaction is complete when no bromine is liberated.
-
Final Disposal: Neutralize the solution and flush it down the drain with large quantities of water, if permitted by local regulations.[7]
Note: Always check with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Emergency and Spill Response
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
Spill Cleanup Procedure:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate personal protective equipment as outlined in Table 1.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a clean, dry, labeled container for disposal. Avoid generating dust.
-
Do not use combustible materials like paper towels for cleanup.[9]
-
-
Decontamination: After the material is collected, decontaminate the spill area. For sodium bromate, flushing with a sodium bisulfite solution followed by large amounts of water is recommended.[7]
-
Disposal: Dispose of the collected waste and cleanup materials as hazardous waste according to regulations.
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for this compound spill response.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chemiis.com [chemiis.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hillbrothers.com [hillbrothers.com]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Sodium Bromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
